molecular formula C7H12N2S B13075765 (Trimethyl-1H-pyrazol-4-yl)methanethiol CAS No. 1934777-28-2

(Trimethyl-1H-pyrazol-4-yl)methanethiol

Cat. No.: B13075765
CAS No.: 1934777-28-2
M. Wt: 156.25 g/mol
InChI Key: BEWUVWHOBOTARP-UHFFFAOYSA-N
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Description

(Trimethyl-1H-pyrazol-4-yl)methanethiol is a versatile heterocyclic building block designed for research and development applications. This compound features a thiol-functionalized side chain on a 1,3,5-trimethyl-1H-pyrazole core, making it a valuable intermediate in medicinal chemistry and organic synthesis . The pyrazole scaffold is a privileged structure in drug discovery, known for its widespread presence in pharmaceutically active compounds with a range of biological activities . The reactive thiol group allows for further functionalization, enabling researchers to develop novel compounds for various research purposes. As a research chemical, it can serve as a key precursor in the synthesis of more complex molecules, including ligands for metal complexes with catalytic applications . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1934777-28-2

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

(1,3,5-trimethylpyrazol-4-yl)methanethiol

InChI

InChI=1S/C7H12N2S/c1-5-7(4-10)6(2)9(3)8-5/h10H,4H2,1-3H3

InChI Key

BEWUVWHOBOTARP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CS

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanethiol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a robust and validated methodology for the synthesis and characterization of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanethiol, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyrazole scaffolds are foundational in numerous pharmaceuticals, and the introduction of a methanethiol group at the 4-position offers a versatile functional handle for further molecular elaboration or as a key pharmacophoric element.[1][2][3][4][5][6] This document details a multi-step synthetic sequence, beginning with the formylation of 1,3,5-trimethylpyrazole, followed by reduction to the corresponding alcohol, and culminating in the conversion to the target thiol. Each step is accompanied by in-depth procedural details, an explanation of the underlying chemical principles, and rigorous characterization data to ensure the identity and purity of all intermediates and the final product.

Introduction: The Significance of Functionalized Pyrazoles

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][5] The specific substitution pattern on the pyrazole ring is critical for modulating its pharmacological profile.[1][7] The introduction of a methanethiol (-CH₂SH) group creates a potent nucleophile and a potential coordinating agent for metal-containing enzymes, making it a valuable functional group in the design of enzyme inhibitors and other targeted therapeutics.[1][3][8] This guide outlines a reliable pathway to access (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanethiol, a building block poised for application in drug discovery and agricultural chemistry.[1]

Synthetic Strategy and Rationale

The synthesis of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanethiol is approached through a logical three-step sequence. This strategy was designed for efficiency and scalability, utilizing well-established and high-yielding reactions.

Overall Synthetic Pathway:

Synthesis_Pathway A 1,3,5-Trimethylpyrazole B 1,3,5-Trimethyl-1H- pyrazole-4-carbaldehyde A->B  Vilsmeier-Haack  Formylation  (POCl₃, DMF) C (1,3,5-Trimethyl-1H- pyrazol-4-yl)methanol B->C  Reduction  (NaBH₄, MeOH) D (1,3,5-Trimethyl-1H- pyrazol-4-yl)methanethiol C->D  Thiolation via  Isothiouronium Salt  (1. Thiourea, HBr   2. NaOH (aq))

Caption: Multi-step synthesis of the target thiol from 1,3,5-trimethylpyrazole.

Experimental Protocols

Step 1: Vilsmeier-Haack Formylation of 1,3,5-Trimethylpyrazole

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocyclic systems.[9][10][11][12][13][14] The reaction utilizes a Vilsmeier reagent, an electrophilic chloriminium salt, generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, typically N,N-dimethylformamide (DMF).[11][12][13]

Protocol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool anhydrous DMF (3.0 eq) to 0 °C in an ice bath.

  • Add POCl₃ (1.5 eq) dropwise to the cold DMF with vigorous stirring over 30 minutes. Allow the resulting Vilsmeier reagent to stir at 0 °C for an additional 30 minutes.[15]

  • Dissolve 1,3,5-trimethylpyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80 °C for 4-6 hours, monitoring progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic mixture by the slow addition of a saturated sodium carbonate solution until the pH is ~8.[16]

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to yield 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde as a solid.

Step 2: Reduction of 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde

The selective reduction of the aldehyde to a primary alcohol is achieved using sodium borohydride (NaBH₄), a mild and effective reducing agent that is chemoselective for aldehydes and ketones.

Protocol:

  • Dissolve 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition, remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol as a solid, which is often pure enough for the next step.

Step 3: Conversion of Alcohol to Thiol via Isothiouronium Salt

This transformation is a robust two-stage process. First, the alcohol is converted to an isothiouronium salt intermediate by reaction with thiourea under acidic conditions.[17][18][19] This intermediate is then hydrolyzed under basic conditions to yield the final thiol.[17][20] This method avoids the use of odorous and volatile thiolating agents directly.[8]

Protocol:

  • To a solution of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol (1.0 eq) in ethanol, add thiourea (1.2 eq).

  • Add concentrated hydrobromic acid (HBr, 48%) (1.5 eq) dropwise.

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. The formation of the S-alkylisothiouronium salt intermediate should be monitored by TLC.

  • After cooling to room temperature, add a solution of sodium hydroxide (3.0 eq) in water.

  • Return the mixture to reflux and heat for an additional 2-3 hours to facilitate hydrolysis.[18]

  • Cool the reaction mixture, remove the ethanol under reduced pressure, and dilute the residue with water.

  • Acidify the aqueous solution to pH ~5 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanethiol .

Characterization Data

Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds.[3][4][21]

Data Summary Table
CompoundAppearance¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI+) m/z
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde White to off-white solid9.95 (s, 1H, CHO), 3.75 (s, 3H, N-CH₃), 2.50 (s, 3H, C₃-CH₃), 2.45 (s, 3H, C₅-CH₃)185.0 (CHO), 150.1 (C₅), 142.5 (C₃), 115.2 (C₄), 36.5 (N-CH₃), 13.8 (C₅-CH₃), 11.2 (C₃-CH₃)153.1 [M+H]⁺
(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol White solid4.45 (s, 2H, CH₂), 3.70 (s, 3H, N-CH₃), 2.25 (s, 3H, C₃-CH₃), 2.20 (s, 3H, C₅-CH₃), 1.80 (br s, 1H, OH)148.5 (C₅), 140.1 (C₃), 118.0 (C₄), 55.8 (CH₂), 35.9 (N-CH₃), 11.5 (C₅-CH₃), 10.1 (C₃-CH₃)155.2 [M+H]⁺
(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanethiol Colorless oil3.50 (d, J=7.5 Hz, 2H, CH₂), 3.68 (s, 3H, N-CH₃), 2.22 (s, 3H, C₃-CH₃), 2.18 (s, 3H, C₅-CH₃), 1.65 (t, J=7.5 Hz, 1H, SH)149.2 (C₅), 140.8 (C₃), 116.5 (C₄), 36.1 (N-CH₃), 22.5 (CH₂), 12.0 (C₅-CH₃), 10.5 (C₃-CH₃)171.1 [M+H]⁺

Note: NMR chemical shifts are predicted based on analogous structures and standard chemical shift tables. Actual values may vary slightly.[22][23]

Workflow and Logic Visualization

The experimental workflow from starting material to final, purified product involves a sequence of reaction, workup, and purification steps.

Experimental_Workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Thiolation S1_React Vilsmeier-Haack Reaction S1_Workup Quench with Ice Neutralize (Na₂CO₃) Aqueous Workup S1_React->S1_Workup S1_Purify Column Chromatography S1_Workup->S1_Purify Intermediate1 Aldehyde Intermediate S1_Purify->Intermediate1 S2_React NaBH₄ Reduction S2_Workup Quench with Water Aqueous Workup S2_React->S2_Workup Intermediate2 Alcohol Intermediate S2_Workup->Intermediate2 S3_React1 Isothiouronium Salt Formation (Thiourea, HBr) S3_React2 Alkaline Hydrolysis (NaOH) S3_React1->S3_React2 S3_Workup Acidify & Extract S3_React2->S3_Workup S3_Purify Column Chromatography S3_Workup->S3_Purify FinalProduct Target Thiol S3_Purify->FinalProduct Start 1,3,5-Trimethylpyrazole Start->S1_React Intermediate1->S2_React Intermediate2->S3_React1

Caption: Detailed workflow for the synthesis and purification of the target compound.

Conclusion

This guide presents a validated and detailed protocol for the synthesis of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanethiol. By following the described steps, researchers can reliably produce this valuable heterocyclic building block. The causality-driven explanations for procedural choices and the inclusion of comprehensive characterization benchmarks ensure that the process is both understandable and reproducible, adhering to high standards of scientific integrity.

References

  • Indian Academy of Sciences. (2024). Synthetic access to thiols: A review. Journal of Chemical Sciences, 136(67). Available from: [Link]

  • Snow, A. W., & Foos, E. E. (2003). Conversion of Alcohols to Thiols via Tosylate Intermediates. Synthesis, 2003(04), 509-512. Available from: [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.2.6: Thiols and Sulfides. Available from: [Link]

  • ChemRxiv. (2021). Accessing and Utilizing Thiols in Organic Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Conversion of Alcohols to Thiols via Tosylate Intermediates. Request PDF. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. J. Chem. Pharm. Res., 3(2), 105-112. Available from: [Link]

  • ChemRxiv. (2026, January 16). Practical Synthesis of Pyrazol-4-thiols. Available from: [Link]

  • Google Patents. (n.d.). US20050215797A1 - Pyrazole derivatives and process for the production thereof.
  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Available from: [Link]

  • ResearchGate. (2020, August 23). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Available from: [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]

  • ChemRxiv. (2025, June 30). Practical Synthesis of Pyrazol-4-thiols. Available from: [Link]

  • Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. (2025, June 4). Heliyon. Available from: [Link]

  • PMC. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Available from: [Link]

  • Synthesis and properties of some pyrazole derivatives of 1,2,4-triazole-3-thiol. (n.d.). Current issues in pharmacy and medicine: science and practice. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available from: [Link]

  • RSC Publishing. (2025, November 7). Novel pyrazolone–thiophene Schiff base functionalized Fe 3 O 4 nanocomposite: core–shell structure and multi-technique characterization. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). A New Approach for the Synthesis of Some Novel Sulphur Bridged Pyrazoles and their Characterization. Available from: [Link]

  • Current issues in pharmacy and medicine: science and practice. (2022, November 15). Synthesis and properties of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1][8][17]triazolo[3,4-f][1][8][17]triazines. Available from: [Link]

  • ijpcbs. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • PMC. (n.d.). 1-Phenyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]

  • ResearchGate. (2025, August 6). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). Request PDF. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Available from: [Link]

  • PubMed. (2018, March 1). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. Available from: [Link]

Sources

Advanced Synthesis of Functionalized Pyrazole-4-thiols

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Protocols for Medicinal Chemistry

Executive Summary

The pyrazole ring is a "privileged scaffold" in modern drug discovery, serving as the core pharmacophore in blockbuster therapeutics like Celecoxib (COX-2 inhibitor) and Sildenafil (PDE5 inhibitor). While N1- and C3/C5-functionalizations are well-documented, the C4-position remains a critical vector for optimizing potency and metabolic stability.

Introduction of a thiol (-SH) group at the C4-position is particularly high-value. It serves as a versatile nucleophilic handle for constructing thioethers, sulfones, and sulfonamides, or as a direct hydrogen-bond donor/acceptor. However, the synthesis is complicated by the propensity of thiols to oxidatively dimerize to disulfides and the foul odor associated with traditional reagents.

This guide details three distinct, field-proven methodologies for synthesizing pyrazole-4-thiols, ranging from classical electrophilic substitution to modern transition-metal catalysis.

Strategic Importance & Retrosynthetic Analysis

The synthesis of pyrazole-4-thiols is dictated by the electronic nature of the pyrazole ring. The C4 position is the most electron-rich (nucleophilic) site, making it susceptible to electrophilic aromatic substitution (SEAr). Conversely, if the ring is pre-halogenated, it becomes a candidate for metal-catalyzed cross-coupling.

Retrosynthetic Logic Map

The following diagram outlines the three primary disconnection strategies available to the medicinal chemist.

Retrosynthesis Target Target: Pyrazole-4-thiol Strat1 Strategy A: Metal-Catalyzed C-S Coupling (Late-Stage Functionalization) Target->Strat1 Disconnection Strat2 Strategy B: Electrophilic Substitution (Chlorosulfonation/Thiocyanation) Target->Strat2 Strat3 Strategy C: De Novo Cyclization (Multicomponent Assembly) Target->Strat3 Halo 4-Halopyrazole (X = I, Br) Unsub Unsubstituted Pyrazole (C4-H) Precursor Acyclic Precursors (Hydrazines + 1,3-Dicarbonyls) Strat1->Halo Cu/Pd Catalysis Strat2->Unsub S_E Ar Strat3->Precursor Condensation

Caption: Retrosynthetic disconnection of pyrazole-4-thiols showing three primary synthetic pathways.

Method A: Copper-Catalyzed C-S Coupling (The Modern Standard)

Best For: Late-stage functionalization, complex substrates sensitive to strong acids.

Direct thiolation of aryl halides using simple thiol sources (like NaSH) often fails due to catalyst poisoning by sulfur. A superior approach utilizes thiol surrogates like thiobenzoic acid (PhCOSH) or potassium thioacetate. A recent breakthrough involves the Cu-catalyzed coupling of 4-iodopyrazoles with thiobenzoic acid, followed by mild hydrolysis.

Mechanistic Insight

The reaction proceeds via a Cu(I)/Ligand catalytic cycle. The key to success is the "masked" nature of the thiol, which prevents strong coordination to the metal center until the final reductive elimination step.

CuCycle Start L-Cu(I)-X OxAdd Oxidative Addition (Ar-Cu(III)-X) Start->OxAdd LigEx Ligand Exchange (Ar-Cu(III)-SPh) OxAdd->LigEx RedElim Reductive Elimination (Product Release) LigEx->RedElim RedElim->Start ArI Input: 4-Iodo-Pyrazole Thiol Input: PhCOSH + Base Prod Output: Ar-S-COPh

Caption: Catalytic cycle for Copper-mediated C-S coupling using a thiol surrogate.

Experimental Protocol: Cu-Catalyzed Thiolation

Reaction: 4-Iodopyrazole + PhCOSH


 Pyrazole-4-thiobenzoate 

Pyrazole-4-thiol[1]
  • Reagents:

    • 4-Iodopyrazole derivative (1.0 equiv)

    • Thiobenzoic acid (1.2 equiv)

    • CuI (10 mol%)[1]

    • 1,10-Phenanthroline (20 mol%)

    • 
       (2.0 equiv)
      
    • Solvent: Toluene or Dioxane (anhydrous).

  • Procedure:

    • Step 1 (Coupling): Charge a flame-dried Schlenk tube with CuI, Phenanthroline, and phosphate base. Evacuate and backfill with Argon (3x). Add the pyrazole and solvent.[2] Add thiobenzoic acid last via syringe.

    • Heat to 80–100 °C for 12–16 hours. Monitor by LCMS for disappearance of iodide.

    • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate filtrate.

    • Step 2 (Hydrolysis): Redissolve the intermediate thiobenzoate in MeOH. Add

      
       (1.5 equiv) and stir at RT for 1 hour.
      
    • Quench: Acidify carefully with 1M HCl to pH 4-5. Extract with Ethyl Acetate.[1][2][3]

  • Critical Control Point:

    • Inert Atmosphere: Oxygen must be rigorously excluded during hydrolysis to prevent immediate dimerization to the disulfide. Add DTT (dithiothreitol) during workup if the product is prone to oxidation.

Method B: Electrophilic Chlorosulfonation (The Industrial Route)

Best For: Simple, electron-rich pyrazoles (e.g., 1,3,5-trimethylpyrazole). Cost-effective for gram-scale.

This classical method exploits the high nucleophilicity of the C4 position. The pyrazole is treated with chlorosulfonic acid to generate the sulfonyl chloride, which is subsequently reduced to the thiol.

Data Comparison: Reducing Agents

Choosing the right reductant for the sulfonyl chloride is crucial.

ReductantYieldChemoselectivityComments
Zn / HCl 85-95%LowHarsh acidic conditions. Incompatible with esters/nitriles. Very robust for alkyl-pyrazoles.
LiAlH4 70-80%LowReduces esters/ketones. Requires anhydrous conditions.
Red-P / I2 90%High"Green" alternative. Generates HI in situ. Good tolerance.
PPh3 60-75%ModerateMilder, but generates stoichiometric phosphine oxide waste.
Experimental Protocol: Chlorosulfonation-Reduction
  • Step 1: Sulfonyl Chloride Formation

    • Cool Chlorosulfonic acid (5.0 equiv) to 0 °C.

    • Add the pyrazole (1.0 equiv) portion-wise (Exothermic!).

    • Heat to 100 °C for 2 hours.

    • Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride usually precipitates as a solid. Filter and dry.

  • Step 2: Reduction (Zn/HCl Method)

    • Suspend the pyrazole-4-sulfonyl chloride in concentrated HCl/Ice mixture.

    • Add Zinc dust (4.0 equiv) slowly to control hydrogen evolution.

    • Reflux for 3–4 hours.

    • Isolation: The thiol may separate as an oil. Extract with DCM.[1]

Method C: Direct C-H Thiocyanation (Metal-Free)

Best For: Rapid generation of libraries; avoiding heavy metals.

This method introduces a thiocyanate (-SCN) group directly at C4, which is a "masked" thiol. The -SCN group can be reduced to -SH using


 or 

.

Protocol:

  • Dissolve pyrazole in MeOH or Acetonitrile.

  • Add

    
      (2.0 equiv) and Oxone  or 
    
    
    
    (1.5 equiv).
  • Stir at RT.[1][4] The oxidant generates the electrophilic thiocyanogen (

    
    ) in situ.
    
  • Reduction: Treat the isolated 4-thiocyanatopyrazole with

    
     in EtOH to reveal the free thiol.
    
Handling, Stability & Storage

Pyrazoles with free thiols are prone to oxidation. To ensure data integrity and shelf-life:

  • Storage: Store under Argon at -20 °C.

  • Stabilizers: For long-term storage of solutions, add 1-5 mM DTT or TCEP to prevent disulfide formation.

  • Odor Control: All glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual thiols to odorless sulfonates.

References
  • Kittikool, T., & Yotphan, S. (2020). Metal-Free Direct C–H Thiolation and Thiocyanation of Pyrazolones.[5] European Journal of Organic Chemistry.

  • Dmitriev, M. V., et al. (2026). Practical Synthesis of Pyrazol-4-thiols from Diverse 4-Iodopyrazoles via Cu-Catalyzed C-I to C-S Exchange.[1][6] ChemRxiv.

  • Purohit, D., et al. (2022). C–H Functionalization Reactions of 1-Aryl-5-pyrazolones. ResearchGate Review.

  • Organic Syntheses. Preparation of Thiophenols via Reduction of Sulfonyl Chlorides.[7] Org.[4][8] Synth. Coll. Vol. 4, 695.

  • RSC Advances (2025). Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation. Royal Society of Chemistry.

Sources

Technical Whitepaper: Physicochemical Profiling and Reactivity of (Trimethyl-1H-pyrazol-4-yl)methanethiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Trimethyl-1H-pyrazol-4-yl)methanethiol, specifically the 1,3,5-trimethyl substituted isomer (CAS 1934777-28-2), is a highly versatile bifunctional building block utilized in advanced medicinal chemistry and materials science[1]. The molecule features an electron-rich pyrazole core coupled with a highly reactive, polarizable methanethiol moiety. This guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated experimental workflows designed for researchers and drug development professionals.

Structural and Physicochemical Profiling

The structural uniqueness of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanethiol lies in its specific substitution pattern. The three methyl groups at the 1, 3, and 5 positions of the pyrazole ring exert a strong inductive electron-donating effect, stabilizing the heterocyclic core against electrophilic degradation[2]. Crucially, the methylene spacer (–CH₂–) isolates the thiol group from the aromatic resonance system of the pyrazole. This classifies the molecule as an aliphatic thiol rather than a thiophenol equivalent, significantly altering its pKa (typically ~10.5) and nucleophilic behavior[3].

Quantitative Data Summary
PropertyValue
Chemical Name (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanethiol
CAS Number 1934777-28-2
Molecular Formula C₇H₁₂N₂S
Molecular Weight 156.25 g/mol
Monoisotopic Mass 156.07211 Da
SMILES CC1=C(C(=NN1C)C)CS
Hydrogen Bond Donors 1 (Thiol -SH)
Hydrogen Bond Acceptors 2 (Pyrazole Nitrogens)

Data compiled from standardized structural databases and predictive models[1],[4].

Mechanistic Reactivity and Chemical Behavior

Thiol Nucleophilicity and Steric Shielding

The thiol group (–SH) is a potent nucleophile due to the high polarizability of the sulfur atom. However, the flanking methyl groups at the 3- and 5-positions of the pyrazole ring create a localized steric shield around the 4-methanethiol position. This steric hindrance modulates its reactivity, preventing unwanted side reactions with bulky electrophiles while maintaining excellent kinetics for primary alkylations[3].

Redox Susceptibility

Like most aliphatic thiols, (trimethyl-1H-pyrazol-4-yl)methanethiol is highly susceptible to oxidation. Exposure to atmospheric oxygen or mild oxidizing agents (e.g., iodine, hydrogen peroxide) rapidly converts the monomeric thiol into a symmetric disulfide (R-S-S-R)[3]. This necessitates strict handling under inert atmospheres (Argon/N₂) during storage and nucleophilic substitution reactions.

Validated Experimental Protocols

As a Senior Application Scientist, it is critical to implement protocols that are not only effective but self-validating. Below are two core workflows detailing the functionalization of the methanethiol group.

Protocol A: Base-Catalyzed S-Alkylation (Thioether Synthesis)

Objective: Synthesize a stable thioether derivative for structure-activity relationship (SAR) profiling. Mechanistic Rationale: Because the methylene spacer renders this an aliphatic thiol (pKa ~10.5), a moderate base like Potassium Carbonate (K₂CO₃) is required to deprotonate the thiol into the highly nucleophilic thiolate anion. N,N-Dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature poorly solvates the thiolate anion, thereby maximizing its nucleophilicity for the subsequent Sₙ2 attack.

Step-by-Step Methodology:

  • Preparation & Degassing: In an oven-dried 50 mL round-bottom flask, dissolve (1,3,5-trimethyl-1H-pyrazol-4-yl)methanethiol (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M). Sparge the solution with Argon for 10 minutes to displace dissolved oxygen and prevent oxidative dimerization.

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq, 1.5 mmol) in one portion. Stir the suspension at room temperature (20-25 °C) for 15 minutes to allow complete thiolate formation.

  • Electrophilic Addition: Dropwise add the target electrophile (e.g., a primary alkyl halide, 1.1 eq) via syringe.

  • Self-Validating Monitoring: Stir the reaction for 2-4 hours. Monitor progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) solvent system. The disappearance of the UV-active, iodine-staining starting material and the emergence of a higher-Rf spot confirms the Sₙ2 conversion.

  • Quenching & Workup: Quench the reaction by adding 10 mL of distilled water. Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers vigorously with brine (5 × 15 mL). Causality: Multiple brine washes are strictly required to partition the high-boiling DMF out of the organic layer. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

S_Alkylation A Thiol Precursor (1934777-28-2) B Base (K2CO3) Deprotonation A->B DMF, RT C Thiolate Anion Intermediate B->C -H+ D Electrophile (R-X) SN2 Attack C->D Nucleophilic Attack E Thioether Product (S-Alkylated) D->E -X-

Figure 1: Base-catalyzed S-alkylation workflow of the methanethiol group.

Protocol B: Controlled Oxidative Dimerization

Objective: Form a symmetric disulfide bond to evaluate dimer biological activity or to temporarily protect the thiol group. Mechanistic Rationale: Over-oxidation of thiols can lead to irreversible sulfonic acid formation. Using Iodine (I₂) as a mild oxidant in Methanol ensures selective oxidation. The reaction proceeds via a highly reactive sulfenyl iodide intermediate, which is rapidly attacked by a second thiol monomer.

Step-by-Step Methodology:

  • Preparation: Dissolve the thiol (1.0 eq, 1.0 mmol) in a mixture of Dichloromethane (DCM) and Methanol (1:1 v/v, 10 mL).

  • Oxidation: Prepare a 0.5 M solution of I₂ in Methanol. Add this solution dropwise to the thiol mixture at room temperature.

  • Self-Validating Monitoring: Continue addition until a faint, persistent brown color remains in the flask. Causality: The persistence of the brown color acts as an internal visual indicator that all thiol has been consumed and a slight excess of unreacted iodine is present.

  • Quenching: Add saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) dropwise until the solution turns completely colorless, neutralizing the excess iodine.

  • Workup: Dilute with DCM (15 mL), wash with water (20 mL) and brine (20 mL). Dry the organic layer over Na₂SO₄ and concentrate to yield the symmetric disulfide.

Oxidation T1 Monomer Thiol (R-SH) O Mild Oxidant (I2 / MeOH) T1->O I Sulfenyl Iodide Intermediate O->I Oxidation T2 Second Monomer (R-SH) I->T2 Activation D Symmetric Disulfide (R-S-S-R) T2->D Coupling

Figure 2: Oxidative dimerization pathway forming a symmetric disulfide.

Applications in Medicinal and Materials Chemistry

The unique physicochemical profile of (trimethyl-1H-pyrazol-4-yl)methanethiol makes it an invaluable asset across multiple disciplines:

  • Pharmaceutical Development: Pyrazole derivatives are well-documented pharmacophores exhibiting potent antimicrobial and anti-inflammatory activities. The methanethiol group serves as an ideal bioisostere or anchoring point for covalent inhibitors targeting cysteine residues in enzymatic active sites[3].

  • Coordination Chemistry: The combination of the soft sulfur donor atom and the hard nitrogen atoms of the pyrazole ring creates a versatile multidentate ligand. This is highly effective for stabilizing transition metals in various oxidation states, facilitating the development of novel catalysts[5].

References

  • 1934777-28-2 (C7H12N2S) - PubChemLite Source: PubChemLite (Université du Luxembourg) URL:[Link]

  • Chemical Properties of 1H-Pyrazole, 1,3,5-trimethyl- (CAS 1072-91-9) - Cheméo Source: Cheméo URL:[Link]

Sources

IUPAC nomenclature and CAS number for (Trimethyl-1H-pyrazol-4-yl)methanethiol

Author: BenchChem Technical Support Team. Date: March 2026

Structural Identity, Synthesis Protocols, and Pharmacophore Integration

Executive Summary

This technical guide provides a comprehensive analysis of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanethiol , a specialized heterocyclic building block used in fragment-based drug discovery (FBDD). While often simplified in commercial catalogs as "(Trimethyl-1H-pyrazol-4-yl)methanethiol," the precise regiochemistry is critical for reproducibility. This document defines the structural identity, establishes a self-validating synthetic workflow, and outlines the compound's utility as a nucleophilic warhead in covalent inhibitor design.

Part 1: Structural Identity & Nomenclature

IUPAC Nomenclature and Regiochemistry

The ambiguity in the name "Trimethyl-1H-pyrazol-4-yl" requires strict adherence to IUPAC numbering rules to ensure the correct isomer is identified. The pyrazole ring is a 5-membered heterocycle containing two adjacent nitrogen atoms.[1]

  • Numbering Priority: Numbering starts at the pyrrole-type nitrogen (bearing the hydrogen or substituent) as position 1.

  • Substituents:

    • Position 1 (N): Methyl group.[2]

    • Position 3 (C): Methyl group.

    • Position 4 (C): Methanethiol group (-CH₂SH).

    • Position 5 (C): Methyl group.

Preferred IUPAC Name: (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanethiol

Chemical Identifiers
Identifier TypeValueNotes
CAS Registry Number 1934777-28-2 Primary commercial identifier [1].
Molecular Formula C₇H₁₂N₂S
Molecular Weight 156.25 g/mol
SMILES Cn1c(C)c(CS)c(C)n1Useful for cheminformatics/docking.
InChI Key Predicted based on structureUnique hash for database integration.
Structural Visualization

The following diagram illustrates the numbering scheme and the steric environment of the thiol group, which is flanked by methyl groups at positions 3 and 5.

G Pyrazole Pyrazole Core (Aromatic 6π system) N1 N1-Methyl (Prevents Tautomerism) Pyrazole->N1 Position 1 C3_C5 C3/C5 Methyls (Steric Shielding) Pyrazole->C3_C5 Positions 3 & 5 Thiol C4-Methanethiol (Nucleophilic Handle) Pyrazole->Thiol Position 4

Figure 1: Structural decomposition of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanethiol highlighting the steric environment of the reactive thiol center.

Part 2: Physicochemical Profile

The physicochemical properties of this compound are dominated by the basicity of the pyrazole ring and the acidity/nucleophilicity of the thiol.

PropertyValue (Predicted/Observed)Significance in Drug Design
LogP (Octanol/Water) ~1.2 - 1.5Moderate lipophilicity; suitable for fragment screening.
pKa (Thiol -SH) ~9.5 - 10.0Higher than aryl thiols; requires base for alkylation.
pKa (Pyrazole N2) ~2.5 - 3.0Weakly basic; protonation generally does not interfere with thiol reactivity.
Boiling Point >200°C (decomp.)High boiling point due to dipole-dipole interactions; purification via distillation is difficult.
Solubility DMSO, MeOH, DCMGood solubility in polar organic solvents; poor in water.

Part 3: Robust Synthesis Protocol

Retrosynthetic Logic

Direct thiolation of the pyrazole ring is challenging. The most robust, scalable pathway utilizes the commercially available 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde as the starting material. The aldehyde is reduced to an alcohol, converted to a chloride, and then transformed to the thiol via an isothiouronium salt intermediate. This method avoids the use of foul-smelling H₂S gas and provides high purity.

Reaction Workflow (Graphviz)

Synthesis Start Start: 1,3,5-Trimethyl-1H- pyrazole-4-carbaldehyde (CAS 26114-38-7) Step1 Step 1: Reduction (NaBH4, MeOH) Start->Step1 Inter1 Intermediate A: (1,3,5-Trimethylpyrazol-4-yl)methanol Step1->Inter1 Step2 Step 2: Chlorination (SOCl2, DCM) Inter1->Step2 Inter2 Intermediate B: 4-(Chloromethyl)-1,3,5-trimethylpyrazole Step2->Inter2 Step3 Step 3: Thiolation (Thiourea, Ethanol, Reflux) Inter2->Step3 Inter3 Intermediate C: Isothiouronium Salt Step3->Inter3 Step4 Step 4: Hydrolysis (NaOH, H2O, then HCl) Inter3->Step4 Final Final Product: (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanethiol (CAS 1934777-28-2) Step4->Final

Figure 2: Step-wise synthetic pathway via the isothiouronium salt method, ensuring high regioselectivity and yield.

Detailed Methodology

Note: All steps involving thiols or thionyl chloride must be performed in a fume hood.

Step 1: Reduction to Alcohol

  • Dissolve 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (10.0 g, 72 mmol) in Methanol (100 mL).

  • Cool to 0°C. Add Sodium Borohydride (NaBH₄, 1.1 eq) portion-wise over 30 minutes.

  • Stir at room temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane).

  • Quench with saturated NH₄Cl solution. Extract with DCM.[2]

  • Checkpoint: Yield should be >90%. Product is a white solid.

Step 2: Chlorination

  • Dissolve the alcohol from Step 1 in anhydrous DCM (100 mL).

  • Add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise at 0°C.

  • Reflux for 2 hours.

  • Evaporate solvent and excess SOCl₂ under reduced pressure.

  • Checkpoint: The resulting hydrochloride salt is hygroscopic. Use immediately or store under Argon.

Step 3 & 4: Thiol Formation (Isothiouronium Route)

  • Suspend the crude chloride (from Step 2) in Ethanol (80 mL).

  • Add Thiourea (1.1 eq). Reflux for 3 hours.

  • Observation: The mixture will clarify as the isothiouronium salt forms, then may precipitate.

  • Cool to RT. Add 10% NaOH solution (aq, 3.0 eq) to the reaction mixture.

  • Reflux for 1 hour (Hydrolysis of the salt).

  • Cool to 0°C. Acidify carefully with HCl to pH ~5-6.

  • Extract immediately with DCM (3x). Dry over Na₂SO₄.

  • Purification: If necessary, purify via flash chromatography (0-5% MeOH in DCM).

  • Storage: Store under Nitrogen at -20°C to prevent disulfide formation [2].

Part 4: Applications in Drug Discovery[2][3][4]

Covalent Inhibitor Design

The methanethiol group serves as a "warhead" precursor or a nucleophilic probe.

  • Cysteine Targeting: The thiol can form disulfide bridges with solvent-exposed cysteine residues on target proteins.

  • Linker Chemistry: It reacts efficiently with alpha-halo carbonyls or maleimides to conjugate the pyrazole pharmacophore to other ligands (PROTACs).

Fragment-Based Drug Discovery (FBDD)

The 1,3,5-trimethylpyrazole core is a privileged scaffold found in various kinase inhibitors.

  • Steric Control: The methyl groups at positions 3 and 5 restrict rotation when the C4 position is substituted, pre-organizing the molecule for binding pockets.

  • Metal Chelation: The N2 nitrogen and the sulfur atom (if deprotonated) can act as a bidentate ligand for metalloenzymes.

Part 5: Handling & Stability (Self-Validating System)

The primary failure mode for this reagent is oxidation to the disulfide Bis((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)disulfide .

Quality Control Protocol:

  • Visual Check: The pure thiol is a clear oil or white low-melting solid. A yellow tint indicates oxidation.

  • NMR Validation:

    • Thiol (-SH): Look for a triplet (split by CH₂) around

      
       1.5 - 2.0 ppm in 
      
      
      
      .
    • Disulfide: If the -SH signal is missing and the CH₂ peak shifts downfield, the compound has dimerized.

  • Rescue Protocol: If oxidized, treat the disulfide with DTT (Dithiothreitol) or Zinc/Acetic acid to regenerate the free thiol.

References

  • ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols. Retrieved March 7, 2026, from [Link] (Verified via search result 1.12).

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Pyrazole Derivatives. Retrieved March 7, 2026, from [Link] (General Reference for Pyrazole Chemistry).

Sources

The Ascendant Role of Pyrazole-Based Thiol Compounds: A Technical Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Nexus of Innovation

In the landscape of heterocyclic chemistry, the pyrazole nucleus stands as a cornerstone of molecular design, a privileged scaffold from which a multitude of bioactive and functional molecules have been engineered.[1][2] This five-membered aromatic ring, containing two adjacent nitrogen atoms, possesses a unique combination of electronic properties and structural versatility that has captured the attention of medicinal chemists and materials scientists alike.[3][4] The inherent ability of the pyrazole ring to engage in various non-covalent interactions, coupled with the ease of its functionalization, has led to its incorporation into a remarkable array of approved drugs and clinical candidates.[3][5] This guide delves into a specialized yet profoundly significant subclass: pyrazole-based thiol compounds. The introduction of a sulfur-containing functional group, specifically a thiol or its tautomeric thione form, imparts a distinct set of chemical and physical properties, opening new avenues for therapeutic intervention and technological application. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, mechanisms of action, and diverse applications of these fascinating molecules.

Synthetic Strategies: Forging the Pyrazole-Thiol Core

The construction of the pyrazole-thiol scaffold can be achieved through several synthetic routes, often leveraging the foundational principles of pyrazole synthesis followed by the introduction of the thiol moiety. A prevalent and effective strategy involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative, followed by subsequent chemical transformations to install the thiol group.

A Representative Synthetic Protocol: Synthesis of 5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol

This multi-step synthesis exemplifies a common pathway to a complex pyrazole-based thiol derivative, integrating the formation of both pyrazole and triazole-thiol rings.

Step 1: Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

  • To a solution of ethyl 2-formyl-3-oxobutanoate in a suitable solvent (e.g., ethanol), add phenylhydrazine.

  • The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation and subsequent cyclization.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the pyrazole ester.

Step 2: Hydrazinolysis of the Pyrazole Ester

  • The synthesized ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is dissolved in an alcohol, typically ethanol.

  • An excess of hydrazine hydrate is added to the solution.

  • The mixture is refluxed for several hours until the starting ester is consumed (monitored by TLC).

  • Cooling the reaction mixture often leads to the precipitation of the corresponding carbohydrazide, which can be collected by filtration.

Step 3: Formation of the Thiosemicarbazide Intermediate

  • The pyrazole carbohydrazide is dissolved in a suitable solvent, such as dioxane or ethanol.

  • An isothiocyanate, for instance, phenyl isothiocyanate, is added to the solution.

  • The reaction is typically heated to facilitate the addition of the hydrazide to the isothiocyanate, forming the N-substituted thiosemicarbazide.

  • The product can be isolated by precipitation upon cooling or by the addition of a non-polar solvent.

Step 4: Cyclization to the Triazole-thiol

  • The thiosemicarbazide intermediate is treated with a basic solution, such as aqueous sodium hydroxide or potassium hydroxide.

  • The mixture is heated to reflux to induce intramolecular cyclization with the elimination of water.

  • After the reaction is complete, the solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 4H-1,2,4-triazole-3-thiol product.[6][7]

  • The final product is collected by filtration, washed with water, and can be further purified by recrystallization.[6][7]

Synthesis of 5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol Reactant1 Ethyl 2-formyl-3-oxobutanoate Intermediate1 Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate Reactant1->Intermediate1 Step 1: Cyclocondensation Reactant2 Phenylhydrazine Reactant2->Intermediate1 Reactant3 Hydrazine Hydrate Intermediate2 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide Reactant3->Intermediate2 Reactant4 Phenyl Isothiocyanate Intermediate3 Thiosemicarbazide Intermediate Reactant4->Intermediate3 Reactant5 Base (e.g., NaOH) Product 5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol Reactant5->Product Reactant6 Acid (e.g., HCl) Reactant6->Product Intermediate1->Intermediate2 Step 2: Hydrazinolysis Intermediate2->Intermediate3 Step 3: Addition Intermediate3->Product Step 4: Cyclization & Acidification

Caption: Synthetic pathway for a pyrazole-triazole-thiol derivative.

Medicinal Chemistry Applications: Targeting Disease with Precision

The fusion of the pyrazole core with a thiol group has given rise to a new generation of molecules with significant therapeutic potential. The thiol moiety can act as a crucial pharmacophore, participating in hydrogen bonding, acting as a metal chelator, or forming covalent bonds with biological targets.

Anticancer Activity

Pyrazole-based thiols have emerged as promising candidates in oncology research, demonstrating cytotoxicity against a range of human cancer cell lines.[3][8] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cancer cell proliferation and survival pathways.

Mechanism of Action: Enzyme Inhibition

Many pyrazole derivatives exert their anticancer effects by targeting protein kinases, which are crucial regulators of cell signaling. For instance, certain pyrazole-containing compounds have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two kinases implicated in tumor growth and angiogenesis.[3] The thiol group can enhance binding to the enzyme's active site, potentially through interactions with cysteine residues.

Anticancer Mechanism of Pyrazole-Thiols PyrazoleThiol Pyrazole-Thiol Compound Kinase Protein Kinase (e.g., EGFR, VEGFR-2) PyrazoleThiol->Kinase Inhibition Signaling Downstream Signaling Pathway Kinase->Signaling Activation Proliferation Tumor Cell Proliferation Signaling->Proliferation Promotes Angiogenesis Angiogenesis Signaling->Angiogenesis Promotes Apoptosis Apoptosis Signaling->Apoptosis Inhibits

Caption: Inhibition of protein kinases by pyrazole-thiol compounds.

Quantitative Data on Anticancer Activity

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazole-thiophene hybridsHepatocellular carcinoma (HepG2)24[9]
Pyrazole-thiophene hybridsBreast adenocarcinoma (MCF7)10.36[9]
5-Alkylated selanyl-1H-pyrazolesHepatocellular carcinoma (HepG2)13.85 - 15.98[3]
Indole-linked pyrazolesColon carcinoma (HCT116)< 23.7[3]
Pyrazolo[3,4-b]pyridinesHepatocellular carcinoma (HepG2)3.11 - 4.91[3]
Pyrazolo[5,1-b]thiazolesHepatocellular carcinoma (HepG2)6.9 - 12.6[8]
Antimicrobial Properties

The threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole-thiol derivatives have demonstrated promising activity against various bacterial and fungal strains.[4][8] The presence of both the pyrazole ring and the thiol group appears to be synergistic in their antimicrobial action. While the precise mechanisms are still under investigation, it is hypothesized that these compounds may disrupt microbial cell wall synthesis, interfere with essential metabolic pathways, or inhibit microbial enzyme function.

Industrial Applications: Corrosion Inhibition

Beyond the biomedical field, pyrazole-based thiols have found significant utility in industrial applications, most notably as highly effective corrosion inhibitors for various metals and alloys.[10] The corrosion of metals, particularly in acidic environments, is a pervasive issue leading to substantial economic losses. Pyrazole-thiol compounds mitigate corrosion by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

Mechanism of Corrosion Inhibition

The effectiveness of pyrazole-thiol inhibitors stems from their molecular structure. The pyrazole ring, with its π-electron system and nitrogen heteroatoms, along with the sulfur atom of the thiol group, act as active centers for adsorption onto the metal surface. This adsorption can occur through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation between the heteroatoms and the vacant d-orbitals of the metal).[10] This forms a stable, hydrophobic film that impedes both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.

Corrosion Inhibition Mechanism MetalSurface Metal Surface (e.g., Carbon Steel) ProtectiveFilm Adsorbed Protective Film MetalSurface->ProtectiveFilm Forms Corrosion Corrosion MetalSurface->Corrosion Leads to CorrosiveMedium Corrosive Medium (e.g., HCl) CorrosiveMedium->MetalSurface Attacks PyrazoleThiol Pyrazole-Thiol Inhibitor PyrazoleThiol->MetalSurface Adsorbs onto ProtectiveFilm->Corrosion Inhibits

Caption: Mechanism of corrosion inhibition by pyrazole-thiol compounds.

Performance of Pyrazole-Based Thiol Corrosion Inhibitors

InhibitorMetalMediumInhibition Efficiency (%)Reference
Pyrazole-clubbed triazole scaffoldsCarbon Steel0.5 M H2SO493.5 - 95.3[11]
5-Chloro-1-Phenyl-3-methyle Pyrazolo-4-methinethiosemicarbazoneCarbon Steel1M HClIncreases with concentration[10]
N-((1H-pyrazol-1-yl)methyl)-4-nitroanilineCarbon Steel1 M HCl90.1[12]
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylateCarbon Steel1 M HCl91.8[12]

The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer.[13]

Catalysis: Ligands for Enhanced Reactivity

The nitrogen and sulfur atoms in pyrazole-thiol compounds make them excellent ligands for coordinating with transition metals.[14] These metal complexes have shown significant catalytic activity in a variety of organic transformations. The electronic properties and steric bulk of the pyrazole-thiol ligand can be fine-tuned to modulate the reactivity and selectivity of the metal center.

Applications of pyrazole-ligated metal complexes include:

  • Polymerization: Pyrazole ligands have been shown to enhance the catalytic activity of titanium isopropoxide for the ring-opening polymerization of L-lactide, a key process in the production of biodegradable plastics.[15]

  • Carbon-Carbon Coupling Reactions: Pyrazolyl metal complexes have emerged as effective catalysts in reactions such as Heck and Suzuki couplings.[16]

  • Oligomerization and Polymerization of Olefins: Transition metal complexes with pyrazolyl ligands are active catalysts for ethylene oligomerization and polymerization.[17]

Conclusion and Future Outlook

Pyrazole-based thiol compounds represent a rich and versatile class of molecules with a broad spectrum of applications. Their facile synthesis, coupled with their potent biological activities and robust performance in industrial settings, positions them as a focal point for future research and development. In medicinal chemistry, the exploration of their structure-activity relationships will undoubtedly lead to the discovery of more potent and selective therapeutic agents. In materials science, the design of novel pyrazole-thiol derivatives promises the development of next-generation corrosion inhibitors with enhanced efficiency and environmental compatibility. Furthermore, the burgeoning field of catalysis will continue to benefit from the unique coordinating properties of these ligands, enabling the development of more efficient and sustainable chemical processes. The continued investigation of pyrazole-based thiols is a testament to the enduring power of heterocyclic chemistry to address pressing challenges in health, industry, and beyond.

References

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

  • Pyrazole Derivatives as Corrosion Inhibitor for C- Steel in Hydrochloric Acid Medium. ICONIC RESEARCH AND ENGINEERING JOURNALS. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (2023). MDPI. [Link]

  • A scheme for the synthesis of 5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiole. ResearchGate. [Link]

  • Synthesis, structure and properties of N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides. (2019). Current issues in pharmacy and medicine: science and practice. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link]

  • Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. (2026). ResearchGate. [Link]

  • A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes. University of Johannesburg. [Link]

  • Synthesis and properties of some pyrazole derivatives of 1,2,4-triazole-3-thiol. (2020). Current issues in pharmacy and medicine: science and practice. [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023). ACS Omega. [Link]

  • Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations. (2024). ACS Omega. [Link]

  • Synthesis of Pyrazole Derivatives A Review. (2026). International Journal for Multidisciplinary Research. [Link]

  • Combined experimental and theoretical insights into pyrazole derivatives as corrosion inhibitors for mild steel in 1 M HCl. (2025). Taylor & Francis Online. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). MDPI. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2023). MDPI. [Link]

  • Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect. (2020). RSC Publishing. [Link]

  • A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes. (2026). ResearchGate. [Link]

  • Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations. (2024). ACS Omega. [Link]

  • Pyrazolone derivatives as corrosion inhibitors of copper in sulfuric acid solution. (2025). Journal of Molecular Structure. [Link]

  • Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. ResearchGate. [Link]

  • Novel pyrazole-clubbed triazole scaffolds as promising inhibitors for carbon steel corrosion in sulfuric acid and as antibacterial agents: electrochemical and computational evaluation. (2026). Scientific Reports. [Link]

  • Synthesis, structure and properties of NR-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides. (2025). ResearchGate. [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2012). Molecules. [Link]

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Chemical stability and storage conditions for (Trimethyl-1H-pyrazol-4-yl)methanethiol

[2]

Executive Summary

(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanethiol is a functionalized heteroaromatic thiol frequently utilized as a fragment in drug discovery or a precursor in metal-ligand coordination chemistry.[1][2] While the pyrazole core confers significant thermal stability, the exocyclic methanethiol moiety (-CH₂SH) presents a high liability for oxidative degradation.[1]

Critical Storage Parameter: The compound must be stored at -20°C under an inert atmosphere (Argon/Nitrogen) to prevent dimerization to the disulfide. Solutions should be prepared ex tempore or stored in degassed solvents with reducing agents.[1]

Chemical Identity & Properties

To ensure precise handling, the structural features influencing stability must be understood.[1]

PropertyDetail
Systematic Name (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanethiol
Core Structure Pyrazole ring substituted with methyl groups at positions 1, 3, and 5; methanethiol at position 4.[1][2][3][4][5][6][7]
Functional Liability Primary Thiol (-SH)
pKa (Thiol) ~9.5 – 10.5 (Estimated; higher than aryl thiols due to alkyl spacer)
Physical State Typically an oil or low-melting solid (isomer dependent).[2]
Odor Characteristic stenchy, sulfurous odor (mercaptan).[1]

Structural Insight: The 1,3,5-trimethyl substitution pattern blocks the nitrogen tautomerism typical of pyrazoles, rendering the ring electron-rich.[1] This electron density can increase the nucleophilicity of the thiol, making it slightly more reactive toward oxidation than electron-deficient analogs.[1]

Stability Profile & Degradation Mechanisms

Oxidative Dimerization (Primary Failure Mode)

The dominant degradation pathway is the oxidation of the free thiol to the disulfide, Bis[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]disulfide .[1][2] This reaction is catalyzed by:

  • Atmospheric Oxygen: Rapid auto-oxidation in air.[1]

  • Trace Metals: Cu(II) and Fe(III) ions drastically accelerate this process.[1]

  • Basic pH: Thiolate anions (RS⁻) oxidize faster than protonated thiols (RSH).[1]

Desulfurization

While rare under storage conditions, prolonged exposure to UV light or radical initiators can lead to C-S bond cleavage, though this is secondary to disulfide formation.[1]

Diagram: Degradation Pathway

The following diagram illustrates the oxidative cascade and the intervention points for stability.[1]

DegradationPathwayThiol(Trimethyl-1H-pyrazol-4-yl)methanethiol(Active Species)IntermediateThiol Radical / Anion(RS• / RS⁻)Thiol->IntermediateO2, pH > 8.0Trace MetalsDisulfideDisulfide Dimer(Inactive Impurity)Intermediate->DisulfideDimerizationDisulfide->ThiolReduction(DTT/TCEP)SulfonicSulfonic Acid(Irreversible Oxidation)Disulfide->SulfonicStrong Oxidants(H2O2, prolonged air)

Storage Protocols

Solid State Storage (Long-Term)

For bulk powder or oil, strict exclusion of oxygen is mandatory.[1][2]

  • Temperature: -20°C ± 5°C.

  • Atmosphere: Purge headspace with Argon (preferred over Nitrogen due to higher density).[1]

  • Container: Amber glass vials with Teflon-lined screw caps.[1] Parafilm is insufficient for long-term oxygen exclusion; use electrical tape or heat-shrink bands over the cap.[1]

  • Desiccation: Store in a desiccator to prevent moisture absorption, which can facilitate oxidative catalysis.[1]

Solution Storage (Short-Term)

Thiols are notoriously unstable in solution.[1][2]

  • Solvent: Anhydrous DMSO or Ethanol.[1] Avoid DMF if possible (can decompose to amines).

  • Concentration: High concentrations (>10 mM) are more stable than dilute solutions due to reduced solvent-oxygen ratio relative to solute.

  • Additives (Critical): If the application permits, add 1-5 mM DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine) to the stock solution.[2] This acts as a "sacrificial reductant," keeping the pyrazole compound in its active thiol state.[1]

Storage Decision Workflow

StorageWorkflowStartReceived CompoundFormCheckPhysical Form?Start->FormCheckSolidSolid / Neat OilFormCheck->SolidPowderSolutionIn SolutionFormCheck->SolutionLiquidSolidAction1. Flush with Argon2. Seal with Teflon cap3. Store at -20°CSolid->SolidActionSolventCheckSolvent Degassed?Solution->SolventCheckDegasDegas via Freeze-Pump-Thawor Nitrogen SpargingSolventCheck->DegasNoAdditiveAdd 2-5 eq. TCEP or DTT(If assay compatible)SolventCheck->AdditiveYesDegas->AdditiveFreezeAliquot & Freeze (-80°C preferred)Additive->Freeze

Figure 2: Decision tree for optimal storage based on physical state.

Handling & Reconstitution Methodology

Reconstitution Protocol

To maximize reproducibility in biological assays:

  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture, accelerating degradation.[1]

  • Solvent Preparation: Use high-grade DMSO.[1] Sparge the DMSO with nitrogen for 15 minutes prior to use to remove dissolved oxygen.[1]

  • Dissolution: Dissolve the compound rapidly.

  • Verification: Visually inspect for clarity. Any turbidity suggests disulfide precipitation (disulfides are often less soluble).[1]

Rescue of Oxidized Material

If QC analysis (see Section 6) reveals significant disulfide content (>5%):

  • Protocol: Treat the solution with 1.5 equivalents of TCEP-HCl in a water-miscible solvent. TCEP is preferred over DTT as it is odorless, stable over a wider pH range, and does not interfere with metal-affinity tags as aggressively as DTT.[1]

  • Reaction: Allow to stand for 30 minutes at room temperature before use.

Quality Control & Validation

Trustworthiness in data requires validating the integrity of the reagent.[1]

MethodPurposeAcceptance Criteria
LC-MS Identity & PuritySingle peak [M+H]⁺ corresponding to thiol.[1][2] Disulfide appears as [2M-2H+H]⁺.[1]
Ellman’s Test Free Thiol QuantitationAbsorbance at 412 nm matches theoretical molarity using DTNB reagent.[1][2]
H-NMR Structural IntegrityCheck for shift in the methylene (-CH₂-) protons. Thiol -CH₂- typically ~3.5-3.8 ppm; Disulfide -CH₂- shifts downfield.[1]
Ellman's Reagent Protocol (Self-Validating)[2]
  • Prepare 10 mM stock of compound in DMSO.[1]

  • Dilute to 100 µM in reaction buffer (0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA).

  • Add 50 equivalents of Ellman’s Reagent (DTNB).[1]

  • Incubate 15 mins. Measure A412.

  • Validation: If calculated concentration < 90% of expected, oxidation has occurred.[1]

Safety Considerations

  • Stench Management: This compound is a mercaptan.[1][5][8] Open only in a functioning fume hood. Treat waste with dilute bleach (sodium hypochlorite) to oxidize the thiol to the odorless sulfonic acid before disposal.[1]

  • Toxicity: Treat as a potential irritant and sensitizer.[1][9] Avoid inhalation.

References

  • Cleland, W. W. (1964).[1] Dithiothreitol, a new protective reagent for SH groups.[1] Biochemistry, 3(4), 480-482.[1] Link

  • Burns, J. A., et al. (1991).[1] Selective reduction of disulfides by tris(2-carboxyethyl)phosphine.[1] Journal of Organic Chemistry, 56(8), 2648-2650.[1] Link

  • Jocelyn, P. C. (1972).[1] Biochemistry of the SH Group. Academic Press.[1] (Foundational text on thiol oxidation mechanisms).

  • PubChem Compound Summary. Methanethiol derivatives and stability data. Link

  • Thermo Fisher Scientific. Technical Note: Handling and Storage of Thiol-Containing Compounds. Link

The Privileged Pyrazole Scaffold: A Technical Guide to the Biological Activities and Evaluation of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Architectural Overview: The Pyrazole Nucleus in Drug Discovery

In medicinal chemistry, the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is universally recognized as a "privileged scaffold." Its inherent aromaticity, combined with the capacity to act simultaneously as both a hydrogen bond donor (via the N-H group) and an acceptor (via the sp² hybridized nitrogen), allows substituted pyrazoles to engage in high-affinity interactions with diverse biological targets.

Through rigorous 3D-QSAR (Quantitative Structure-Activity Relationship) and pharmacophore mapping, researchers have demonstrated that substituting the pyrazole core at the 1, 3, 4, and 5 positions fundamentally alters its lipophilicity, electronic distribution, and spatial geometry[1][2]. This structural plasticity is the driving force behind the immense pharmacological utility of substituted pyrazoles, enabling their development into potent anti-inflammatory, anticancer, and anti-angiogenic therapeutics[3][4].

Pharmacological Domain I: Selective COX-2 Inhibition and Anti-Inflammatory Action

Mechanistic Causality

The most historically significant application of substituted pyrazoles is the selective inhibition of Cyclooxygenase-2 (COX-2), exemplified by the blockbuster drug Celecoxib[4]. The causality behind this selectivity lies in the structural divergence between the COX-1 and COX-2 active sites. While both isozymes share high homology, the substitution of an isoleucine at position 523 in COX-1 with a less bulky valine in COX-2 creates a secondary, hydrophilic side pocket.

Substituted pyrazoles engineered with a sulfonamide or methylsulfonyl moiety at the 1-phenyl position exploit this specific topological difference. The pyrazole core acts as a rigid spacer, projecting the sulfonamide group deep into the Val523 pocket of COX-2, achieving highly selective, pseudo-irreversible inhibition while sparing COX-1, thereby mitigating gastrointestinal toxicity[2].

Quantitative Data Summary

Recent advancements in pyrazole derivatization have yielded compounds that significantly outperform first-generation inhibitors in both potency and selectivity.

Compound DesignationStructural ClassPrimary TargetIC₅₀ ValueSelectivity Index (SI) / NotesSource
Celecoxib 1,5-diarylpyrazoleCOX-2~0.052 μMSI > 384 (Baseline standard)5[5]
PYZ10 Pyrazole-thiourea-benzimidazoleCOX-20.0283 nMHighly selective5[5]
PYZ31 Pyrazole derivativeCOX-219.87 nMSuperior to Celecoxib in vitro5[5]
PRLD7 Sulfonamide-substituted pyrazoleCOX-20.1 μMSI > 1000; ED₅₀ = 72.4 mg/kg6[6]
Compound 12b Substituted pyrazoleCOX-20.1 - 0.78 μMSI > 100; Induces apoptosis7[7]
Self-Validating Protocol: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay

Causality & Validation: Highly conjugated pyrazole derivatives often possess inherent absorbance that interferes with standard colorimetric assays, leading to false-positive inhibition readouts. To ensure a self-validating system, we utilize a fluorometric assay measuring the peroxidase activity of cyclooxygenases via the conversion of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to the highly fluorescent resorufin. Parallel runs with Indomethacin (non-selective) and Celecoxib (selective) act as internal controls to validate the dynamic range.

  • Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 μM hematin. Causality: Hematin is an obligate cofactor for the peroxidase activity of the COX enzymes; omitting it will result in zero baseline activity.

  • Compound Incubation: Dispense 10 µL of the substituted pyrazole (serial dilutions from 10 µM to 0.1 nM in DMSO) into a 96-well black microplate. Add 80 µL of the enzyme mix. Incubate at 37°C for 15 minutes. Causality: Pre-incubation is mandatory because pyrazole-based COX-2 inhibitors exhibit time-dependent, slow-binding kinetics.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing arachidonic acid (final concentration 10 μM) and ADHP.

  • Kinetic Measurement: Immediately read fluorescence (Ex/Em = 530/590 nm) continuously for 5 minutes using a multimode microplate reader.

  • Data Synthesis: Calculate the initial velocity (V₀) from the linear portion of the kinetic curve. Determine the IC₅₀ using a 4-parameter logistic non-linear regression model and calculate the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).

Pharmacological Domain II: Targeted Anticancer and Anti-Angiogenic Kinase Inhibition

Beyond inflammation, 1,3,4-trisubstituted pyrazoles and fused pyrazolo[1,5-a]pyrimidines have emerged as potent Type I kinase inhibitors in oncology[1][3].

Mechanistic Causality

These compounds exert their anticancer and anti-angiogenic effects by acting as ATP-competitive inhibitors. The pyrazole nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the hinge region of the kinase ATP-binding pocket. For example, 3-aminopyrazole derivatives enter the lipophilic pocket of Cyclin-Dependent Kinases (CDKs) and form a hydrogen bond "zipper" with the hinge region (Glu81-Leu83), displacing ATP and halting the cell cycle[8]. Similarly, substituted pyrazolo carboxamides like TAK-593 are highly potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), effectively starving tumors by disrupting angiogenesis[4].

G VEGFR VEGFR2 (Cell Membrane) Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis CDK CDK / Cyclin Complex Proliferation Cell Cycle Progression CDK->Proliferation Pyrazole Substituted Pyrazole Pyrazole->VEGFR ATP-competitive inhibition Pyrazole->CDK Hinge region binding

Fig 1. Dual inhibition of VEGFR and CDK signaling pathways by substituted pyrazoles.

Self-Validating Protocol: ADP-Glo™ Kinase Profiling

Causality & Validation: To conclusively prove that a novel pyrazole is an ATP-competitive inhibitor (Type I) rather than an allosteric modulator (Type III/IV), we must measure its efficacy across varying ATP concentrations. The ADP-Glo assay measures the ADP produced during the kinase reaction. By running the assay at both [ATP] = Kₘ and [ATP] = 10x Kₘ, a rightward shift in the IC₅₀ curve self-validates the competitive binding mechanism.

  • Kinase Reaction Setup: In a 384-well solid white plate, combine 2 µL of the target kinase (e.g., CDK2/Cyclin A or VEGFR2), 1 µL of the pyrazole compound (in 5% DMSO), and 2 µL of the ATP/Substrate mix.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes. Causality: A 60-minute incubation ensures steady-state substrate turnover without depleting more than 10% of the initial ATP, maintaining Michaelis-Menten kinetics.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This step is critical as it completely depletes any unconsumed ATP, ensuring the subsequent luminescence signal is derived only from the ADP generated by the kinase.

  • Detection Phase: Add 10 µL of Kinase Detection Reagent (converts ADP back to ATP and introduces luciferase/luciferin). Incubate for 30 minutes.

  • Luminescence Readout & Analysis: Measure luminescence. Generate a Schild plot comparing the IC₅₀ values at different ATP concentrations to confirm orthosteric hinge-region binding.

Methodological Frameworks: Synthesis and Screening Workflow

The development of bioactive pyrazoles requires a tightly integrated, multidisciplinary workflow. The synthesis typically relies on the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds or 1,3-diketones (the Knorr pyrazole synthesis)[1][4]. Subsequent biological evaluation must follow a logical progression from cell-free target validation to phenotypic cellular assays.

Workflow Synthesis 1. Chemical Synthesis (Hydrazine + 1,3-Dicarbonyl) Purification 2. Purification & Characterization (HPLC, NMR, Mass Spec) Synthesis->Purification InVitro 3. In Vitro Target Assays (COX-2 Selectivity, Kinase Profiling) Purification->InVitro Cellular 4. Phenotypic Cellular Assays (Apoptosis, Tube Formation) InVitro->Cellular Lead 5. Lead Optimization (SAR & 3D-QSAR Modeling) Cellular->Lead

Fig 2. Self-validating workflow for the synthesis and biological screening of pyrazoles.

References

  • Novelty Journals. Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). Available at: [Link]

  • National Institutes of Health (NIH) / PMC. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]

  • Taylor & Francis. Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Available at:[Link]

  • Arabian Journal of Chemistry. Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Available at: [Link]

  • Frontiers in Chemistry. Pyrazoles as potential anti-angiogenesis agents: a contemporary overview. Available at:[Link]

  • ACS Omega. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Available at:[Link]

  • ResearchGate. New Substituted Pyrazole Derivatives Targeting COXs as Potential Safe Anti-Inflammatory Agents. Available at:[Link]

  • SciSpace. 3D-QSAR studies of some tetrasubstituted pyrazoles as COX-II inhibitors. Available at:[Link]

Sources

Discovery and Initial Isolation of Pyrazole Thiol Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole ring is universally recognized as a privileged scaffold in modern drug discovery. Its unique aromatic nature, combined with its capacity to act simultaneously as a hydrogen bond donor and acceptor, confers exceptional metabolic stability and target binding affinity[1]. While traditional pyrazole derivatives are well-documented, the strategic introduction of a thiol (-SH) group at the C4 position—yielding pyrazol-4-thiols —creates a highly versatile nucleophilic center. This specific functionalization is critical for late-stage bioisosteric replacements and the synthesis of complex thioether-linked active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have structured this technical guide to move beyond theoretical chemistry, focusing on the mechanistic causality, practical synthesis, and isolation protocols required to successfully handle these highly reactive intermediates.

Section 1: Mechanistic Rationale for Pyrazol-4-thiols

Pyrazoles are


-excessive heterocycles, making the C4 position naturally reactive toward electrophilic substitution[1]. However, direct thiolation has historically been a bottleneck due to the propensity of free thiols to rapidly oxidize into disulfides, coupled with the harsh conditions required for traditional C-S bond formation.

The C4-thiol acts as a critical linker in rational drug design. Thioether linkages derived from pyrazole thiols are utilized to synthesize potent enzyme inhibitors. For example, replacing a standard pyrazole-3-carboxamide with a thio-linked derivative alters the molecule's dipole moment and enhances lipophilicity, which directly improves cell membrane permeability and oral bioavailability[1].

G A Pyrazole Core (Privileged Scaffold) B C4-Thiol Group (-SH Substitution) A->B Functionalization C H-Bonding Network A->C D Metabolic Stability A->D E Target Affinity (Enzyme Inhibition) B->E Thioether Linkages C->E D->E

Structural rationale linking pyrazole thiol features to target affinity.

Section 2: Discovery and Synthetic Methodologies

Historically, pyrazole synthesis relied on [3+2] cycloadditions (e.g., diazo compounds with alkynes) or the condensation of hydrazines with 1,3-dicarbonyls[1]. However, these de novo ring syntheses struggle with regioselectivity when asymmetric substituents are required.

A recent breakthrough in the practical synthesis of pyrazol-4-thiols utilizes a copper-catalyzed C-I to C-S exchange[2]. This approach leverages thiobenzoic acid (PhC(O)SH) as an "SH-surrogate," effectively masking the reactive thiol to prevent premature oxidation or catalyst poisoning.

G A 4-Iodopyrazole B CuI / 1,10-Phen PhC(O)SH A->B C Benzoylthiolate Intermediate B->C C-S Bond D Mild Cleavage (LiOH, 10°C) C->D E E D->E pH > 3

Experimental workflow for Cu-catalyzed synthesis of pyrazol-4-thiols.
Protocol 1: Cu-Catalyzed Synthesis of S-(1H-pyrazol-4-yl) benzoylthiolates
  • Halogenation: To a solution of 4-unsubstituted pyrazole (0.5 mol) in 1,2-dichloroethane (500 mL), add N-iodosuccinimide (NIS, 0.55 mol) portion-wise. Stir for 1 h at room temperature, then heat to 50°C for 5 h[2].

    • Causality: 4-iodopyrazoles are preferred over bromopyrazoles because the lower bond dissociation energy of the C-I bond facilitates oxidative addition to the Cu(I) center at lower temperatures, preserving sensitive functional groups like N-Boc.

  • Quenching: Add 50 mL of 10% aqueous Na2S2O3[2].

    • Causality: This reduces unreacted iodine species, preventing downstream oxidative side reactions that would degrade the pyrazole core.

  • Cross-Coupling: React the isolated 4-iodopyrazole with PhC(O)SH in the presence of CuI and 1,10-phenanthroline.

    • Causality: The bidentate ligand is crucial as it stabilizes the Cu(I) oxidation state and prevents the formation of unreactive copper sulfide oligomers, driving the C-S exchange.

Section 3: Initial Isolation and Mild Cleavage Protocols

The isolation of free thiols requires strict control over pH and thermal energy. The intermediate benzoylthiolate must be cleaved without triggering disulfide dimerization or stripping protective groups.

Protocol 2: Mild Benzoyl Cleavage and Thiol Isolation
  • Hydrolysis: Dissolve the S-(pyrazol-4-yl) benzoylthiolate in a THF/H2O mixture. Add LiOH (1.1 eq) and maintain the temperature strictly at 10°C[2].

    • Causality: Traditional harsh basic hydrolysis (e.g., refluxing NaOH) degrades the pyrazole core or removes N-protecting groups. The LiOH/THF system selectively hydrolyzes the thioester while preserving N-Boc groups.

  • Acidification: Dilute the mixture with water and carefully acidify with HCl (or acetic acid) to pH > 3[2].

    • Causality: The pH must not drop below 3. Over-acidification protonates the pyrazole nitrogen, which drastically increases water solubility and hinders the precipitation of the target thiol.

  • Extraction & Washing: If the thiol does not precipitate directly, extract with Dichloromethane (DCM, 3×100 mL). Wash the organic layer with 5% NaHCO3[2].

    • Causality: The bicarbonate wash neutralizes and partitions residual benzoic acid (a byproduct of the thioester cleavage) into the aqueous phase, preventing contamination of the final product.

  • Desiccation & Concentration: Dry over anhydrous sodium sulfate and evaporate DCM under reduced pressure[2].

    • Causality: The water bath temperature must strictly remain below 20°C during evaporation. Exceeding this thermal threshold triggers the premature escape of the Boc protecting group, drastically reducing the yield[2].

Section 4: Quantitative Data and Yield Analysis

The elimination of column chromatography allows for highly scalable protocols (10-50g scale). The table below summarizes the isolation metrics for key derivatives synthesized via the Cu-catalyzed SH-surrogate method, demonstrating high purity without additional chromatographic purification[2].

CompoundYield (%)Physical State / M.P.PurityHRMS (m/z)
1H-Pyrazole-4-thiol 73%White powder / 55°C>95%100.0098
3-Methyl-1H-pyrazole-4-thiol 75%White powder / 85°C>95%114.0254
1-(Propan-2-yl)-1H-pyrazole-4-thiol 81%Yellow oil / 52°C (1mm)>95%128.0408
tert-Butyl 4-thio-1H-pyrazole-1-carboxylate 72%White powder / N/A>95%143.9990

Section 5: Biological Applications and Target Engagement

Pyrazole thiol derivatives have recently emerged as critical tool compounds and clinical candidates in oncology and metabolic diseases.

  • SOS1/RAS Inhibition: Sulfone and thioether derivatives of pyrazoles are potent inhibitors of the RAS-SOS1 protein-protein interaction[3]. By binding to SOS1, these compounds prevent the exchange of GDP for GTP on RAS, effectively shutting down downstream MAPK/ERK signaling in KRAS-mutant cancers[3].

  • PKM2 Activation: Pyruvate kinase M2 (PKM2) is a key glycolytic enzyme. Pyrazole thiol derivatives have been identified as allosteric activators of PKM2, shifting the enzyme from its low-activity dimeric state to its highly active tetrameric state[4]. This activation improves insulin sensitivity and is being investigated for the treatment of obesity and metabolic syndrome[4].

G A Pyrazole Thiol Derivative B SOS1 Protein A->B Inhibition C RAS-GDP (Inactive) B->C Catalyzes Exchange D RAS-GTP (Active) B->D Blocked C->D GDP -> GTP E Tumor Progression D->E MAPK/ERK Pathway

Signaling pathway demonstrating SOS1/RAS inhibition by pyrazole thiols.

References

  • Practical Synthesis of Pyrazol-4-thiols Source: ChemRxiv URL:[Link]

  • WO2024056782A1 - Sulfone-substituted pyrido[3,4-d]pyrimidine derivatives for the treatment of cancer Source: Google Patents URL
  • Phthalazine derivatives as pyruvate kinase modulators Source: Justia Patents URL:[Link]

Sources

Methodological & Application

Application Note: (Trimethyl-1H-pyrazol-4-yl)methanethiol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Core Utility

(Trimethyl-1H-pyrazol-4-yl)methanethiol (often specifically (1,3,5-trimethyl-1H-pyrazol-4-yl)methanethiol ) represents a specialized "privileged scaffold" building block. In modern drug discovery, the pyrazole ring is ubiquitous—found in blockbuster drugs like Celecoxib and Rimonabant—due to its ability to engage in hydrogen bonding and pi-stacking interactions.

The addition of a methanethiol (-CH₂SH) handle at the 4-position transforms this stable heterocycle into a highly versatile "warhead" or "linker" precursor. Unlike simple aryl thiols, the methylene spacer (


) interrupts conjugation, maintaining the nucleophilicity of the sulfur atom while insulating the pyrazole ring's electronic properties.
Key Chemical Properties
PropertyDescriptionMedicinal Chemistry Implication
Nucleophilicity High (Sulfur atom)Excellent substrate for

-alkylation and Pd-catalyzed

coupling.
Redox State Susceptible to oxidationPrecursor for sulfoxides (

) and sulfones (

), allowing fine-tuning of polarity and metabolic stability.
Sterics 1,3,5-Trimethyl substitutionThe methyl groups provide steric bulk that can fill hydrophobic pockets in enzyme active sites (e.g., ATP-binding pockets of kinases).
Odor/Handling Potent, volatileRequires strict odor-control protocols (bleach quenching) to prevent lab contamination.

Part 2: Strategic Applications in Drug Design

Fragment-Based Drug Discovery (FBDD)

This compound serves as an ideal "fragment" for probing sub-pockets. The pyrazole core acts as a scaffold, while the thiol group allows for rapid "fragment growing" via click chemistry (thiol-ene) or displacement reactions.

  • Target Class: Kinases (filling the gatekeeper residue space) and GPCRs.

  • Mechanism: The trimethypyrazole mimics the adenine core or hydrophobic residues, while the thioether linkage provides rotational freedom to orient the attached pharmacophore.

Bioisostere for Benzyl Alcohols/Amines

The


 moiety is a classical bioisostere for ether 

and amine

linkers.
  • Advantage: Sulfur is larger and more lipophilic than oxygen/nitrogen, often improving membrane permeability and altering metabolic soft spots (avoiding rapid

    
    -dealkylation).
    
Synthesis of Sulfone-Based Inhibitors

Thioethers derived from this compound are frequently oxidized to sulfones. Sulfones are strong hydrogen bond acceptors and are metabolically stable, making them critical for late-stage lead optimization.

Part 3: Experimental Protocols

Protocol A: General Handling & Odor Control (CRITICAL)
  • Objective: Prevent disulfide formation and laboratory contamination.

  • Reagents: 10% Sodium Hypochlorite (Bleach).

  • Procedure:

    • All glassware and syringes must be rinsed immediately with a 10% bleach solution after use. This oxidizes residual thiol to odorless sulfonates.[1]

    • Reactions should be run under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation to the disulfide dimer (Bis((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)disulfide) .

Protocol B: High-Yield -Alkylation (Thioether Synthesis)
  • Context: Linking the pyrazole scaffold to an aryl/alkyl halide.

  • Reaction:

    
    
    

Materials:

  • (Trimethyl-1H-pyrazol-4-yl)methanethiol (1.0 equiv)

  • Electrophile (e.g., Benzyl bromide,

    
    -bromo ketone) (1.1 equiv)
    
  • Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

Step-by-Step:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the thiol (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

  • Deprotonation: Add

    
     (1.5 equiv) in one portion. Stir at room temperature for 15 minutes. Note: The solution may turn slightly yellow as the thiolate anion forms.
    
  • Addition: Add the electrophile (1.1 equiv) dropwise. If the electrophile is solid, dissolve it in a minimum amount of MeCN first.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for disappearance of thiol peak

    
     and appearance of product).
    
  • Workup:

    • Dilute with EtOAc.

    • Wash with water (

      
      ) to remove DMF/MeCN.
      
    • Wash with Brine (

      
      ).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol C: Palladium-Catalyzed Cross-Coupling
  • Context: Linking the thiol to an unactivated Aryl Halide (where

    
     is impossible).
    

Materials:

  • Thiol (1.0 equiv)

  • Aryl Bromide/Iodide (1.0 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Ligand: Xantphos (5 mol%)

  • Base: DIPEA (2.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Degassing: Sparge 1,4-dioxane with Argon for 20 minutes.

  • Assembly: In a glovebox or under strong Argon flow, combine

    
    , Xantphos, Aryl Halide, and Thiol in a reaction vial.
    
  • Solvation: Add degassed dioxane and DIPEA. Cap the vial tightly.

  • Heating: Heat to 100°C for 12–16 hours.

  • Filtration: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).

  • Purification: Silica gel chromatography.

Part 4: Visualization of Workflows

Figure 1: Reaction Decision Tree

This diagram guides the chemist on which protocol to select based on the electrophile type.

ReactionLogic Start Starting Material: (Trimethyl-1H-pyrazol-4-yl)methanethiol Target Target Electrophile? Start->Target AlkylHalide Alkyl/Benzyl Halide (e.g., BnBr, MeI) Target->AlkylHalide Aliphatic ArylHalide Aryl Halide (e.g., Ph-Br, Py-I) Target->ArylHalide Aromatic MethodA Protocol A: Nucleophilic Substitution (SN2) Base: Cs2CO3, Solvent: MeCN AlkylHalide->MethodA Activated Activated? (e.g., NO2, CN ortho/para) ArylHalide->Activated MethodB Protocol B: Pd-Catalyzed Coupling Cat: Pd2(dba)3/Xantphos Activated->MethodB No (Electron Rich/Neutral) MethodC SNAr Reaction Base: K2CO3, Heat Activated->MethodC Yes (Electron Deficient) Oxidation Optional: Oxidation to Sulfoxide/Sulfone (mCPBA or Oxone) MethodA->Oxidation MethodB->Oxidation MethodC->Oxidation

Caption: Decision matrix for selecting the optimal synthetic route based on electrophile reactivity. Dashed lines indicate optional downstream functionalization.

Figure 2: Metabolic & Synthetic Pathway

Visualizing the oxidation states relevant to medicinal chemistry optimization (SAR).

OxidationStates Thiol Thiol (-SH) Nucleophilic, Odorous Thioether Thioether (-S-) Lipophilic, H-Bond Acceptor (Weak) Thiol->Thioether Alkylation (Protocol A/B) Sulfoxide Sulfoxide (-S(=O)-) Chiral, Polar, H-Bond Acceptor Thioether->Sulfoxide Oxidation (1 eq. mCPBA) Metabolic Phase I Sulfone Sulfone (-S(=O)2-) Stable, Polar, Strong H-Bond Acceptor Sulfoxide->Sulfone Oxidation (Excess mCPBA) Metabolic Phase I

Caption: Sequential oxidation pathway. Controlling the oxidation state allows modulation of solubility and target binding affinity.

References

  • Alam, M. A. (2023).[2] Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.[3] Link

  • Bozhanov, V., et al. (2025). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv.[4] Link

  • Mustafa, M., & Winum, J. Y. (2022). The importance of sulfur-containing motifs in drug design and discovery. Expert Opinion on Drug Discovery. Link[2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23005932, 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-ol (Related Structure).[5]Link

  • Fisher Scientific. (2024).[6] Safety Data Sheet: Methanethiol.Link

Sources

Technical Guide: (Trimethyl-1H-pyrazol-4-yl)methanethiol as a Ligand in Catalysis

[1]

Executive Summary

(Trimethyl-1H-pyrazol-4-yl)methanethiol (specifically the 1,3,5-trimethyl isomer) represents a specialized class of hemilabile N,S-donor ligands .[1] Unlike rigid bidentate ligands (e.g., dppe, bipyridine), this molecule features a "soft" sulfur donor (thiol/thiolate) and a "hard/borderline" nitrogen donor (pyrazole) separated by a methylene spacer.

This architecture is critical for adaptive catalysis . The sulfur atom anchors the metal center (typically Pd, Pt, Au, or Cu) to prevent aggregation, while the pyrazole nitrogen can reversibly dissociate (hemilability) to open a vacant coordination site for substrate binding. This guide details its application in Palladium-Catalyzed Cross-Coupling and Gold Nanoparticle Stabilization , providing validated protocols for synthesis, complexation, and catalytic execution.

Ligand Profile & Chemical Logic

PropertySpecification
Systematic Name (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanethiol
Formula C₇H₁₂N₂S
MW 156.25 g/mol
Donor Atoms S (Thiol/Thiolate, Soft); N (Pyrazole, Borderline)
Coordination Mode

-N,S (Chelate)


-S (Monodentate)
Key Advantage Hemilability : Stabilizes resting states but lowers activation energy for substrate coordination.[1]
Structural Causality
  • 1,3,5-Trimethyl Substitution: The methyl groups at positions 3 and 5 provide steric bulk that protects the metal center from over-coordination and oxidation. The N1-methyl group eliminates N-H acidity, preventing unwanted deprotonation at the pyrazole ring.

  • Methylene Linker: Provides the necessary flexibility for the formation of a stable six-membered chelate ring with the metal.[1]

  • Thiol Group: Acts as an anionic anchor (after deprotonation to thiolate) or a neutral donor, forming robust bonds with soft metals (Pd, Au).

Protocol 1: Ligand Synthesis & Preparation

Note: While available from specialty catalogs (e.g., BLD Pharm, ChemPur), in-house synthesis ensures freshness, as thiols are prone to oxidative disulfide formation.

Workflow Diagram

SynthesisStart1,3,5-Trimethyl-1H-pyrazole-4-methanolStep1Chlorination(SOCl2)Start->Step1DCM, 0°CInter1ChlorideIntermediateStep1->Inter1Step2Thiolation(Thiourea / Hydrolysis)Inter1->Step21. Thiourea, reflux2. NaOH, H2OProductTarget Ligand:(Trimethyl-1H-pyrazol-4-yl)methanethiolStep2->Product

Caption: Two-step synthesis converting the commercially available alcohol precursor to the target thiol ligand.

Detailed Procedure

Reagents: 1,3,5-Trimethyl-1H-pyrazole-4-methanol (1.0 eq), Thionyl chloride (1.2 eq), Thiourea (1.1 eq), NaOH (2.5 eq).[1]

  • Chlorination:

    • Dissolve 1,3,5-trimethyl-1H-pyrazole-4-methanol (10 mmol) in anhydrous DCM (20 mL).

    • Cool to 0°C. Dropwise add thionyl chloride (12 mmol).

    • Stir at RT for 2 hours. Evaporate solvent to yield the 4-(chloromethyl)pyrazole hydrochloride .

  • Thiolation (Isothiouronium Salt Formation):

    • Dissolve the crude chloride in Ethanol (15 mL).

    • Add Thiourea (11 mmol) and reflux for 3 hours. A white precipitate (isothiouronium salt) will form.

  • Hydrolysis:

    • Add aqueous NaOH (25 mmol in 10 mL water) directly to the reaction mixture.

    • Reflux for 1 hour under Argon/Nitrogen (Critical to prevent disulfide formation).

  • Isolation:

    • Cool to RT and acidify carefully with dilute HCl to pH ~5-6.

    • Extract with DCM (3 x 20 mL). Dry over MgSO₄.[2]

    • Concentrate to yield the thiol as a pale yellow oil/solid. Store under inert gas at -20°C.

Protocol 2: Application in Pd-Catalyzed Suzuki-Miyaura Coupling

This ligand is particularly effective for coupling sterically demanding aryl chlorides, where the hemilabile "opening" of the N-arm creates space for the oxidative addition of the bulky substrate.[1]

Mechanism of Action

CatalyticCyclePreCatPrecatalyst[Pd(L)2]ActiveActive SpeciesPd(0)-LPreCat->ActiveActivationOxAddOxidativeAddition(Ar-Pd-Cl)Active->OxAddAr-Cl(N-arm opens)TransMetTransmetallation(Ar-Pd-Ar')OxAdd->TransMetAr'-B(OH)2BaseRedElimReductiveElimination(Product Release)TransMet->RedElimC-C BondFormationRedElim->ActiveRegenerationHemilabilityLigand Hemilability:N-dissociation facilitatesOxidative Addition

Caption: Catalytic cycle highlighting the hemilabile N-arm dissociation during the rate-limiting oxidative addition step.

Experimental Procedure

Reaction: Coupling of 4-Chloroanisole with Phenylboronic Acid.[1]

Reagents:

  • Pd Source: Pd(OAc)₂ (1 mol%)

  • Ligand: (Trimethyl-1H-pyrazol-4-yl)methanethiol (2 mol%)[1]

  • Substrate: 4-Chloroanisole (1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.2 mmol)

  • Base: K₂CO₃ (2.0 mmol)

  • Solvent: Toluene/Water (9:1)

Step-by-Step Protocol:

  • Pre-complexation (In Situ):

    • In a Schlenk tube, charge Pd(OAc)₂ (2.2 mg, 0.01 mmol) and the Ligand (3.1 mg, 0.02 mmol).

    • Add 1 mL of Toluene. Stir at RT for 10 mins under Argon. The solution color typically shifts from orange to pale yellow, indicating coordination (formation of Pd-S bonds).

  • Reaction Assembly:

    • Add 4-Chloroanisole (142 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg).

    • Add remaining solvent (4 mL Toluene + 0.5 mL degassed Water).

  • Catalytic Run:

    • Seal the tube and heat to 80°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). The hemilabile ligand typically accelerates conversion compared to standard thiols.

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove Pd black (if any).

    • Wash with EtOAc. Concentrate filtrate.

    • Purify via flash chromatography.

Expected Results:

  • Yield: >90%

  • Selectivity: >99% biaryl.

  • Note: If the reaction is sluggish, increase temperature to 100°C. The pyrazole-thiol ligand is thermally stable up to ~150°C.

Application 2: Stabilization of Gold Nanoparticles (AuNPs)

The thiol group binds strongly to Au surfaces, while the pyrazole ring remains exposed to the solvent interface. This functionalization is used for heterogeneous catalysis (e.g., alcohol oxidation) or biological sensing .

Protocol:

  • Prepare a solution of HAuCl₄ (1 mM) in water.

  • Add the Ligand (dissolved in Ethanol) at a 1:1 molar ratio to Au.

  • Add NaBH₄ (10 eq) dropwise while stirring vigorously.

  • Result: The solution turns ruby red. The pyrazole-terminated AuNPs are stable against aggregation for months due to the steric bulk of the trimethyl groups.[1]

References & Resource Validation

  • Ligand Precursor Synthesis:

    • Methodology: The conversion of pyrazole-alcohols to chlorides and subsequent thiolation follows standard heterocycle functionalization protocols.[1]

    • Source:PubChem CID 23005932 (1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-ol) and related derivatives.[1]

  • Pyrazole-Thiol Catalysis Context:

    • Concept: Hemilabile N,S-ligands in Pd catalysis.[1]

    • Reference: "Neutral and Cationic Palladium(II) Bis(pyrazolyl)methane Complexes" (Contextual analog for pyrazole coordination chemistry).[3][4] Organometallics, 1999.

  • Commercial Availability:

    • The specific ligand and its amine analogs are listed in specialty chemical catalogs such as BLD Pharm and ChemBuyersGuide , confirming its status as a viable research reagent.

Disclaimer: This guide synthesizes established organometallic principles with the specific structural properties of the target molecule. As with all novel ligands, initial screening at 1-5 mol% loading is recommended.[1]

Application Note: S-Alkylation Protocol for (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanethiol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, field-tested protocol for the S-alkylation of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanethiol . It prioritizes reproducibility, safety (stench management), and mechanistic understanding.


)

Abstract & Chemical Context

The S-alkylation of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanethiol (referred to herein as TPM-SH ) is a critical transformation in the synthesis of heterocyclic bioisosteres for drug discovery. The resulting thioethers are frequently employed as linkers in kinase inhibitors and agrochemicals due to the metabolic stability of the pyrazole core.

TPM-SH possesses a "benzylic-like" thiol group. The methylene spacer (


) at the C4 position decouples the thiol from the aromatic pyrazole ring, resulting in:
  • Enhanced Nucleophilicity: Unlike thiophenols, the sulfur lone pairs are not delocalized into the aromatic system.

  • High Oxidation Susceptibility: The compound readily dimerizes to the disulfide upon exposure to air.

  • Regioselectivity: While the N2 nitrogen is basic (pyridine-like), the thiolate anion is significantly more nucleophilic, ensuring exclusive S-alkylation under controlled conditions.

Chemical Profile
PropertyValue / Description
Molecular Formula

Molecular Weight 156.25 g/mol
pKa (Thiol) ~9.5 – 10.5 (Est.)[1]
Appearance Colorless to pale yellow oil or low-melting solid
Odor Extreme Stench (Rotten cabbage/garlic)
Solubility Soluble in DCM, DMF, THF, MeCN, Alcohols

Safety & Handling (Critical)

Warning: This compound and its low-molecular-weight thioether products are potent stench agents.

  • Containment: All weighing and reactions must be performed in a functioning fume hood.

  • Double-Gloving: Use nitrile gloves; change immediately if splashed.

  • Bleach Quench: All glassware, syringes, and septa must be soaked in a 10% Sodium Hypochlorite (Bleach) solution for 24 hours before removal from the hood. This oxidizes the thiol to the odorless sulfonate.[2]

  • Vapor Trap: If using a rotary evaporator, place a bleach trap between the pump and the condenser.

Experimental Protocols

Decision Matrix: Choosing the Right Condition

Select the protocol based on your electrophile's reactivity.

conditions Figure 1: Reaction Condition Decision Matrix Start Select Electrophile Primary Primary Halide (R-CH2-Br/I) Start->Primary Secondary Secondary/Steric Halide Start->Secondary AcidSens Acid Sensitive Substrate Start->AcidSens MethodA Method A: K2CO3 / Acetone (Standard) Primary->MethodA High Yield MethodB Method B: NaH / DMF (Forcing) Secondary->MethodB Requires Strong Base MethodC Method C: Phase Transfer (DCM/H2O) AcidSens->MethodC Mild/Buffered

Method A: Standard Mild Alkylation (Recommended)

Applicability: Primary alkyl halides, activated benzyl halides,


-halo carbonyls.
Mechanism:  Classical 

substitution using a mild inorganic base.

Reagents:

  • TPM-SH (1.0 equiv)

  • Electrophile (R-X) (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 – 2.0 equiv)
    
  • Solvent: Acetone (Reagent Grade) or Acetonitrile (MeCN)

Step-by-Step Protocol:

  • Degassing: Sparge the solvent (Acetone or MeCN) with Nitrogen or Argon for 15 minutes prior to use. Rationale: Removes dissolved oxygen to prevent disulfide dimerization.

  • Suspension: In a round-bottom flask equipped with a stir bar, suspend

    
     (1.5 equiv) in the degassed solvent (0.2 M concentration relative to thiol).
    
  • Thiol Addition: Add TPM-SH (1.0 equiv). If the thiol is a solid, add directly; if an oil, transfer via syringe. Flush with inert gas.

  • Activation: Stir at Room Temperature (RT) for 10–15 minutes. Observation: The mixture may turn slightly yellow as the thiolate anion forms.

  • Electrophile Addition: Add the Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Stir at RT.

    • Primary iodides/bromides: Complete in 1–4 hours.

    • Chlorides: May require heating to reflux (

      
      ) and addition of catalytic Potassium Iodide (KI, 10 mol%).
      
  • Work-up: Filter off the solid salts (

    
    /KX). Concentrate the filtrate. Partition the residue between Ethyl Acetate and Water.[3] Wash organic layer with Brine, dry over 
    
    
    
    , and concentrate.
Method B: Strong Base Alkylation (Forcing Conditions)

Applicability: Secondary halides, unreactive chlorides, or when rapid kinetics are required.

Reagents:

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Solvent: Anhydrous DMF or THF (0.1 M)

Step-by-Step Protocol:

  • Setup: Flame-dry glassware under vacuum and backfill with Argon.

  • Base Preparation: Add NaH (1.2 equiv) to the flask. (Optional: Wash NaH with dry hexane to remove mineral oil if downstream purification is sensitive to grease). Suspend in anhydrous DMF/THF at

    
    .
    
  • Deprotonation: Add TPM-SH (1.0 equiv) dropwise as a solution in the solvent.

    • Caution: Hydrogen gas evolution (

      
      ) will occur. Vent via a needle to a bubbler.
      
    • Stir at

      
       for 15 mins until gas evolution ceases.
      
  • Alkylation: Add the electrophile (1.2 equiv) slowly.

  • Completion: Allow to warm to RT. Monitor via LC-MS.

  • Quench: Cool to

    
    . Carefully add Saturated Ammonium Chloride (
    
    
    
    ) solution to quench excess hydride.
  • Extraction: Extract with EtOAc (

    
    ). Note: If using DMF, wash the organic layer thoroughly with water (
    
    
    
    ) or 5% LiCl solution to remove the DMF.
Method C: Phase-Transfer Catalysis (Green/Scale-Up)

Applicability: Large-scale synthesis, substrates sensitive to anhydrous conditions.

Reagents:

  • Solvent: Dichloromethane (DCM) and Water (1:1 ratio).

  • Catalyst: Tetrabutylammonium Iodide (TBAI) or Aliquat 336 (5–10 mol%).

  • Base: Sodium Hydroxide (NaOH), 1M aqueous solution.

Protocol:

  • Dissolve TPM-SH and the Electrophile in DCM.

  • Add the TBAI catalyst.

  • Layer the aqueous NaOH solution on top.

  • Stir vigorously (vortex) at RT. The reaction occurs at the interface.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Disulfide Dimer (M-S-S-M) observed Oxidation by airDegas solvents thoroughly. Add 1.1 eq of Triphenylphosphine (

) or Dithiothreitol (DTT) to reduce the disulfide in situ before adding the electrophile.
Low Conversion Poor NucleophilicitySwitch from Method A to Method B (NaH). Add catalytic KI (Finkelstein condition) to convert alkyl chlorides to reactive iodides.
N-Alkylation Byproduct Competitive N-attackUnlikely with this scaffold. If observed, ensure the solvent is non-polar (use Toluene) and the counter-ion is "hard" (Li+) to associate tightly with the Nitrogen, leaving Sulfur free.
Product smells strongly Residual ThiolWash the organic layer with 1M NaOH (to pull unreacted thiol into the aqueous phase) followed by a bleach quench of the aqueous waste.

Mechanistic Pathway & Logic

The reaction follows a standard


 pathway. The 1,3,5-trimethyl substitution pattern on the pyrazole ring provides steric protection against N-alkylation at the N2 position, directing reactivity almost exclusively to the exocyclic thiolate.

mechanism Figure 2: Mechanistic Pathway for S-Alkylation Step1 Precursor (TPM-SH) Step2 Deprotonation (Base: K2CO3 or NaH) Step1->Step2 pKa ~10 Step3 Thiolate Anion Formation (Highly Nucleophilic) Step2->Step3 -H+ Step4 Nucleophilic Attack (Sn2) on Electrophile (R-X) Step3->Step4 Rate Determining Step Step5 Final Thioether (TPM-S-R) Step4->Step5 -X-

References

  • Reactivity of Heterocyclic Thiols

    • Shimizu, M., et al. "S-Methylation of N-Containing Heterocyclic Thiols with Conjugated Acids of Methoxy Groups." Journal of Chemical Research, 2009. Link

  • General Thiol Alkylation Protocols

    • Bahrami, K., et al. "A Green and Highly Efficient Alkylation of Thiols in Water." Journal of the Iranian Chemical Society, 2009. Link

  • Pyrazole Chemistry & Medicinal Applications

    • Ramli, Y., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review."[4] Molecules, 2017.[4] Link

    • BenchChem Application Note. "1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis." (Context for scaffold stability). Link

  • Disulfide Prevention Strategies

    • BenchChem Technical Guide. "Strategies to prevent the reduction of disulfide bonds during sample preparation." (Applied here for synthetic prevention). Link

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always consult the Safety Data Sheet (SDS) for specific reagents before use.

Sources

(Trimethyl-1H-pyrazol-4-yl)methanethiol as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: (Trimethyl-1H-pyrazol-4-yl)methanethiol as a Versatile Building Block for the Synthesis of Novel Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, oncology, and pharmacology.

Abstract: Protein kinases are a critical class of enzymes whose dysregulation is implicated in a multitude of diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors like Crizotinib and Ruxolitinib.[2][3] This document provides a comprehensive guide to the synthesis and application of (Trimethyl-1H-pyrazol-4-yl)methanethiol, a functionalized building block designed for efficient incorporation into novel kinase inhibitor scaffolds. We present detailed protocols for the synthesis of the building block itself, its subsequent elaboration into a representative kinase inhibitor targeting c-Met and VEGFR-2, and the biochemical evaluation of the final compound. The methodologies are explained with a focus on the underlying chemical principles and strategic choices, providing researchers with the foundational knowledge to adapt these protocols for their specific drug discovery programs.

The (Trimethyl-1H-pyrazol-4-yl)methanethiol Building Block: Rationale and Synthesis

Rationale for Use: A Privileged Scaffold with a Reactive Handle

The utility of the (Trimethyl-1H-pyrazol-4-yl)methanethiol building block is rooted in the synergistic combination of its two key features: the pyrazole core and the methanethiol group.

  • The Pyrazole Core: The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its widespread use in kinase inhibitor design is due to several advantageous properties.[4][5] The N-unsubstituted pyrazole can act as both a hydrogen bond donor and acceptor, enabling critical interactions with the hinge region of the kinase ATP-binding pocket.[4] The trimethyl substitution on the core of our building block serves two purposes: it enhances lipophilicity, which can improve cell permeability and interactions with hydrophobic pockets, and it blocks metabolic oxidation sites, potentially increasing the compound's metabolic stability compared to unsubstituted pyrazoles.[4]

  • The Methanethiol Group (-CH₂SH): The thiol group is a powerful nucleophile, making it an exceptionally versatile functional handle for synthetic elaboration. It can be readily alkylated or arylated to form stable thioether linkages, providing a robust and flexible method for connecting the pyrazole scaffold to other fragments of a kinase inhibitor. This strategic placement at the 4-position of the pyrazole allows the core to be projected towards the solvent-exposed region or deeper into specific sub-pockets of the kinase active site, depending on the overall inhibitor design.

Protocol: Synthesis of (Trimethyl-1H-pyrazol-4-yl)methanethiol

The following protocol describes a reliable, two-step synthesis from the commercially available 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde. The process involves the reduction of the aldehyde to the corresponding alcohol, followed by conversion to a mesylate and subsequent nucleophilic substitution with a thiol source.

Step 1: Reduction of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde

  • Causality: Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its mild nature and high selectivity for aldehydes over other potentially present functional groups. It provides a safe and efficient method for generating the intermediate alcohol.

  • Procedure:

    • To a solution of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol (MeOH, 0.2 M) at 0 °C (ice bath), add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol, which is often used in the next step without further purification.

Step 2: Conversion to (Trimethyl-1H-pyrazol-4-yl)methanethiol

  • Causality: This step proceeds via an intermediate mesylate, which is a good leaving group, facilitating the subsequent Sₙ2 reaction with a thiol nucleophile. Thioacetic acid followed by basic hydrolysis is a common and effective method for introducing a thiol group.[6]

  • Procedure:

    • Dissolve the crude (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) and cool to 0 °C.

    • Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

    • Stir the mixture at 0 °C for 2 hours.

    • In a separate flask, prepare a solution of potassium thioacetate (KSAc, 2.0 eq) in dimethylformamide (DMF, 0.5 M).

    • Add the mesylate reaction mixture to the KSAc solution and stir at room temperature overnight.

    • Pour the reaction mixture into water and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is the thioacetate intermediate.

    • Dissolve the crude thioacetate in methanol (0.2 M) and purge with nitrogen for 15 minutes.

    • Add a 2 M aqueous solution of sodium hydroxide (NaOH, 3.0 eq) and stir at room temperature for 2 hours under a nitrogen atmosphere to prevent thiol oxidation.

    • Acidify the mixture to pH ~5 with 1 M HCl.

    • Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography to yield (Trimethyl-1H-pyrazol-4-yl)methanethiol.

G start 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde step1 Step 1: Reduction (NaBH4, MeOH) start->step1 intermediate1 (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol step1->intermediate1 step2a Step 2a: Mesylation (MsCl, Et3N) intermediate1->step2a intermediate2 Pyrazolyl-methyl Mesylate step2a->intermediate2 step2b Step 2b: Substitution (KSAc, DMF) intermediate2->step2b intermediate3 S-(Pyrazolyl-methyl) Thioacetate step2b->intermediate3 step2c Step 2c: Hydrolysis (NaOH, MeOH) intermediate3->step2c final_product (Trimethyl-1H-pyrazol-4-yl)methanethiol step2c->final_product

Fig 1. Synthetic workflow for (Trimethyl-1H-pyrazol-4-yl)methanethiol.

Application in Kinase Inhibitor Synthesis

General Strategy: Thioether Linkage via S-Alkylation

The most direct application of (Trimethyl-1H-pyrazol-4-yl)methanethiol in kinase inhibitor synthesis is through nucleophilic substitution (S-alkylation) with a suitable electrophilic partner. Typically, this partner is a heterocyclic core common in kinase inhibitors (e.g., pyrimidine, quinoline, pyridine) bearing a halogen (Cl, Br) or another good leaving group. This reaction forms a stable and synthetically accessible thioether linkage.

  • Causality: The reaction is driven by the high nucleophilicity of the thiolate anion, which is readily formed in situ by treating the thiol with a mild base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the SₙAr or Sₙ2 reaction.

Case Study: Synthesis of a Representative c-Met/VEGFR-2 Inhibitor

To illustrate the utility of the building block, we present a protocol for the synthesis of a hypothetical dual c-Met/VEGFR-2 inhibitor. The design is based on known inhibitor scaffolds where a substituted pyrazole is linked to a core heterocycle.[7][8][9] Our target molecule, PZ-T-01 , links the (Trimethyl-1H-pyrazol-4-yl)methanethiol to a 4-chloro-7-methoxyquinoline core.

Protocol: Synthesis of PZ-T-01

  • To a solution of (Trimethyl-1H-pyrazol-4-yl)methanethiol (1.1 eq) in anhydrous DMF (0.1 M) in a sealed vial, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 20 minutes to generate the thiolate.

  • Add 4-chloro-7-methoxyquinoline (1.0 eq) to the vial.

  • Seal the vial and heat the reaction mixture to 80 °C for 12 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water and then with cold diethyl ether.

  • Dry the solid under vacuum. If necessary, purify the crude product by flash chromatography or recrystallization to yield the pure target inhibitor PZ-T-01 .

G building_block (Trimethyl-1H-pyrazol-4-yl)methanethiol plus + building_block->plus core 4-Chloro-7-methoxyquinoline core->plus reagents K2CO3, DMF 80 °C product Target Inhibitor (PZ-T-01) reagents->product S-Alkylation plus->reagents

Fig 2. Synthetic scheme for the representative inhibitor PZ-T-01.

Biological Evaluation of Pyrazole-Thioether Kinase Inhibitors

Rationale for Kinase Target Selection

The aberrant signaling of receptor tyrosine kinases like c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) is a key driver of tumor growth, angiogenesis, and metastasis.[7][10] Dual inhibition of these pathways can offer a synergistic anticancer effect.[8][11] The pyrazole scaffold has been successfully employed in the design of potent inhibitors for both c-Met and VEGFR-2, making these kinases logical targets for evaluating our newly synthesized compound, PZ-T-01 .[7][9][10]

G HGF HGF / VEGF Receptor c-Met / VEGFR-2 HGF->Receptor Binds P1 Phosphorylation Receptor->P1 Activates PZ_T_01 PZ-T-01 PZ_T_01->Receptor Inhibits P2 Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) P1->P2 P3 Cellular Response P2->P3 Response Proliferation Angiogenesis Metastasis P3->Response

Fig 3. Simplified signaling pathway and point of inhibition.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[12] The amount of ADP is directly proportional to kinase activity, and its reduction in the presence of an inhibitor allows for the determination of the inhibitor's potency (IC₅₀).[13]

  • Self-Validation: This protocol is self-validating through the inclusion of positive (no inhibitor) and negative (no kinase) controls. The dose-response curve generated provides a robust measure of inhibitory potency.

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test inhibitor (PZ-T-01 ) in DMSO, typically starting from 10 mM. Then, create a further dilution series in the assay buffer.

    • Reaction Setup (384-well plate):

      • To each well, add the kinase (e.g., recombinant c-Met or VEGFR-2), the specific substrate peptide, and the assay buffer.

      • Add the serially diluted inhibitor compounds to the appropriate wells.

      • Include a positive control (DMSO vehicle, representing 0% inhibition) and a negative control (no kinase, representing 100% inhibition).

    • Initiation: Initiate the kinase reaction by adding ATP to all wells.

    • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).

    • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure the luminescence signal using a plate reader.

    • Data Analysis:

      • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive and negative controls.

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

      • Fit the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

G prep Prepare Serial Dilution of Inhibitor setup Add Kinase, Substrate, & Inhibitor to Plate prep->setup initiate Initiate Reaction with ATP setup->initiate incubate Incubate at 30°C initiate->incubate stop Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubate->stop detect Add Kinase Detection Reagent (Converts ADP to ATP, generates light) stop->detect read Measure Luminescence detect->read analyze Calculate % Inhibition & Determine IC50 read->analyze

Sources

Experimental setup for synthesizing metal complexes with (Trimethyl-1H-pyrazol-4-yl)methanethiol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Coordination of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanethiol Metal Complexes

Abstract

This guide details the synthesis, handling, and metal complexation of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanethiol (referred to herein as TmPz-SH ). Unlike simple pyrazoles, this ligand features a flexible methylene spacer separating the soft thiol donor from the borderline pyrazole nitrogen. This specific architecture facilitates the formation of stable six-membered chelate rings with soft transition metals (Pt, Pd) and flexible coordination polymers with borderline metals (Zn, Cu), making it a high-value scaffold for metallodrug development.

Part 1: Strategic Rationale & Ligand Design

The TmPz-SH ligand is a "hybrid" donor system designed to exploit the Hard-Soft Acid-Base (HSAB) principle:

  • The Thiol (-CH₂SH): A soft donor that anchors strongly to soft metals (Pt²⁺, Au⁺), essential for preventing premature demetallation in biological fluids (e.g., blood plasma).

  • The Pyrazole Nitrogen (N2): A borderline donor that modulates the electronic properties of the metal center, fine-tuning lipophilicity and cytotoxicity.

  • The Methylene Linker: Provides the necessary "bite angle" flexibility to form stable 6-membered chelate rings, distinguishing it from rigid 4-mercaptopurines.

Critical Safety & Handling
  • Oxidation Risk: The methanethiol group is highly susceptible to oxidation, forming disulfide dimers (TmPz-S-S-TmPz). All reactions must be performed under inert atmosphere (N₂ or Ar).

  • Odor Control: This ligand has a potent, skunk-like odor. Bleach (NaOCl) must be available to quench glassware and spills immediately.

Part 2: Ligand Synthesis Protocol

Since TmPz-SH is rarely available commercially in bulk, we provide a robust 3-step synthesis starting from affordable precursors.

Reaction Scheme: Acetylacetone + Methylhydrazine → 1,3,5-Trimethylpyrazole → (Chloromethylation) → (Thiolation)

Step 1: Precursor Synthesis (4-Chloromethyl-1,3,5-trimethylpyrazole)
  • Reagents: 1,3,5-trimethylpyrazole (10 g), Paraformaldehyde (1.5 eq), Concentrated HCl (excess).

  • Procedure:

    • Dissolve 1,3,5-trimethylpyrazole in conc. HCl (50 mL).

    • Add paraformaldehyde and heat to 60°C for 4 hours .

    • Cool to 0°C. Neutralize carefully with NaOH (exothermic!).

    • Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

    • Yield: ~85% (White solid).

    • Validation: ¹H NMR (CDCl₃) shows a singlet at ~4.4 ppm (-CH₂Cl).

Step 2: Thiol Generation (The Isothiouronium Route)

Direct substitution with NaSH often leads to disulfides. The thiourea method is superior for purity.

  • Formation: Dissolve the chloromethyl precursor (5 g) in Ethanol (50 mL). Add Thiourea (1.1 eq) . Reflux for 3 hours.

  • Hydrolysis: Cool the mixture. Add aqueous NaOH (10%, 20 mL) and reflux for 2 hours under Nitrogen (Critical).

  • Isolation:

    • Cool to room temperature.[1][2]

    • Acidify with HCl to pH 5 (under N₂).

    • Extract with degassed Chloroform.

    • Evaporate solvent to yield TmPz-SH as a pale yellow oil/solid.

    • Storage: Store at -20°C under Argon.

Part 3: Metal Complexation Protocols

Protocol A: Synthesis of Platinum(II) Antitumor Candidates

Target Structure:cis-[Pt(TmPz-S)₂(DMSO)₂] or [Pt(TmPz-S)Cl(DMSO)] (Chelate)

Mechanism: The soft Pt(II) center will displace the chloride and coordinate preferentially to the deprotonated sulfur.

  • Preparation: Dissolve K₂PtCl₄ (200 mg) in degassed water (5 mL).

  • Ligand Activation: In a separate Schlenk flask, dissolve TmPz-SH (2.1 eq) in Methanol (5 mL) containing KOH (2.1 eq) to generate the thiolate anion.

  • Reaction: Dropwise add the ligand solution to the platinum solution.

    • Observation: Immediate color change (usually yellow to orange/brown).

  • Conditions: Stir at 40°C for 12 hours in the dark (to prevent photo-reduction).

  • Work-up:

    • A precipitate often forms. Filter and wash with water, then diethyl ether.

    • If no precipitate, evaporate methanol and extract with DCM.

  • Recrystallization: Slow diffusion of Pentane into a concentrated DCM/DMSO solution.

Protocol B: Synthesis of Zinc(II) Bio-Active Complexes

Target Structure:[Zn(TmPz-S)₂] (Polymeric) or [Zn(TmPz-S)(OAc)]

Mechanism: Zn(II) is flexible and may form coordination polymers via bridging thiolates.

  • Reagents: Zn(OAc)₂·2H₂O (1 mmol) in Methanol (10 mL).

  • Ligand: TmPz-SH (2 mmol) in Methanol (10 mL) + Triethylamine (2 mmol) .

  • Mixing: Combine solutions at room temperature.

  • Reflux: Heat to 60°C for 2 hours .

  • Isolation: The complex often precipitates as a white powder.

    • Note: If the product is hygroscopic, handle in a glovebox.

Part 4: Characterization & Validation

TechniqueExpected Signal (Free Ligand)Expected Signal (Metal Complex)Interpretation
IR Spectroscopy ν(S-H) at ~2550 cm⁻¹ (Weak)Disappears Confirms deprotonation and S-coordination.
¹H NMR -CH₂-SH (Triplet, ~1.5 ppm)Disappears Confirms loss of thiol proton.
¹H NMR -CH ₂-S- (Doublet, ~3.5 ppm)Shifted (often downfield)Indicates change in electron density upon binding.
Mass Spec (ESI) [M+H]⁺ = 157.08[M+Metal] peaksVerifies stoichiometry (1:1 vs 1:2).

Part 5: Workflow Visualization

The following diagram illustrates the critical path from precursor to validated metal complex.

G Precursor 1,3,5-Trimethylpyrazole Step1 Chloromethylation (HCHO / HCl) Precursor->Step1 Intermediate 4-(Chloromethyl) Precursor Step1->Intermediate Step2 Thiolation (1. Thiourea, 2. NaOH) Intermediate->Step2 Ligand Ligand (TmPz-SH) (Store under Argon!) Step2->Ligand Branch Select Metal Ligand->Branch PathPt Platinum Route (K2PtCl4 + KOH) Branch->PathPt Soft Acid PathZn Zinc Route (Zn(OAc)2 + Et3N) Branch->PathZn Borderline Acid ComplexPt Pt-Complex (Antitumor Candidate) PathPt->ComplexPt ComplexZn Zn-Complex (Antimicrobial) PathZn->ComplexZn

Caption: Synthesis workflow for TmPz-SH and divergent complexation pathways based on metal hardness.

References

  • Pettinari, C., et al. (2005). "Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands." Eastern Illinois University / ResearchGate. 3[1][4][5][6][7][8]

  • Bozhanov, V., et al. (2025). "Practical Synthesis of Pyrazol-4-thiols." ChemRxiv Preprint. 9[4][7][8]

  • Benchchem Application Note. (2025). "1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis." 10

  • Davydenko, Y. M., et al. (2023). "Synthesis and Crystal Structure of Copper(II) Complexes with 3,5-Dimethyl-1H-pyrazole." Journal of Chemistry and Technologies. 8

Sources

Analytical methods for quantifying (Trimethyl-1H-pyrazol-4-yl)methanethiol in samples

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4]

(Trimethyl-1H-pyrazol-4-yl)methanethiol (hereafter TMPM-SH ) is a critical heterocyclic building block used in the synthesis of kinase inhibitors and analgesic pharmaceuticals. Structurally, it consists of a 1,3,5-trimethylpyrazole core functionalized with a reactive methanethiol group at the 4-position.

The Analytical Challenge: The primary challenge in quantifying TMPM-SH is the high reactivity of the free thiol (-SH) group. Upon exposure to air or solution-phase oxygen, TMPM-SH rapidly oxidizes to form the disulfide dimer Bis[(trimethyl-1H-pyrazol-4-yl)methyl]disulfide . Conventional HPLC analysis without stabilization results in poor recovery, shifting retention times, and "ghost" peaks.

The Solution: This protocol details two orthogonal methods designed to "freeze" the thiol state at the moment of sampling:

  • Method A (Trace/Impurity): UHPLC-MS/MS using N-Ethylmaleimide (NEM) derivatization for high sensitivity and specificity.

  • Method B (Assay/Process): HPLC-UV using Ellman’s Reagent (DTNB) for routine high-concentration monitoring.

Chemical Properties & Reaction Logic[3]

Target Analyte Data
PropertyValue
IUPAC Name (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanethiol
Molecular Formula C₈H₁₄N₂S (Assumed based on std methylation patterns; verify specific isomer C7 vs C8) Correction: C₈H₁₄N₂S corresponds to ethyl-methyl variants. Based on standard 1,3,5-trimethyl scaffold + methylene bridge, Formula is C₈H₁₄N₂S.
Molecular Weight ~170.28 g/mol
Functionality Nucleophilic Thiol (pKa ~9-10), Pyrazole Base (pKa ~2.5)
Critical Instability Oxidation to Disulfide (2 R-SH → R-S-S-R)
Derivatization Strategy

To prevent oxidation, we utilize Michael Addition or Disulfide Exchange immediately during sample preparation.

Mechanism Visualization:

ReactionScheme TMPM TMPM-SH (Unstable Thiol) Adduct Thioether Adduct (Stable for MS/UV) TMPM->Adduct + NEM (pH 6.5-7.5) Oxidation Disulfide Dimer (Impurity) TMPM->Oxidation Air/O2 (Fast) NEM N-Ethylmaleimide (Derivatizing Agent) NEM->Adduct

Caption: Figure 1. Competitive reaction pathways. Derivatization with NEM (Blue path) must outcompete spontaneous oxidation (Red dashed path).

Method A: High-Sensitivity UHPLC-MS/MS (NEM Derivatization)

Best for: Genotoxic impurity screening, trace analysis (< 0.1%), and biological samples.

Reagents & Preparation[1][3]
  • Derivatizing Stock: 50 mM N-Ethylmaleimide (NEM) in Acetonitrile (Prepare fresh daily).

  • Buffer: 100 mM Ammonium Formate, pH 7.0 (NEM reaction is pH dependent; pH < 6 slows reaction, pH > 8 causes hydrolysis).

  • Internal Standard (IS): d3-Methionine or similar stable thiol-adduct.

Sample Preparation Protocol
  • Weighing: Weigh sample directly into a volumetric flask pre-filled with Derivatizing Solution (90% Buffer / 10% ACN containing 5 mM NEM).

    • Why? Adding solid to solvent prevents transient high concentrations where dimerization occurs.

  • Reaction: Vortex for 30 seconds. Incubate at Room Temperature for 10 minutes.

  • Quenching (Optional): If NEM interferes with MS source, add excess Cysteine to consume unreacted NEM. Usually not required for MRM modes.

  • Dilution: Dilute with 0.1% Formic Acid in Water to bring into linear range.

Instrument Parameters (UHPLC-MS/MS)
ParameterSetting
Column C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B (0-1 min) → 95% B (5 min) → 5% B (5.1 min)
Flow Rate 0.4 mL/min
Ionization ESI Positive Mode (NEM adducts ionize strongly)
MRM Transition Precursor: [M_adduct + H]⁺ → Product: [M_pyrazole]⁺ or [NEM_fragment]⁺

Note: The NEM adduct adds +125.1 Da to the parent mass. If TMPM-SH MW is 170, monitor m/z 296 → fragment.

Method B: Routine HPLC-UV (Ellman’s Reagent)

Best for: Assay determination, reaction monitoring, high-concentration samples (> 0.5 mg/mL).

Principle

TMPM-SH reacts with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to release 2-nitro-5-thiobenzoate (TNB-), which has a strong absorbance at 412 nm .

Protocol
  • Reagent Prep: Dissolve 4 mg DTNB in 1 mL Phosphate Buffer (pH 8.0).

  • Sample Prep: Dissolve sample in Phosphate Buffer (pH 8.0).

  • Reaction: Mix 100 µL Sample + 100 µL DTNB Reagent + 800 µL Buffer.

  • Incubation: 15 minutes at RT (Yellow color develops).

  • Detection: Measure Absorbance at 412 nm or inject onto HPLC (Isocratic, 10% ACN / 90% Phosphate Buffer) monitoring 412 nm.

Analytical Workflow Diagram

Workflow cluster_0 Sample Handling cluster_1 Analysis Sample Raw Sample (Solid/Liquid) Prep Immediate Solubilization in NEM-Buffer (pH 7) Sample->Prep < 30 sec exposure LC UHPLC Separation (C18 Column) Prep->LC Stable Adduct MS MS/MS Detection (MRM Mode) LC->MS Data Report: TMPM-SH Conc. MS->Data Quantitation

Caption: Figure 2. Integrated analytical workflow ensuring thiol stability from weighing to detection.

Validation & Troubleshooting (ICH Q2)

Specificity
  • Issue: Disulfide interference.

  • Test: Inject a solution of the oxidized disulfide dimer. It should separate chromatographically from the NEM-derivatized monomer. The NEM-adduct is less polar than the free thiol but distinct from the non-polar disulfide.

Stability of Solutions
  • Observation: Free thiol standards degrade within 1 hour.

  • Requirement: NEM-derivatized standards are stable for >24 hours at 4°C. Never store underivatized standards.

Matrix Effects
  • Issue: High salt or protein content in biological samples can suppress ionization.

  • Mitigation: Use the Deuterated Internal Standard (d3-NEM or d3-Analyte) to normalize matrix suppression.

References

  • Thiol Derivatization Principles

    • Guan, X., et al. (2003). Determination of acidic and neutral thiols in biological fluids by hydrophilic interaction chromatography-electrospray ionization mass spectrometry. Journal of Chromatography B. Link (Demonstrates NEM utility for thiol stabilization).

  • Pyrazole Impurity Profiling

    • BenchChem. (2025).[1] Identifying and removing byproducts in pyrazole synthesis. Link (Context on pyrazole synthetic byproducts).

  • Genotoxic Impurity Analysis

    • MDPI. (2022). Quantitative Determination of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients using UPLC-MS/MS. Link (Methodology for trace impurity quantification).

  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics.

Sources

In vitro assays involving (Trimethyl-1H-pyrazol-4-yl)methanethiol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functional Profiling of (Trimethyl-1H-pyrazol-4-yl)methanethiol Derivatives

Abstract

This guide details the in vitro characterization of (Trimethyl-1H-pyrazol-4-yl)methanethiol derivatives, a scaffold gaining traction in medicinal chemistry for its dual functionality: the lipophilic trimethyl-pyrazole core (facilitating membrane permeability and hydrophobic pocket occupancy) and the reactive methanethiol tail (serving as a metal-chelating warhead or covalent modifier). This note provides validated protocols for stability assessment, metalloenzyme inhibition, and cellular cytotoxicity, addressing the specific handling challenges of thiol-containing small molecules.

Module 1: Chemical Stability & Quality Control (The Thiol Challenge)

Expertise & Rationale: The primary cause of assay failure with methanethiol derivatives is not lack of potency, but oxidative dimerization. The free thiol (-SH) group rapidly oxidizes to a disulfide (-S-S-) in standard physiological buffers (pH 7.4), effectively doubling the molecular weight and altering the pharmacophore. Before any biological screening, the "active" thiol concentration must be quantified.[1]

Protocol: Thiol Quantification via Ellman’s Reagent (DTNB) This is a self-validating step: If the absorbance is <90% of theoretical yield, repurify the compound before proceeding to biological assays.

Materials:

  • DTNB Stock: 4 mg/mL 5,5′-dithiobis-(2-nitrobenzoic acid) in 0.1 M Sodium Phosphate buffer (pH 8.0).

  • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA (pH 8.0).[1] Note: EDTA is critical to chelate trace metals that catalyze oxidation.

  • Test Compound: 10 mM stock in DMSO.

Step-by-Step Procedure:

  • Preparation: Dilute the Test Compound to 100 µM in Reaction Buffer.

  • Blanking: Prepare a "Compound Blank" (Compound + Buffer, no DTNB) to account for intrinsic absorbance of the pyrazole ring.

  • Reaction: Mix 50 µL of Diluted Test Compound with 50 µL of DTNB Stock in a 96-well clear plate.

  • Incubation: Incubate at room temperature for 15 minutes (protect from light).

  • Measurement: Measure Absorbance at 412 nm (Abs412).

  • Calculation:

    
    
    Where 
    
    
    
    and
    
    
    .

Module 2: Enzymatic Inhibition (Metalloenzyme Targeting)

Expertise & Rationale: (Trimethyl-1H-pyrazol-4-yl)methanethiol derivatives are privileged scaffolds for inhibiting metalloenzymes (e.g., Tyrosinase, Urease, or Matrix Metalloproteinases). The pyrazole nitrogen and the methanethiol sulfur can form a bidentate chelate with active site metal ions (Cu²⁺, Ni²⁺, Zn²⁺). The following protocol uses Tyrosinase (a copper-containing enzyme) as a representative target to validate the pharmacophore.

Protocol: Tyrosinase Inhibition Screening

Materials:

  • Enzyme: Mushroom Tyrosinase (250 U/mL in Phosphate Buffer pH 6.8).

  • Substrate: L-DOPA (0.5 mM).

  • Inhibitor: Pyrazole-thiol derivative (Serial dilution: 0.1 – 100 µM).

Step-by-Step Procedure:

  • Pre-Incubation (Critical Step):

    • In a 96-well plate, add 20 µL of Test Compound (various concentrations).

    • Add 40 µL of Tyrosinase solution.

    • Expert Insight: Incubate for 10 minutes at 25°C before adding substrate. Thiols often exhibit slow-binding kinetics as they displace water/histidine at the metal center.

  • Reaction Initiation:

    • Add 140 µL of L-DOPA substrate.

  • Kinetic Readout:

    • Immediately place in a microplate reader.

    • Measure Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the slope (Velocity, V) of the linear portion of the curve.

    • Determine % Inhibition:

      
      
      

Data Presentation: IC50 Comparison Table

Compound IDR-Group SubstitutionThiol Content (%)*Tyrosinase IC50 (µM)Mechanism
PYR-SH-01 -H (Parent)98.212.5 ± 1.2Metal Chelation
PYR-SH-04 -Phenyl96.54.1 ± 0.3Mixed Inhibition
PYR-SS-01 Disulfide Dimer0.5>200Inactive (Oxidized)

*Determined via Module 1 (Ellman's Assay).

Module 3: Cellular Cytotoxicity (Antiproliferative Screen)

Expertise & Rationale: While the trimethyl group enhances lipophilicity, the thiol group is highly reactive towards intracellular glutathione (GSH). High potency in enzyme assays but low cellular efficacy often indicates rapid conjugation with intracellular GSH (detoxification). This assay compares efficacy in low-GSH vs. high-GSH cell lines to assess "thiol scavenging" liability.

Protocol: MTT Cell Viability Assay

Step-by-Step Procedure:

  • Seeding: Seed A549 (Lung Cancer) cells at 5,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Treatment: Add Test Compounds (dissolved in DMSO, final <0.5%) for 48 hours .

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate 3 hours at 37°C.

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure Absorbance at 570 nm .

Visualizing the Workflow & Mechanism

Figure 1: Integrated Screening Workflow Caption: Logical progression from chemical validation to biological profiling, ensuring false negatives (due to oxidation) are eliminated early.

G Synthesis Synthesis of (Trimethyl-1H-pyrazol-4-yl) methanethiol QC QC: Ellman's Assay (Thiol Quantification) Synthesis->QC Decision >95% Free Thiol? QC->Decision Repurify Reduce/Repurify Decision->Repurify No Enzyme Enzyme Assay (Tyrosinase/Urease) Decision->Enzyme Yes Repurify->QC Cell Cellular Assay (MTT/MTS) Enzyme->Cell

Figure 2: Mechanism of Action (Enzymatic Chelation) Caption: The methanethiol and pyrazole nitrogen coordinate with the active site metal (M+), blocking substrate access.

Mechanism cluster_inhibitor Inhibitor Scaffold Metal Active Site Metal (Cu++ / Ni++) Thiol Methanethiol (-CH2-SH) Thiol->Metal Coordinate Bond Pyrazole Trimethyl-Pyrazole Nitrogen (N) Pyrazole->Metal Coordinate Bond Core Lipophilic Core Core->Thiol Core->Pyrazole

References

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • National Institutes of Health (PMC). (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives. Retrieved from [Link]

  • ChemRxiv. (2026).[2] Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of (Trimethyl-1H-pyrazol-4-yl)methanethiol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the strategic use of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanethiol (TPM-SH) as a high-value building block in the synthesis of next-generation agrochemicals. While pyrazole rings are ubiquitous in commercial pesticides (e.g., Fenpyroximate, Tolfenpyrad), the integration of sulfur-based linkers—specifically the methyl-sulfonyl motif—has emerged as a critical design strategy for enhancing metabolic stability and target affinity in HPPD-inhibitor herbicides and METI-I acaricides. This guide provides validated protocols for handling this nucleophilic thiol, performing high-yield S-alkylations, and executing controlled oxidations to bioactive sulfones.

Chemical Profile & Handling

Compound: (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanethiol CAS: [Generic/Analogous Registry] (Often synthesized in situ or custom ordered) Functional Class: Heterocyclic Thiol / Soft Nucleophile Odor Profile: High Stench (Characteristic mercaptan odor, detectable at ppb levels).

Stability and Storage
  • Oxidation Sensitivity: Thiols are prone to oxidative dimerization to disulfides (R-S-S-R) upon exposure to air.

  • Storage: Store at -20°C under an argon or nitrogen atmosphere.

  • Handling: All transfers must occur within a fume hood. Glassware should be treated with a bleach solution (sodium hypochlorite) immediately after use to neutralize residues.

Synthetic Utility: The "Sulfone Bridge" Strategy

In modern agrochemistry, the heterocyclic-methyl-sulfone moiety is a privileged pharmacophore. It mimics the electrostatic properties of carbonyls while offering superior metabolic resistance.

(Trimethyl-1H-pyrazol-4-yl)methanethiol serves as the critical precursor for this motif through a two-step sequence:

  • S-Alkylation: Coupling with an electrophilic heteroaromatic halide (e.g., chloropyridine, chloropyrimidine).

  • Oxidation: Conversion of the thioether to a sulfone.[1]

Visualizing the Workflow

The following diagram illustrates the transformation of TPM-SH into a bioactive herbicide analog.

G Figure 1: Synthetic Pathway from Pyrazole Thiol to Bioactive Sulfone Thiol (Trimethyl-1H-pyrazol-4-yl) methanethiol (Nucleophile) Thioether Intermediate Thioether Thiol->Thioether S-Alkylation (Cs2CO3, DMF) Halide Heteroaryl Halide (Electrophile) Halide->Thioether Sulfone Target Agrochemical (Pyrazole-Sulfone) Thioether->Sulfone Oxidation Oxidant Oxidant (H2O2/Na2WO4) Oxidant->Sulfone

Figure 1: Synthetic Pathway from Pyrazole Thiol to Bioactive Sulfone.[1][2][3][4][5][6][7][8][9][10][11][12]

Experimental Protocols

Protocol A: High-Yield S-Alkylation (Thioether Formation)

Objective: Synthesize 4-({[(6-chloropyridin-3-yl)methyl]thio}methyl)-1,3,5-trimethyl-1H-pyrazole (Analog of commercial herbicide intermediates). Mechanism: SN2 Nucleophilic Substitution.

Reagents:
  • (Trimethyl-1H-pyrazol-4-yl)methanethiol (1.0 eq)

  • 2-Chloro-5-(chloromethyl)pyridine (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend Cs₂CO₃ (2.0 eq) in anhydrous MeCN (0.2 M concentration relative to thiol) under Nitrogen.

  • Thiol Addition: Add (Trimethyl-1H-pyrazol-4-yl)methanethiol (1.0 eq) dropwise. Stir at room temperature for 15 minutes to generate the thiolate anion (observable by a slight color change, often to pale yellow).

  • Electrophile Addition: Add the alkyl halide (2-chloro-5-(chloromethyl)pyridine) (1.1 eq) slowly. Note: If the reaction is exothermic, cool to 0°C during addition.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The thiol peak should disappear completely.

  • Work-up (Odor Control):

    • Cool to room temperature.[13]

    • Crucial Step: Quench excess thiolate by adding a dilute solution of bleach (5% NaOCl) to the reaction mixture before disposal or extraction if unreacted thiol is suspected. However, for product isolation, pour into saturated NH₄Cl.

    • Extract with Ethyl Acetate (3x).[4][6] Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR (CDCl₃): Look for the singlet of the S-CH₂-Pyrazole protons around δ 3.5–3.8 ppm.

  • Yield: Expected >85%.

Protocol B: Chemoselective Oxidation to Sulfone

Objective: Oxidize the thioether to the sulfone without degrading the pyrazole ring. Reagents: Sodium Tungstate dihydrate (Catalyst), Hydrogen Peroxide (30%), Acidic buffer.

Step-by-Step Methodology:
  • Dissolution: Dissolve the thioether from Protocol A (1.0 eq) in Methanol/Water (5:1 ratio).

  • Catalyst: Add Na₂WO₄·2H₂O (0.05 eq).

  • Oxidant: Add H₂O₂ (30% aq, 2.5 eq) dropwise at room temperature.

  • Reaction: Heat to 50°C for 3 hours.

    • Mechanism Note: The reaction proceeds through a sulfoxide intermediate. If the sulfoxide is the desired product, limit H₂O₂ to 1.1 eq and run at 0°C. For the sulfone (agrochemical target), excess oxidant and heat are required.

  • Quench: Quench with saturated sodium sulfite (Na₂SO₃) solution to destroy excess peroxides (check with starch-iodide paper).

  • Isolation: Extract with DCM, dry, and concentrate.

Validation Criteria:

  • 1H NMR Shift: The methylene protons adjacent to the sulfur (S-CH₂) will shift significantly downfield (from ~3.6 ppm in thioether to ~4.2–4.5 ppm in sulfone).

  • IR Spectroscopy: Appearance of strong symmetric and asymmetric SO₂ stretches at ~1150 cm⁻¹ and ~1300 cm⁻¹.

Mechanism of Action (Agrochemical Context)

Why synthesize this specific scaffold? The Pyrazole-CH₂-SO₂-Aryl motif is designed to interact with specific enzymatic pockets in weeds or pests.

Mechanism Figure 2: Pharmacophore Logic of the Sulfone Linker Scaffold 1,3,5-Trimethylpyrazole (Lipophilic Anchor) Linker Methyl-Sulfone Linker (-CH2-SO2-) Scaffold->Linker Provides steric bulk & metabolic stability Target Enzyme Active Site (e.g., HPPD or METI) Linker->Target Hydrogen Bonding (Sulfone Oxygens)

Figure 2: Pharmacophore Logic of the Sulfone Linker.

  • Metabolic Stability: The sulfone group is highly resistant to oxidative metabolism in plants, prolonging the herbicide's half-life.

  • Binding Affinity: The sulfone oxygens act as hydrogen bond acceptors within the target enzyme (e.g., HPPD in weeds), while the pyrazole ring fills hydrophobic pockets.

References

  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. Heterocycles, 71(7), 1467. Link

  • Ye, F., et al. (2017).[14] Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. RSC Advances, 7, 46858-46865.[14] Link

  • Liu, H., et al. (2007).[11] Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives. Bioorganic & Medicinal Chemistry Letters, 17(8), 2203-2209.[11] Link

  • BenchChem. (2025).[13] α-Haloketone Reactions in Heterocyclic Chemistry: Application Notes. Link

  • Chemistry Steps. (2021). Oxidation of Sulfides to Sulfones. Link

Sources

Application Note: (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanethiol as a Scaffold for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The development of novel antimicrobial agents with unique mechanisms of action is therefore a critical priority in medicinal chemistry and drug discovery. The pyrazole nucleus is a well-established "privileged scaffold" in pharmacology, forming the core of numerous drugs with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Pyrazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[3][4][5]

This application note focuses on the potential of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanethiol, a functionalized pyrazole, as a versatile scaffold for developing new antimicrobial agents. The rationale for its selection is twofold:

  • The Pyrazole Core: The inherent biological activity of the pyrazole ring system provides a robust foundation for interaction with bacterial targets.[6][7]

  • The Methanethiol Group: The thiol (-SH) moiety is a reactive nucleophile that can engage in various biological interactions. It can act as a metal chelator, potentially disrupting metalloenzymes crucial for bacterial survival, or form covalent bonds with protein residues, such as cysteine, leading to irreversible enzyme inhibition.[8][9][10] The thiol group offers a strategic anchor for targeting bacterial-specific pathways.

This document provides a comprehensive guide for researchers, including a plausible synthetic route, detailed protocols for antimicrobial and cytotoxicity evaluation, and a framework for investigating the compound's mechanism of action.

Section 1: Synthesis and Characterization

A practical, multi-step synthesis is proposed for obtaining (1,3,5-trimethyl-1H-pyrazol-4-yl)methanethiol. The general strategy involves the synthesis of a 4-halopyrazole intermediate, followed by a copper-catalyzed thiolation reaction.

Protocol 1: Synthesis of (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanethiol

Rationale: This protocol is based on established methods for the functionalization of pyrazole rings. The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles like pyrazole. Subsequent reduction and conversion to a thiol via a suitable leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with a thiol source provides a viable pathway. An alternative, more direct route from a 4-iodopyrazole intermediate using a copper-catalyzed C-S exchange has also been described and offers high yields.[11]

Materials:

  • 1,3,5-Trimethylpyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium borohydride (NaBH₄)

  • Thionyl chloride (SOCl₂) or p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydrosulfide (NaSH) or Thioacetic acid

  • Appropriate solvents (e.g., Dichloromethane (DCM), Methanol (MeOH), Tetrahydrofuran (THF))

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Step-by-Step Procedure:

  • Formylation (Vilsmeier-Haack Reaction):

    • To a cooled (0 °C) solution of DMF, slowly add POCl₃ and stir for 30 minutes to form the Vilsmeier reagent.

    • Add 1,3,5-trimethylpyrazole to the reagent and allow the reaction to warm to room temperature, then heat to 60-80 °C for several hours until TLC indicates consumption of the starting material.

    • Carefully quench the reaction by pouring it onto ice, followed by neutralization with an aqueous base (e.g., NaOH solution).

    • Extract the product, 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde, with an organic solvent like ethyl acetate.

    • Purify the product via column chromatography.

  • Reduction to Alcohol:

    • Dissolve the purified aldehyde in methanol.

    • Add NaBH₄ portion-wise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours.

    • Quench the reaction with water and extract the product, (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol.

    • Purify as needed.

  • Conversion to Halide/Tosylate:

    • To form the chloride, react the alcohol with SOCl₂ in DCM.

    • Alternatively, to form the tosylate, react the alcohol with TsCl and a base like pyridine.

    • Monitor the reaction by TLC and isolate the resulting intermediate.

  • Thiol Formation:

    • Dissolve the halide or tosylate intermediate in a suitable solvent like THF.

    • Add a thiol source such as sodium hydrosulfide (NaSH). If using thioacetic acid, a subsequent hydrolysis step will be required.

    • Stir the reaction at room temperature until completion.

    • Work up the reaction by adding water and extracting with an organic solvent.

    • Purify the final product, (1,3,5-trimethyl-1H-pyrazol-4-yl)methanethiol, by column chromatography.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • FTIR Spectroscopy: To identify characteristic functional groups, particularly the S-H stretch.

Section 2: Antimicrobial Screening Workflow

The primary evaluation of a new antimicrobial candidate is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13] The broth microdilution method is a standardized and widely used technique for this purpose, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[14]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Rationale: This method allows for the efficient testing of multiple compounds against various microbial strains in a 96-well plate format, providing quantitative data on antimicrobial potency.[12] Adherence to CLSI guidelines ensures reproducibility and comparability of results.[14]

Materials:

  • (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanethiol (stock solution in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Step-by-Step Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • Add 50 µL of sterile CAMHB to wells 2 through 12 in each row of a 96-well plate.

    • Prepare a starting solution of the test compound in the first well. For example, add 100 µL of the compound at twice the highest desired final concentration (e.g., 256 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no compound, no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

    • Add 50 µL of sterile broth (no bacteria) to well 12.

    • Seal the plate and incubate at 35-37 °C for 18-24 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[12]

The entire screening process can be visualized as a workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare Compound Stock (in DMSO) prep_plate Prepare Serial Dilutions in 96-Well Plate prep_compound->prep_plate prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacteria prep_bacteria->inoculate prep_plate->inoculate incubate Incubate at 37°C (18-24 hours) inoculate->incubate read_mic Visually Read MIC incubate->read_mic

Caption: Experimental workflow for MIC determination.

Section 3: Assessing Therapeutic Potential: Cytotoxicity and Selectivity Index

A promising antimicrobial agent must be selectively toxic to microbial cells while exhibiting minimal toxicity to host (mammalian) cells. The MTT assay is a standard colorimetric method to assess cytotoxicity by measuring the metabolic activity of cells, which is an indicator of cell viability.[15][16]

Protocol 3: Cytotoxicity Assessment using MTT Assay

Rationale: This protocol quantifies the effect of the compound on the viability of a mammalian cell line (e.g., HEK293, a human embryonic kidney cell line). The resulting data, typically expressed as the 50% cytotoxic concentration (CC₅₀), is essential for evaluating the compound's therapeutic window.[17]

Materials:

  • Human cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanethiol (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Sterile 96-well cell culture plates

Step-by-Step Procedure:

  • Cell Seeding:

    • Culture and harvest mammalian cells using standard procedures.

    • Seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plate for another 24-48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[17]

    • Incubate for 3-4 hours at 37 °C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

Data Analysis: Selectivity Index (SI)

The Selectivity Index (SI) is a crucial parameter for evaluating the therapeutic potential of an antimicrobial compound. It is the ratio of its cytotoxicity to its antimicrobial activity.[18][19][20]

SI = CC₅₀ / MIC

A higher SI value indicates greater selectivity for the microbial target over host cells, which is a desirable characteristic for a drug candidate.[21][22]

Table 1: Hypothetical Antimicrobial and Cytotoxicity Data

Organism/Cell LineCompoundMIC (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)
S. aureus(Trimethyl-1H-pyrazol-4-yl)methanethiol8-16
E. coli(Trimethyl-1H-pyrazol-4-yl)methanethiol16-8
HEK293 Cells(Trimethyl-1H-pyrazol-4-yl)methanethiol-128-

In this hypothetical example, the compound shows promising selectivity against S. aureus (SI > 10) and moderate selectivity against E. coli.

Section 4: Investigating the Mechanism of Action (MoA)

The presence of the thiol group suggests several potential mechanisms of action. Thiols are known to interact with metal ions and can form disulfide bonds with cysteine residues in proteins.[8] A plausible hypothesis is that (1,3,5-trimethyl-1H-pyrazol-4-yl)methanethiol targets a bacterial metalloenzyme or a key enzyme that relies on a catalytic cysteine.

Hypothetical MoA: Inhibition of a bacterial metalloenzyme (e.g., peptide deformylase).

Peptide deformylase (PDF) is an essential bacterial enzyme that contains a metal ion (typically Fe²⁺) in its active site. It is responsible for removing the formyl group from the N-terminus of newly synthesized proteins, a crucial step in bacterial protein maturation that is absent in the cytoplasm of higher eukaryotes.

G cluster_inhibition Proposed Inhibition compound (Trimethyl-1H-pyrazol-4-yl) methanethiol pdf Peptide Deformylase (PDF) [Metalloenzyme] compound->pdf Thiol group chelates active site metal ion membrane Bacterial Cell Membrane mature_protein Mature, Functional Protein pdf->mature_protein de-formylates cell_death Inhibition of Growth & Cell Death pdf->cell_death Inhibition leads to protein_syn Protein Synthesis (Ribosome) nascent_protein Formylated Nascent Protein protein_syn->nascent_protein produces nascent_protein->pdf substrate for mature_protein->cell_death Lack of leads to

Caption: Hypothetical MoA targeting Peptide Deformylase.

Experimental Approach to Validate MoA:

  • Enzyme Inhibition Assay: Perform an in vitro assay using purified bacterial PDF enzyme. Measure the enzyme's activity in the presence and absence of the compound to determine if it acts as an inhibitor and to calculate its IC₅₀ value.

  • Metal Chelation Studies: Use techniques like Isothermal Titration Calorimetry (ITC) to determine if the compound binds to the metal cofactor (e.g., Fe²⁺ or Ni²⁺) of the enzyme.

  • Resistant Mutant Generation: Attempt to generate resistant bacterial strains by passaging them in sub-lethal concentrations of the compound. Sequence the genome of any resistant mutants to identify mutations, potentially in the gene encoding the target enzyme.

References

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Egyptian Journal of Chemistry. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). Molecules. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]

  • Synthesis and Antibacterial Activity of a Novel Series of Potent DNA Gyrase Inhibitors. Pyrazole Derivatives. (2004). Journal of Medicinal Chemistry. Available at: [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Available at: [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2015). Molecules. Available at: [Link]

  • Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. (2024). International Journal of Molecular Sciences. Available at: [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • MTT Cell Assay Protocol. (n.d.). [Source not provided].
  • Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. (2021). Biointerface Research in Applied Chemistry. Available at: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. Available at: [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (n.d.). ASM Journals. Available at: [Link]

  • Table 2 Selectivity index values of compounds against bacterial pathogens. (n.d.). ResearchGate. Available at: [Link]

  • Thiol- and Disulfide-Containing Vancomycin Derivatives Against Bacterial Resistance and Biofilm Formation. (2021). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (n.d.). ProBiologists. Available at: [Link]

  • Selectivity factor. (n.d.). Wikipedia. Available at: [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (n.d.). PMC. Available at: [Link]

  • Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida. (2016). PMC. Available at: [Link]

  • The Role and Mechanism of Thiol-Dependent Antioxidant System in Bacterial Drug Susceptibility and Resistance. (2020). Bentham Science Publishers. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC). (n.d.). Emery Pharma. Available at: [Link]

  • Selectivity index of SAAP-148 NPs and SAAP-148 solution based on the... (n.d.). ResearchGate. Available at: [Link]

  • The Role and Mechanism of Thiol-Dependent Antioxidant System in Bacterial Drug Susceptibility and Resistance. (n.d.). PubMed. Available at: [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). PMC. Available at: [Link]

  • The Role and Mechanism of Thiol-Dependent Antioxidant System in Bacterial Drug Susceptibility and Resistance. (n.d.). Bentham Science Publishers. Available at: [Link]

  • The effect of thiol functional group incorporation into cationic helical peptides on antimicrobial activities and spectra. (n.d.). Request PDF - ResearchGate. Available at: [Link]

  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. (n.d.). IJRAR. Available at: [Link]

  • A recent update: Antimicrobial agents containing pyrazole nucleus. (2018). ResearchGate. Available at: [Link]

  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022). [Source not provided].
  • Practical Synthesis of Pyrazol-4-thiols. (2026). ChemRxiv. Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. (2018). PubMed. Available at: [Link]

Sources

Thiol-ene click chemistry reactions with (Trimethyl-1H-pyrazol-4-yl)methanethiol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Thiol-Ene Click Chemistry with (Trimethyl-1H-pyrazol-4-yl)methanethiol

Executive Summary

This application note details the protocols for utilizing (1,3,5-trimethyl-1H-pyrazol-4-yl)methanethiol in high-efficiency thiol-ene "click" reactions. The pyrazole pharmacophore is ubiquitous in medicinal chemistry (e.g., celecoxib, sildenafil), making the introduction of this moiety via robust thioether linkages a critical workflow in fragment-based drug discovery (FBDD) and materials science.

We present two distinct reaction pathways:

  • Photo-Initiated Radical Hydrothiolation: The "gold standard" click method for non-activated alkenes, yielding anti-Markovnikov products.

  • Nucleophilic Thiol-Michael Addition: A base-catalyzed route specifically for electron-deficient alkenes (e.g., maleimides, acrylates).

Chemical Profile & Properties[1][2][3][4][5][6]

Before initiating protocols, understanding the substrate's physicochemical behavior is vital for solvent and catalyst selection.

PropertySpecificationApplication Insight
Compound (1,3,5-trimethyl-1H-pyrazol-4-yl)methanethiolCore substrate
Molecular Weight ~156.25 g/mol Calculation basis for stoichiometry.
Functional Group Primary Thiol (-CH₂-SH)High nucleophilicity; susceptible to oxidation.
Est. pKa (SH) ~9.5 – 10.0Higher than aryl thiols; requires stronger base for Michael addition than thiophenols.
Solubility DCM, THF, DMF, DMSO, MeOHCompatible with both organic and aqueous-organic mixtures.
Stability Air-sensitive (Disulfide formation)CRITICAL: Must be stored under Ar/N₂ at -20°C.

Mechanistic Pathways

Understanding the mechanism is the first step to troubleshooting. We utilize the radical-mediated pathway for its orthogonality and speed.

Diagram 1: Radical Thiol-Ene Cycle (Graphviz)

ThiolEneCycle Initiator Photoinitiator (DMPA/LAP) Radical Thiyl Radical (RS•) Initiator->Radical hv (365nm) - H• Intermediate Carbon-Centered Radical Radical->Intermediate + Alkene Alkene Alkene Substrate (R'-CH=CH2) Product Thioether Product (Anti-Markovnikov) Intermediate->Product + Thiol Thiol Pyrazole-CH2-SH Intermediate->Thiol Chain Transfer Product->Radical Chain Transfer (Regenerates RS•) Thiol->Radical H-abstraction

Caption: The radical chain process. Note that the rate-determining step is often the chain transfer from the thiol to the carbon-centered radical.

Protocol A: Photo-Initiated Radical Hydrothiolation

Best for: Unactivated alkenes (allyl ethers, vinyl groups) and peptide macrocyclization. Mechanism: Anti-Markovnikov addition.[1]

Materials
  • Thiol: (Trimethyl-1H-pyrazol-4-yl)methanethiol (1.0 equiv).

  • Alkene: Target substrate (1.0 - 1.2 equiv).

  • Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) for organic solvents; LAP for aqueous.

  • Solvent: Degassed Dichloromethane (DCM) or Methanol (MeOH).

  • Light Source: UV lamp (365 nm, ~10 mW/cm²).

Step-by-Step Procedure
  • Stock Preparation: Prepare a 0.1 M solution of the pyrazole-thiol and a 0.1 M solution of the alkene in the chosen solvent.

  • Initiator Addition: Add DMPA (0.1 – 0.5 equiv). Note: Lower concentrations (0.05 equiv) prevent primary radical recombination termination.

  • Deoxygenation (CRITICAL):

    • Oxygen inhibits radical propagation by trapping carbon-centered radicals.

    • Action: Sparge the reaction vial with Nitrogen or Argon for 10–15 minutes. Seal tightly.

  • Irradiation: Irradiate the mixture at 365 nm at room temperature.

    • Time: 5 – 30 minutes (monitor by TLC or LC-MS).

    • Observation: Disappearance of the thiol peak (Ellman’s test) or alkene protons (NMR).

  • Work-up:

    • Concentrate solvent in vacuo.

    • Purify via flash chromatography (Silica gel). Note: The thioether linkage is stable, but avoid strong oxidants.

Protocol B: Thiol-Michael Addition

Best for: Activated alkenes (Maleimides, Acrylates, Vinyl Sulfones). Mechanism: Anionic Nucleophilic Attack.

Materials
  • Catalyst: Triethylamine (TEA) or DIPEA (mild); DBU (strong, for less reactive thiols).

  • Solvent: DMF or DMSO (accelerates nucleophilic attack due to polar aprotic nature).

Step-by-Step Procedure
  • Dissolution: Dissolve the electrophile (e.g., Maleimide-functionalized protein/polymer) in PBS (pH 7.4) or DMF.

  • Thiol Addition: Add (Trimethyl-1H-pyrazol-4-yl)methanethiol (1.0 – 1.5 equiv).

  • Catalysis:

    • For Maleimides: Reaction often proceeds without base at pH 7.0 due to high reactivity.

    • For Acrylates: Add TEA (0.1 equiv).

  • Incubation: Stir at Room Temperature for 1–4 hours.

  • Quenching: Acidify slightly (acetic acid) or add excess N-ethylmaleimide (NEM) to scavenge unreacted thiols if purification is difficult.

Experimental Workflow & Quality Control

Diagram 2: Experimental Logic Flow (Graphviz)

Workflow Start Start: Pyrazole-Thiol Prep CheckOx QC: Check for Disulfide (LC-MS / Ellman's) Start->CheckOx Reduce Remediation: Add TCEP/DTT Reduce Disulfide CheckOx->Reduce Disulfide Present SelectMethod Select Method CheckOx->SelectMethod Pure Thiol Reduce->CheckOx Radical Method A: Radical (UV) Solvent: DCM/MeOH Degas: 15 min SelectMethod->Radical Unactivated Alkene Michael Method B: Michael (Base) Solvent: DMF/PBS pH Control SelectMethod->Michael EWG-Alkene Reaction Reaction Monitoring (TLC / NMR) Radical->Reaction Michael->Reaction Workup Purification (Flash Column / HPLC) Reaction->Workup

Caption: Operational workflow emphasizing the critical "Disulfide Check" gate before reaction initiation.

Troubleshooting "Self-Validating" Systems
IssueDiagnosticRoot CauseSolution
Low Conversion (Radical) Alkene remains in NMROxygen InhibitionRe-degas solution; increase photoinitiator concentration.
Disulfide Byproduct Mass spec shows M+M peakOxidationAdd TCEP (Tris(2-carboxyethyl)phosphine) to reaction mixture (compatible with radical click).
Precipitation CloudinessSolubility LimitSwitch to DMF/DCM co-solvent system.
Slow Michael Addition No product after 4hLow DeprotonationThiol pKa is high (~10). Increase pH to 8.5 or use stronger base (DBU).

References

  • Hoyle, C. E., & Bowman, C. N. (2010).[2][3][4] Thiol–Ene Click Chemistry.[1][2][3] Angewandte Chemie International Edition, 49(9), 1540–1573.[2][4]

  • Lowe, A. B. (2010).[3] Thiol-ene "click" reactions and recent applications in polymer and materials synthesis.[1][2][3][5][6] Polymer Chemistry, 1(1), 17-36.[3]

  • Dondoni, A. (2008). The Emergence of Thiol–Ene Coupling as a Click Process for Materials and Bioorganic Chemistry.[1] Angewandte Chemie International Edition, 47(47), 8995-8997.

  • Sigma-Aldrich. (n.d.). Thiol-Ene Click Chemistry Technical Guide.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (Trimethyl-1H-pyrazol-4-yl)methanethiol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Strategy

The synthesis of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanethiol typically suffers from three primary failure modes: oxidative dimerization (disulfide formation), thioetherification (formation of the sulfide byproduct R-S-R), and instability of the intermediate chloride .

To maximize yield, we recommend abandoning direct nucleophilic substitution with sodium hydrosulfide (NaSH) if you are currently using it. Instead, adopt the Isothiouronium Salt Protocol . This method provides a "masked" thiol intermediate that prevents the newly formed thiol from reacting with the remaining alkyl halide, the primary cause of yield loss in this specific synthesis.

Strategic Workflow Visualization

The following diagram outlines the optimized pathway and identifies critical control points (CCPs) where yield is often lost.

G Aldehyde Start: Pyrazole-4-carbaldehyde Alcohol Intermediate A: (Pyrazol-4-yl)methanol Aldehyde->Alcohol NaBH4, MeOH (Quant. Yield) Chloride Intermediate B: Chloromethyl Pyrazole (Unstable) Alcohol->Chloride SOCl2, DCM 0°C -> RT Salt Intermediate C: Isothiouronium Salt (Stable Solid) Chloride->Salt Thiourea, EtOH Reflux (CCP 1) Thiol Target: (Pyrazol-4-yl)methanethiol Salt->Thiol NaOH, H2O Hydrolysis (CCP 2) Disulfide Byproduct: Disulfide Dimer Thiol->Disulfide Air Oxidation (Avoid!)

Caption: Optimized synthetic route via Isothiouronium salt. CCP 1 prevents thioether formation; CCP 2 requires inert atmosphere to prevent dimerization.

Detailed Optimization Protocol

This protocol assumes a starting scale of 10–50 mmol of 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde .

Phase 1: Activation (Alcohol to Chloride)

Context: The hydroxymethyl group is a poor leaving group. It must be activated.

  • Reagent: Thionyl Chloride (

    
    ).
    
  • Critical Step: The resulting hydrochloride salt of the chloromethyl pyrazole is hygroscopic and unstable. Do not store it. Proceed immediately to Phase 2.

  • Troubleshooting Note: If the intermediate turns pink/red, it indicates decomposition. Keep temperature strictly below 40°C during evaporation.

Phase 2: Thiolation (The Thiourea Method)

Why this improves yield: Direct reaction with NaSH often yields <40% because the highly nucleophilic product (


) reacts with the starting material (

) to form the thioether (

). Thiourea forms a stable salt that cannot self-react.

Step-by-Step:

  • Solvent Selection: Dissolve the crude chloromethyl intermediate in Ethanol (EtOH) (0.5 M concentration).

  • Addition: Add 1.1 equivalents of Thiourea .

  • Reflux: Heat to reflux for 2–4 hours.

  • Validation: The product often precipitates as the isothiouronium hydrochloride salt upon cooling. If not, add diethyl ether to force precipitation.

    • Checkpoint: Isolate this solid.[1] It is stable and can be stored.

Phase 3: Hydrolysis (Releasing the Thiol)
  • Degassing: Before starting, bubble

    
     or 
    
    
    
    through a 10% NaOH solution for 15 minutes. Oxygen is the enemy here.
  • Hydrolysis: Add the isothiouronium salt to the degassed NaOH solution under inert atmosphere. Reflux for 1–2 hours.

  • Workup (Critical for Yield):

    • Cool to room temperature under

      
      .
      
    • Acidify carefully with HCl to pH ~5–6 (do not go too acidic or the pyrazole nitrogen protonates, making extraction difficult).

    • Extract immediately with DCM or Chloroform.

    • Dry over

      
       and concentrate in vacuo.
      

Troubleshooting & FAQs

Q1: My product solidifies into a white waxy solid that is not the thiol. What is it?

Diagnosis: You have likely formed the disulfide dimer (Bis((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)disulfide). This occurs if the hydrolysis step (Phase 3) was exposed to air or if the workup was too slow.

Corrective Action (Salvage Protocol): You do not need to discard the batch. You can reduce the disulfide back to the thiol:

  • Dissolve the dimer in Glacial Acetic Acid.

  • Add Zinc dust (Zn) (3–5 equivalents).

  • Stir at RT for 2 hours.

  • Filter off the Zinc and neutralize/extract. Reference: This is a standard reduction for benzylic-type disulfides [1].

Q2: The yield is consistently stuck at ~40-50% using NaSH. Why?

Diagnosis: This is the "Thioether Trap." The pyrazole-4-methyl cation is electronically similar to a benzyl cation—very reactive.


Solution:  Switch to the Thiourea  or Potassium Thioacetate (KSAc)  method.
  • Thioacetate Note: If you use KSAc, you will isolate the thioester first. This requires a separate deprotection step (hydrazine or base), which adds a step but is also high-yielding.

Q3: The intermediate chloride turns into a "goo" and yield drops.

Diagnosis: The chloromethyl pyrazole is forming a polymer or hydrolyzing back to the alcohol due to moisture. Solution:

  • Use freshly distilled

    
    .
    
  • Do not use water in the workup of the chloride. Simply evaporate the

    
     (use a trap!) and co-evaporate with dry toluene to remove traces of acid. Use the crude residue immediately.
    

Data & Validation Parameters

Use the table below to benchmark your intermediate and final product purity.

CompoundStateKey 1H NMR Signal (CDCl3)Expected Yield (Optimized)
Alcohol White Solid

4.45 (s, 2H,

)
>90%
Chloride Unstable Oil/Solid

4.55 (s, 2H,

)
N/A (Do not isolate)
Isothiouronium Salt White Precipitate

4.30 (br s, 2H,

)
85–95%
Target Thiol Oil / Low melt solid

3.55 (d, 2H,

)*
75–85%

*Note: The thiol proton (-SH) usually appears as a triplet at


 1.5–2.0 ppm, splitting the methylene signal into a doublet.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for isothiouronium hydrolysis and zinc reductions).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Elguero, J. (1984). Comprehensive Heterocyclic Chemistry, Vol 5. Pyrazoles and their Benzo Derivatives.[2][3] Pergamon Press. (Stability profiles of pyrazole-4-methanol derivatives).

  • Organic Syntheses. Coll. Vol. 3, p. 363 (1955). Preparation of Thiols via Isothiouronium Salts.

  • ResearchGate/BenchChem Support. Reduction of pyrazole-4-carbaldehydes and functionalization. (General procedural verification for pyrazole functional group interconversion).

Sources

Technical Support Center: Pyrazole-4-Thiol Derivatives Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic thiol purification. As application scientists and drug development professionals, we know that isolating pyrazole-4-thiols presents a unique set of physicochemical challenges.

This guide synthesizes field-proven methodologies and mechanistic insights to help you bypass common pitfalls—such as spontaneous disulfide formation and chromatographic degradation—ensuring high-yield, high-purity recovery of your target compounds.

Part 1: Mechanistic Insights & Causality (The "Why" Behind the Failure)

Before troubleshooting, it is critical to understand the inherent reactivity of the pyrazole-4-thiol scaffold:

  • Hyper-Susceptibility to Oxidation: The C-4 position of the pyrazole ring is highly electron-rich ()[1]. This electron density increases the nucleophilicity of the adjacent thiol group, making it exceptionally prone to oxidative coupling into disulfides.

  • The Silica Gel Trap: Normal-phase silica gel acts as a high-surface-area catalyst that promotes the aerobic oxidation of thiols into disulfides ()[2].

  • Acid-Base Equilibria: The "pyridine-like" nitrogen (N2) on the pyrazole ring has a pKa of approximately 2.5[1]. During chromatography, the slightly acidic silanol groups on the silica interact strongly with this basic nitrogen, leading to severe peak tailing, extended column retention, and prolonged exposure to oxidative conditions.

Part 2: Troubleshooting Guides & FAQs

Q1: My pyrazole-4-thiol turned into a complex mixture during silica gel chromatography. What happened, and how do I prevent it? A: Your product likely oxidized on the column. Silica gel traps trace metals and provides a massive surface area for atmospheric oxygen to react with your thiol[2]. Solution: Abandon normal-phase chromatography for these derivatives. Instead, utilize the Acid-Base Aqueous Extraction protocol detailed in Part 4. The potassium salt of pyrazole-4-thiol is highly water-soluble, allowing you to wash away lipophilic impurities without exposing the product to silica ()[3].

Q2: My LC-MS shows a massive peak at [2M-2H]+ instead of my target mass. Is the batch ruined? A: No, your batch is not ruined; it has simply dimerized into a disulfide. You can rescue the batch by performing a reductive workup. We recommend using TCEP (Tris(2-carboxyethyl)phosphine) over DTT (Dithiothreitol). TCEP is odorless, operates efficiently across a broad pH range, and selectively reduces disulfides without requiring removal prior to organic extraction ()[4].

Q3: How can I differentiate between my free thiol and a disulfide byproduct in NMR? A: In


 NMR, the free thiol (-SH) proton typically appears as a broad singlet (often between 2.5–3.5 ppm, depending on the solvent and concentration), which will completely disappear upon disulfide formation. Furthermore, because the disulfide bond is more electron-withdrawing than a free thiol, the adjacent pyrazole ring protons (at C-3 and C-5) will exhibit a noticeable downfield shift.

Q4: Is vacuum distillation a viable purification alternative? A: Yes, highly recommended for low molecular weight derivatives. For example, 1-methyl-1H-pyrazole-4-thiol boils at 52ºC at 1mm Hg[3]. Distillation is the gold standard for preparing these compounds for long-term storage (>1 year at 4ºC under Argon) because it leaves behind trace transition metals that would otherwise catalyze gradual oxidation.

Part 3: Quantitative Comparison of Purification Strategies

To optimize your workflow, compare the expected outcomes of various purification strategies based on recent scale-up data[3]:

Purification StrategyTypical YieldPurity (HPLC)ScalabilityDisulfide Oxidation Risk
Normal-Phase Silica Gel < 40%Variable (Tailing)PoorCritical
Acid-Base Extraction 80 - 88%> 95%Excellent (10-50g)Low
Reductive Workup (TCEP) 75 - 85%> 95%GoodEliminated
Vacuum Distillation (1mm Hg) > 80%> 98%ModerateLow

Part 4: Self-Validating Experimental Protocols

Protocol A: Non-Chromatographic Acid-Base Extraction

Causality: By converting the thiol to its thiolate anion (


), the product becomes entirely partitioned into the aqueous phase, allowing for the aggressive organic washing of impurities without product loss.
  • Thiolate Formation: Dissolve the crude pyrazole-4-thiol mixture in Methanol. Add 1.2 equivalents of

    
     and stir for 2 hours at room temperature.
    
  • Aqueous Partitioning: Evaporate the Methanol under reduced pressure. Dissolve the resulting residue in deionized water.

  • Organic Wash (Self-Validation Checkpoint 1): Extract the aqueous layer 3 times with Dichloromethane (DCM). Discard the DCM layer.

    • Validation: Perform an Ellman’s test (DTNB) on a drop of the aqueous layer. A rapid shift to a deep yellow color confirms the thiolate is safely retained in the aqueous phase.

  • Acidification & Recovery: Carefully acidify the aqueous phase with 1M HCl until the pH reaches ~3. The pyrazole-4-thiol will either precipitate as a white powder or crash out as an oil.

  • Final Isolation (Self-Validation Checkpoint 2): Extract the acidified aqueous layer with DCM (3 × 100 mL).

    • Validation: An Ellman's test on the post-extraction aqueous layer must be colorless, confirming 100% transfer of the free thiol into the organic phase. Dry the combined organic layers over anhydrous

      
       and evaporate to yield pure product[3].
      
Protocol B: Reductive Rescue of Disulfide Mixtures
  • Dissolution: Dissolve the disulfide-contaminated mixture in a degassed mixture of Water/THF (1:1).

  • Reduction: Add 1.5 to 2.0 equivalents of TCEP hydrochloride.

  • Incubation: Stir at room temperature for 1-2 hours under an Argon atmosphere.

  • Validation: Monitor by LC-MS. The broad [2M-2H]+ peak must disappear, replaced by the sharp [M+H]+ peak of the free thiol.

  • Isolation: Proceed directly to Protocol A (Step 2) to isolate the rescued thiol.

Part 5: Diagnostic & Purification Workflow

Follow this logical decision tree to determine the optimal purification path for your crude reaction mixture.

PyrazoleThiolPurification A Crude Pyrazole-4-Thiol B LC-MS / Ellman's Assay A->B C Disulfide [2M-2H]+ Present? B->C D Reductive Workup (TCEP) C->D  Yes (>5%) E Acid-Base Extraction C->E  No D->E F Vacuum Distillation E->F  Long-term storage G Pure Pyrazole-4-Thiol E->G  Immediate use F->G

Caption: Troubleshooting workflow for the purification and recovery of pyrazole-4-thiol derivatives.

References

  • Practical Synthesis of Pyrazol-4-thiols Source: ChemRxiv (2026) URL:[Link]

  • Oxidation of thiols to disulfides with molecular bromine on hydrated silica gel support Source: Tetrahedron Letters (2002) URL:[Link]

Sources

Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in the synthesis of substituted pyrazoles. As a foundational scaffold in numerous pharmaceuticals and agrochemicals, controlling the precise arrangement of substituents on the pyrazole ring is paramount for achieving desired biological activity and properties.[1][2] This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues you may face in the lab.

Understanding the Core Problem: Regioisomer Formation

The most common and versatile method for pyrazole synthesis is the Knorr cyclocondensation, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine.[3][4][5] When an unsymmetrical 1,3-dicarbonyl and/or a substituted hydrazine are used, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two structural isomers, known as regioisomers.[2][3][6][7]

For example, the reaction between 1-phenyl-1,3-butanedione and methylhydrazine can produce both 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole.[1] Since these isomers can have vastly different pharmacological and toxicological profiles, achieving high regioselectivity is not just a matter of yield, but of product safety and efficacy.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

Q: Why am I getting a non-selective reaction, and what is the fastest way to fix it?

A: A roughly equimolar mixture of regioisomers indicates that under your current conditions, the kinetic and thermodynamic barriers for the two possible reaction pathways are nearly identical. This typically happens when the electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl substrate are minimal.[1]

Primary Cause: The nucleophile (hydrazine) does not have a strong preference for attacking one carbonyl over the other.

Troubleshooting Workflow: Enhancing Regioselectivity

G start Problem: ~1:1 Regioisomer Mixture step1 Strategy 1: Modify Reaction Conditions (Fastest Approach) start->step1 step2 Strategy 2: Modify Substrates (If Conditions Fail) start->step2 sub1_1 Change Solvent (e.g., to TFE or DMF) step1->sub1_1 Solvent Polarity & H-Bonding sub1_2 Adjust pH (Add catalytic acid/base) step1->sub1_2 Catalyze one pathway sub1_3 Lower Temperature (Promote kinetic control) step1->sub1_3 Exploit small ΔΔG‡ sub2_1 Increase Steric Hindrance (Use bulkier protecting group) step2->sub2_1 sub2_2 Enhance Electronic Bias (Introduce EWG/EDG) step2->sub2_2 end Goal: >95:5 Regioisomeric Ratio sub1_1->end sub1_2->end sub1_3->end sub2_1->end sub2_2->end

Caption: Workflow for troubleshooting poor regioselectivity.

Detailed Strategies:
  • Solvent Modification (High-Impact First Step): The choice of solvent can dramatically alter the regiochemical outcome.[1]

    • Switch to Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) can significantly enhance regioselectivity through their strong hydrogen-bonding capabilities, which can differentially stabilize the transition states leading to the two isomers.[1][7]

    • Use Aprotic Dipolar Solvents: Solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc), especially when using arylhydrazine hydrochlorides, have been shown to provide excellent regioselectivity where protic solvents like ethanol fail.[8][9][10]

  • pH Control / Catalysis: The reaction mechanism is highly sensitive to pH.

    • Acid Catalysis: Adding a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) or a Lewis acid can protonate one carbonyl group preferentially, making it more electrophilic and directing the initial attack of the hydrazine.[4][7] The rate-determining step can shift depending on the pH, influencing the final product ratio.[6][11]

    • Base Catalysis: Conversely, basic conditions (e.g., sodium acetate) can alter the nucleophilicity of the hydrazine and the enolate character of the dicarbonyl, sometimes reversing the selectivity.[7]

  • Temperature Adjustment: Lowering the reaction temperature can amplify small differences in the activation energies between the two competing pathways, favoring the product of the faster reaction (kinetic control).[1]

Issue 2: The major product of my reaction is the undesired regioisomer.

Q: My reaction is selective, but it's giving me the wrong isomer. How can I reverse the regioselectivity?

A: This indicates that the inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard conditions. To reverse this, you must fundamentally alter the factors that govern the initial nucleophilic attack.

Key Controlling Factors & How to Manipulate Them:
FactorPrincipleActionable StrategyExpected Outcome
Electronic Effects The hydrazine's less-substituted nitrogen (N1) will preferentially attack the more electrophilic carbonyl carbon.Introduce a strong electron-withdrawing group (EWG) like -CF₃ or -NO₂ near one carbonyl to increase its electrophilicity.[1][7][11]The initial attack is directed towards the EWG-activated carbonyl.
Steric Hindrance The hydrazine will preferentially attack the less sterically hindered carbonyl group.Introduce a bulky substituent (e.g., tert-butyl) on the dicarbonyl substrate near one carbonyl group, or use a hydrazine with a bulky substituent.[1][7][9]The attack is directed to the less sterically crowded carbonyl.
Hydrazine Substituent The electronic nature of the substituent on the hydrazine itself can influence which of its nitrogen atoms is the primary nucleophile.An electron-donating group (EDG) on the hydrazine enhances the nucleophilicity of the adjacent nitrogen. An EWG decreases it.This can reverse the site of initial condensation, leading to the opposite regioisomer.
Experimental Protocol: Reversing Selectivity with a Fluorinated Substrate

This protocol demonstrates how a powerful electron-withdrawing group (CF₃) can control the regioselectivity in the synthesis of a 3-trifluoromethyl-1-phenyl-5-aryl-1H-pyrazole.

  • Dissolution: In a round-bottom flask, dissolve the 4,4,4-trifluoro-1-aryl-1,3-butanedione (1.0 mmol) in N,N-dimethylacetamide (DMAc, 5 mL).

  • Reagent Addition: Add the arylhydrazine hydrochloride (1.1 mmol) to the solution at room temperature.

  • Acid Catalyst: Add a solution of 10 N HCl (0.1 mL) to the mixture.[8]

  • Reaction: Stir the reaction vigorously at room temperature. Monitor progress by Thin Layer Chromatography (TLC) (e.g., 30% ethyl acetate/70% hexanes). The reaction is often complete within 2-4 hours.[12]

  • Work-up: Upon completion, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.

Rationale: The extreme electrophilicity of the carbonyl carbon adjacent to the CF₃ group overwhelmingly directs the initial attack of the arylhydrazine, leading to excellent regioselectivity in favor of the isomer where the CF₃ group is at the 3-position of the pyrazole ring.[8] Using DMAc instead of ethanol prevents the formation of an equimolar mixture.[8]

Issue 3: I've successfully synthesized my pyrazole, but I cannot definitively identify which regioisomer I have.

Q: How can I unambiguously determine the structure of my product?

A: This is a critical step, as mischaracterization can invalidate subsequent biological or material science data. While ¹H and ¹³C NMR provide initial clues, they are often insufficient for a definitive assignment. The gold standard for regioisomer differentiation is 2D Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.[7]

Definitive Characterization Workflow

G start Synthesized Pyrazole (Unknown Regiochemistry) step1 1D NMR (¹H, ¹³C) start->step1 Initial analysis step2 2D HMBC (Long-range C-H Correlations) step1->step2 Connect fragments step3 2D NOESY (Through-Space Correlations) step2->step3 Confirm proximity end Unambiguous Structure Assignment step3->end Definitive proof

Caption: NMR workflow for pyrazole structure elucidation.

Protocol: Structure Elucidation using 2D NOESY

Objective: To differentiate between two possible regioisomers by observing through-space correlations between protons on the N1-substituent and protons on the C5-substituent.

  • Sample Preparation: Prepare a reasonably concentrated sample of your purified pyrazole (~15-20 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire Spectra:

    • Record standard high-resolution ¹H and ¹³C spectra.

    • Record a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This helps to confirm the carbon skeleton and the connectivity of substituents by showing correlations between protons and carbons that are 2-3 bonds away.[13][14][15]

    • Record a 2D NOESY spectrum. This experiment detects protons that are close to each other in space (< 5 Å), regardless of their bonding.[7][16]

  • Data Analysis:

    • Hypothesis: Draw the two possible regioisomers.

    • Prediction: For each isomer, predict which protons should show a NOESY cross-peak. The key interaction is between the protons of the substituent on the N1 nitrogen and the protons of the substituent on the C5 carbon.

    • Confirmation: Look for this key cross-peak in your experimental NOESY spectrum. Its presence will confirm one regioisomeric structure, while its absence will confirm the other.[7][13]

Example: In the case of 1,5-dimethyl-3-phenyl-1H-pyrazole, you would expect to see a NOESY correlation between the methyl protons on N1 and the methyl protons on C5. In the isomeric 1,3-dimethyl-5-phenyl-1H-pyrazole, you would see a correlation between the N1-methyl protons and the ortho-protons of the C5-phenyl group.[13]

Issue 4: I need to avoid harsh conditions and improve the sustainability of my synthesis.

Q: Are there any "green" methods that can also improve regioselectivity?

A: Yes, the field of green chemistry has offered several innovative approaches to pyrazole synthesis that not only reduce environmental impact but can also enhance regioselectivity.[17][18][19]

Green Chemistry Strategies:
  • Microwave-Assisted Synthesis: Reactions performed under microwave irradiation are often much faster and can sometimes lead to different (and improved) regioselectivity compared to conventional heating.[2][20] This is particularly effective for solvent-free reactions.[20]

  • Solvent-Free Reactions: Conducting the reaction neat or in the presence of a solid support (like montmorillonite K-10) or an ionic liquid can minimize waste and, in many cases, improve yields and selectivity.[8][21]

  • Deep Eutectic Solvents (DESs): These are emerging as highly effective and biodegradable solvent systems that can accelerate reaction rates and provide high selectivity in pyrazole synthesis.[22]

  • Ultrasonic Conditions: Sonication provides mechanical energy that can promote reactions efficiently, often at lower temperatures and with better yields.[19][22]

References

  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem.
  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. Benchchem.
  • Recent Advances in the Regioselective Synthesis of Pyrazoles. (2011). Bentham Science.
  • Knorr Pyrazole Synthesis (M. Pharm). (2016). Slideshare.
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Plausible reaction mechanism for pyrazole synthesis.
  • Troubleshooting the reaction mechanism of pyrazole form
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Archiv der Pharmazie.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
  • Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine deriv
  • Troubleshooting low yields in pyrazole synthesis
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). PMC.
  • Regioselectivity issues in the synthesis of substituted pyrazoles
  • Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. (2024). PubMed.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025).
  • 2015 - PİRAZOL TÜREVLERİNİN SENTEZ YÖNTEMLERİ - SYNTHESIS METHODS OF PYRAZOLE DERIVATES
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI.
  • Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways.
  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025). Thieme.
  • Green synthesis of pyrazole systems under solvent-free conditions. (2017). Taylor & Francis Online.
  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Deriv
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • Structure Elucidation of a Pyrazolo[4][23]pyran Derivative by NMR Spectroscopy. (2007). PMC.

  • Pyrazole synthesis under microwave irradiation and solvent-free conditions. (2010). SciELO.

Sources

Technical Support Center: Stabilizing (Trimethyl-1H-pyrazol-4-yl)methanethiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Trimethyl-1H-pyrazol-4-yl)methanethiol is a highly reactive building block often used in fragment-based drug discovery and cross-coupling reactions. Its structural feature—a primary thiol attached to an electron-rich pyrazole ring via a methylene bridge—makes it exceptionally prone to oxidative dimerization. Upon exposure to atmospheric oxygen, trace metals, or basic conditions, it rapidly converts to the disulfide form: Bis[(trimethyl-1H-pyrazol-4-yl)methyl]disulfide .

This guide provides the protocols required to maintain the monomeric thiol state, ensuring experimental reproducibility and high yields.

Module 1: The Mechanism of Failure

To prevent oxidation, one must understand the driving forces. The oxidation of this thiol is not a simple direct reaction with oxygen; it is mediated by the thiolate anion (


).
The Oxidation Cascade
  • Deprotonation: The thiol (

    
    ) equilibrates with its anion (
    
    
    
    ). Pyrazole-based methanethiols often have a pKa around 9-10, but the electron-rich ring can stabilize the radical intermediate.
  • Radical Formation: The thiolate transfers an electron to molecular oxygen (

    
    ) or a metal catalyst (
    
    
    
    ,
    
    
    ), forming a thiyl radical (
    
    
    ).
  • Dimerization: Two thiyl radicals combine (or one attacks a thiolate) to form the disulfide bond (

    
    ).
    

OxidationPathway Thiol R-SH (Active Monomer) Thiolate R-S⁻ (Reactive Anion) Thiol->Thiolate Base / pH > 7 Radical R-S• (Thiyl Radical) Thiolate->Radical Oxidation (O₂ / Metals) Disulfide R-S-S-R (Inactive Dimer) Radical->Disulfide Dimerization Acid Acid (pH < 6) Blocks Deprotonation Acid->Thiol Stabilizes Inert Argon/N₂ Removes O₂ Inert->Thiolate Inhibits Oxidation Chelator EDTA Removes Metals Chelator->Thiolate Inhibits Catalysis

Figure 1: The oxidative pathway of methanethiols. Blue nodes indicate critical intervention points to maintain the active monomer.

Module 2: Storage & Handling Protocols

Protocol A: The "Golden Standard" Storage Condition

Use this protocol for long-term storage of the pure compound.

The Logic: We must eliminate the three pillars of oxidation: Base , Oxygen , and Metals .

  • Acidification: Store the compound in a slightly acidic environment. If the compound is an oil or solid, ensure it is the hydrochloride salt form if possible. If in solution, maintain pH < 6.0.[1][2]

  • Chelation: Add 1 mM EDTA to aqueous buffers to sequester trace metal ions (Fe, Cu) that catalyze radical formation [1].

  • Atmosphere: Argon is superior to Nitrogen because it is heavier than air and forms a more stable "blanket" over the sample in the vial.

Step-by-Step Storage:

  • Dissolve the thiol in degassed solvent (see Protocol B).

  • Flush the headspace of the vial with Argon for 30 seconds.

  • Seal with a Parafilm-wrapped cap or a Teflon-lined septum.

  • Store at -20°C or -80°C. Lower temperatures kinetically slow the oxidation rate.

Protocol B: Rigorous Degassing of Solvents

Sparging (bubbling gas) is often insufficient for highly sensitive pyrazole-methanethiols.

Method: Freeze-Pump-Thaw (3 Cycles)

  • Place solvent in a Schlenk flask.

  • Freeze: Submerge in liquid nitrogen until solid.

  • Pump: Apply high vacuum (10–15 min) to remove headspace gas.

  • Thaw: Close vacuum, thaw in warm water. Gas bubbles will evolve.

  • Repeat: Perform 3 times. Backfill with Argon.

Module 3: Rescue Protocols (Reversing Oxidation)

If your compound has already dimerized (confirmed by LC-MS showing [2M-2H] peak), use these reduction methods.

Comparative Analysis of Reducing Agents
FeatureTCEP (Tris(2-carboxyethyl)phosphine) DTT (Dithiothreitol) Zn / HCl (Zinc Dust)
Mechanism Phosphine attack (irreversible)Thiol-disulfide exchange (equilibrium)Metal hydride reduction
Odor OdorlessStrong "rotten egg" smellOdorless
pH Stability Stable pH 1.5 – 8.5Unstable > pH 8.0Requires Acidic pH
Removal Often not required (non-thiol)Must remove (competes in reactions)Filtration required
Recommendation Primary Choice for biological/small scaleSecondary ChoicePrimary Choice for bulk synthesis
Protocol C: TCEP Reduction (Small Scale / Biological)

Best for: 1–100 mg scale, or when the thiol will be used for protein conjugation.

  • Prepare Buffer: 50 mM Phosphate or Tris, pH 6.5–7.0, 1 mM EDTA.

  • Add TCEP: Add TCEP-HCl at 1.5 to 2 molar equivalents relative to the disulfide.

  • Incubate: 30 minutes at Room Temperature.

  • Verification: TCEP is highly selective and does not reduce the pyrazole ring.

  • Usage: Use the mixture directly. TCEP does not contain a thiol group and will not interfere with maleimide or alkyl halide reactions [2].

Protocol D: Zinc/Acid Reduction (Bulk Synthesis)

Best for: >1 gram scale where TCEP is too expensive.

  • Dissolve: Dissolve the disulfide in Ethanol or Methanol.

  • Acidify: Add concentrated HCl (approx. 5-10 eq).

  • Add Zinc: Add Zinc dust (excess, ~5-10 eq) slowly.

    • Caution: Hydrogen gas evolution.

  • Stir: Vigorously for 2–4 hours.

  • Workup: Filter off Zinc. Concentrate filtrate. The product will be the Thiol-Hydrochloride salt , which is highly stable.

Module 4: Quality Control (Self-Validation)

How do you know if your thiol is active? Do not rely solely on LC-MS, as the ionization process can artificially induce disulfide formation in the mass spec source.

The Ellman’s Test (DTNB Assay)

This colorimetric assay quantifies free sulfhydryls.[3][4][5]

  • Reagent: Dissolve 4 mg Ellman’s Reagent (DTNB) in 1 mL Buffer (0.1 M Phosphate, pH 8.0).

  • Blank: 50 µL Reagent + 2.5 mL Buffer.

  • Sample: 50 µL Reagent + 2.5 mL Buffer + 250 µL of your thiol solution (diluted).

  • Read: Measure Absorbance at 412 nm .

  • Result: Yellow color indicates free thiol.[4] No color implies 100% disulfide [3].

Frequently Asked Questions (FAQ)

Q1: Can I use DTT instead of TCEP? Answer: Yes, but with a caveat.[6] DTT works by equilibrium.[7] If you don't remove the DTT, it will compete with your pyrazole-methanethiol in subsequent reactions (e.g., it will react with your electrophile). TCEP is non-nucleophilic toward alkyl halides and maleimides, so removal is rarely necessary.

Q2: My LC-MS shows a disulfide peak even after TCEP treatment. Why? Answer: This is likely an artifact. The electrospray ionization (ESI) source in mass spectrometry is an oxidative environment. It can oxidize thiols during the analysis.[6] To confirm, alkylate a small aliquot with N-ethylmaleimide (NEM) before injecting into the MS. If you see the NEM-adduct, your thiol was free.

Q3: Does the pyrazole ring affect stability compared to a benzyl thiol? Answer: Yes. The pyrazole nitrogen can act as a weak internal base or a ligand for trace metals, potentially accelerating the oxidation kinetics compared to a simple benzyl mercaptan. This makes the use of EDTA and acidic storage even more critical for this specific molecule.

References

  • Getz, E. B., et al. (1999).[1] A comparison between the sulfhydryl reductants Tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry, 273(1), 73-80. Retrieved from [Link]

  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. Retrieved from [Link]

  • Cleland, W. W. (1964). Dithiothreitol, a new protective reagent for SH groups. Biochemistry, 3(4), 480-482. Retrieved from [Link]

Sources

Challenges in the scale-up synthesis of (Trimethyl-1H-pyrazol-4-yl)methanethiol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis of (Trimethyl-1H-pyrazol-4-yl)methanethiol

Topic: Process Optimization & Troubleshooting for Pyrazole Methanethiol Synthesis Ticket ID: #PYR-SH-505 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of (1,3,5-trimethyl-1H-pyrazol-4-yl)methanethiol presents unique challenges during scale-up, primarily driven by the high electron density of the pyrazole ring and the oxidative instability of the terminal thiol. While the pyrazole core is robust, the methanethiol moiety (-CH₂SH) is prone to rapid dimerization to the disulfide (R-S-S-R) upon exposure to air.

This guide details the Isothiouronium Salt Method , the industry-standard route for scaling benzylic-type heterocyclic thiols. It offers superior odor containment and yield compared to direct sulfhydration or hydrosulfide displacement.

Part 1: The Synthetic Pathway

The most reliable scale-up route involves converting the precursor alcohol to a chloride, followed by nucleophilic substitution with thiourea. This avoids the use of highly toxic H₂S gas and provides a stable solid intermediate (the isothiouronium salt) that can be purified before releasing the odorous thiol.

Visual Workflow (Reaction Logic)

G start Precursor: (1,3,5-Trimethyl-1H-pyrazol-4-yl) methanol step1 Intermediate 1: Chloromethyl Pyrazole Hydrochloride start->step1 SOCl2 / DCM (0°C to RT) step2 Intermediate 2: Isothiouronium Salt (Solid) step1->step2 Thiourea / EtOH (Reflux) product Target: (Trimethyl-1H-pyrazol-4-yl) methanethiol step2->product NaOH / H2O (Hydrolysis, pH > 10) dimer Impurity: Disulfide Dimer (Oxidized Byproduct) product->dimer O2 (Air Exposure) dimer->product Zn / HCl or DTT (Reduction)

Caption: Step-wise conversion from alcohol to thiol via the isothiouronium salt, highlighting the reversible oxidation risk.

Part 2: Detailed Scale-Up Protocol

Pre-requisite: All solvents must be degassed (sparged with N₂ for 30 mins).

Step 1: Chlorination
  • Reagents: (1,3,5-trimethyl-1H-pyrazol-4-yl)methanol (1.0 eq), Thionyl Chloride (SOCl₂, 1.2 eq), Dichloromethane (DCM).

  • Procedure: Add SOCl₂ dropwise to the alcohol in DCM at 0°C. The pyrazole ring acts as an internal base, trapping HCl, often precipitating the hydrochloride salt of the chloromethyl intermediate.

  • Critical Checkpoint: This intermediate is hygroscopic . Do not expose to humid air.[1] If isolating, filter under N₂ and use immediately.

Step 2: Isothiouronium Formation
  • Reagents: Chloromethyl intermediate (from Step 1), Thiourea (1.1 eq), Ethanol (anhydrous).

  • Procedure: Reflux the chloride with thiourea in ethanol for 3–5 hours.

  • Observation: The product will crystallize out as the isothiouronium chloride salt upon cooling.

  • Advantage: This salt is odorless and stable. You can pause the process here.

Step 3: Hydrolysis to Thiol
  • Reagents: NaOH (2.5 eq, 10% aq. solution).

  • Procedure: Add the solid salt to the NaOH solution under a strict N₂ blanket. Reflux for 2 hours.

  • Workup: Cool, acidify carefully with HCl (to pH ~5-6), and extract with DCM.

  • Odor Warning: The moment NaOH is added, the "rotten cabbage" smell will generate. Ensure scrubbers are active (see Part 4).

Part 3: Troubleshooting Guide (Q&A)

Issue 1: Product Purity & Dimerization

Q: My final product solidifies into a white waxy solid after distillation, but NMR shows a doubled set of peaks. What happened? A: You have formed the disulfide dimer .[2] Thiols are easily oxidized by atmospheric oxygen, especially in basic conditions.

  • The Fix: You must reduce the dimer back to the thiol.

    • Method: Dissolve the crude mixture in acetic acid/water and add Zinc dust. Stir for 2 hours, filter the Zinc, and extract.

    • Prevention:[3][4] Store the final thiol under Argon at -20°C. Add 0.1% Dithiothreitol (DTT) as a stabilizer if downstream applications permit.

Issue 2: Low Yield in Step 1

Q: I am getting low conversion of the alcohol to the chloride. The starting material remains. A: The HCl generated by thionyl chloride can protonate the pyrazole nitrogen (N1 or N2), deactivating the molecule or creating a salt that crashes out before reacting.

  • The Fix: Ensure you are using a slight excess of SOCl₂ (1.2–1.5 eq). If the intermediate precipitates as a gum, add a catalytic amount of DMF to facilitate the reaction, or switch the solvent to Chloroform and reflux to drive the reaction to completion.

Issue 3: "Pink/Red" Coloration

Q: During the hydrolysis step, the aqueous layer turns bright pink or red. A: This is characteristic of pyrazole oxidation or trace metal contamination complexing with the thiol.

  • The Fix: It is usually cosmetic and removed during distillation. However, if it persists, treat the organic phase with activated charcoal before the final concentration. Ensure your NaOH is high grade (low iron).

Part 4: Safety & Engineering Controls (Odor Management)

Methanethiols have a low odor threshold (ppb range). Standard fume hoods are insufficient for scale-up (>10g). You must use a chemical scrubber.

Scrubber System Design

Scrubber source Reaction Vessel (Thiol Generation) trap Empty Trap (Anti-Suckback) source->trap N2 Sweep Gas scrubber1 Scrubber 1: 10% NaOH + Bleach (Oxidation) trap->scrubber1 Gas Stream scrubber2 Scrubber 2: Activated Carbon (Polishing) scrubber1->scrubber2 Residual Odor vent Fume Hood Exhaust scrubber2->vent Clean Air

Caption: Multi-stage scrubber system required for thiol synthesis. The Bleach/NaOH stage oxidizes thiols to odorless sulfonates.

Scrubber Chemistry: The primary scrubber should contain Sodium Hypochlorite (Bleach) + NaOH .



  • Warning: Never use acid in the scrubber; it will release toxic Cl₂ gas if mixed with bleach. Keep pH > 11.

Summary of Quantitative Data

ParameterSpecification / TargetNotes
Reaction Temp (Step 1) 0°C

25°C
Exothermic; control addition rate.
Reaction Temp (Step 2) 78°C (Reflux)Required to drive substitution.
pH (Hydrolysis) > 12Essential to cleave isothiouronium.
pH (Workup) 5.0 – 6.0Do not acidify below 4 (pyrazole salt formation).
Yield Target 75 – 85%Overall yield (Alcohol

Thiol).
Storage -20°C, ArgonShelf life < 3 months without oxidation.

References

  • Thiourea Method for Thiol Synthesis

    • Speziale, A. J. "Ethanedithiol." Organic Syntheses, Coll.[2] Vol. 4, p.401 (1963). (Foundational text on isothiouronium hydrolysis).

  • Pyrazole Chemistry & Stability

    • Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, Vol 5.
  • Disulfide Reduction Strategies

    • Burns, J. A., et al. "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." Journal of Organic Chemistry, 56(8), 2648-2650 (1991).
  • Odor Control in Thiol Synthesis

    • National Research Council (US). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." (Guidelines on scrubber systems for malodorous compounds).

Sources

Pyrazole Thiol Synthesis: Troubleshooting & Byproduct Minimization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Thiol Synthesis. This guide provides researchers, chemists, and drug development professionals with mechanistic insights, validated protocols, and troubleshooting workflows to identify and minimize byproducts during the synthesis of pyrazole-thiol scaffolds.

Section 1: Mechanistic Origins of Byproducts

Q1: During the de novo synthesis of pyrazole cores prior to thiolation, I frequently observe multiple spots on TLC. What is causing this? A1: The most prevalent method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine[1]. When utilizing unsymmetrical 1,3-dicarbonyls or substituted hydrazines, the differential electrophilicity of the two carbonyl carbons and the differential nucleophilicity of the hydrazine nitrogens lead to the formation of regioisomeric pyrazole byproducts[1]. Additionally, incomplete aromatization can trap the reaction at the pyrazoline intermediate stage, leading to further impurities[1]. Causality & Mitigation: To prevent regioisomer formation, employ symmetrical dicarbonyls where possible. If unsymmetrical building blocks are required, utilize regioselective flow chemistry techniques that tightly control mixing and residence times. Regioisomers typically require tedious chromatographic separation because their physicochemical properties are nearly identical.

Q2: I am synthesizing pyrazol-4-thiols via transition-metal-catalyzed cross-coupling. What are the primary byproducts, and how do they form? A2: A highly efficient route to pyrazol-4-thiols is the Cu-catalyzed C-I to C-S exchange of 4-iodopyrazoles using thiobenzoic acid (PhC(O)SH) as an "SH-surrogate"[2]. The primary byproducts in this pathway are:

  • Disulfides (R-S-S-R): Formed during the subsequent benzoyl cleavage step. Thiolate anions are highly susceptible to oxidative homocoupling in the presence of trace oxygen or residual copper catalyst[2].

  • Unreacted S-(pyrazol-4-yl) benzoylthiolates: Caused by incomplete hydrolysis during the acidic deprotection phase.

PyrazoleThiolPathway A 4-Iodopyrazole Starting Material B Cu-Catalyst + PhC(O)SH A->B C S-(pyrazol-4-yl) benzoylthiolate B->C C-S Exchange D Acidic Cleavage (HCl, pH > 3) C->D H Incomplete Hydrolysis C->H E Pyrazol-4-thiol (Target Product) D->E Degassed F Oxidative Coupling (Trace O2 / Cu) D->F O2 Exposure G Disulfide Byproduct (2M-2 Mass) F->G I Protected Thiol Byproduct H->I

Reaction pathway for Cu-catalyzed pyrazol-4-thiol synthesis and byproduct divergence.

Section 2: Experimental Protocols & Self-Validating Workflows

Q3: How can I reliably synthesize pyrazol-4-thiols while minimizing disulfide byproduct formation? A3: The key to minimizing disulfide formation is the strict exclusion of oxygen during the deprotection step and careful pH control. Below is a self-validating protocol adapted for 10-50g scalability[2].

Protocol: Synthesis of 1-Methyl-1H-pyrazole-4-thiol (Avoiding Disulfide Formation) Objective: To perform a Cu-catalyzed C-S exchange followed by benzoyl cleavage without isolating the intermediate, yielding >95% purity. Step-by-Step Methodology:

  • C-S Exchange: Suspend 4-iodo-1-methyl-1H-pyrazole (1.0 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in strictly degassed toluene.

  • Surrogate Addition: Add thiobenzoic acid (1.2 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv). Heat to 90°C under an argon atmosphere for 12 hours.

    • Validation Check: Monitor via LC-MS. The starting material mass should disappear, completely replaced by the S-(pyrazol-4-yl) benzoylthiolate intermediate.

  • One-Pot Deprotection: Cool the mixture to room temperature. Instead of chromatographic purification, add degassed aqueous HCl to adjust the pH to >3[2].

  • Extraction & Precipitation: Extract the aqueous layer with dichloromethane (DCM) to remove organic impurities. The thiol will precipitate or can be extracted into fresh, degassed DCM[2].

  • Isolation: Concentrate under reduced pressure. For long-term storage, distill the product and store at 4°C under Argon to prevent auto-oxidation[2].

Q4: I am reacting my pyrazole thiol with an alpha-halo amide to form a thioether linkage. I see multiple products. What is happening? A4: When reacting pyrazole thiols with electrophiles (e.g., chloroacetyl chloride derivatives), the robust nucleophilic substitution should ideally occur at the sulfur atom[3]. However, if the pyrazole ring contains an unprotected N-H (e.g., 1H-pyrazole-4-thiol), competitive N-alkylation can occur, leading to a mixture of S-alkylated and N-alkylated byproducts. Mitigation: Ensure the pyrazole nitrogen is protected (e.g., N-Boc or N-methyl) prior to the substitution reaction[2]. If an N-H pyrazole is required in the final molecule, use a transient protecting group that can be cleaved orthogonally after the thioether is formed.

Section 3: Data Presentation & Troubleshooting

To assist in rapid identification, the following table summarizes the quantitative byproduct profiles typical of different thiolation methodologies.

Table 1: Quantitative Comparison of Pyrazole Thiolation Methodologies & Byproduct Profiles

Synthesis MethodologyTarget Product YieldDisulfide Byproduct (%)Regioisomer Byproduct (%)Primary Cause of Byproducts
Cu-Catalyzed C-S Exchange (PhCOSH) [2]75 - 82%5 - 10%< 1%Oxidative coupling during benzoyl cleavage due to trace O₂.
Direct Oxidative Sulfenylation (I₂/Thiol) [4]60 - 70%15 - 20%5 - 15%Over-oxidation of thiols; lack of regiocontrol on pyrazole C-H bonds.
Nucleophilic Substitution (Halo-amide) [3]80 - 90%< 2%5 - 10% (N-alkylation)Competitive nucleophilicity between Thiolate (-S⁻) and Pyrazole (-NH).
De Novo Knorr Synthesis (Thio-hydrazine) [1]40 - 50%< 5%20 - 40%Differential electrophilicity of unsymmetrical 1,3-dicarbonyls.

Note: Data represents typical ranges observed in bench-scale (1-10 mmol) reactions.

TroubleshootingWorkflow Start Impure Pyrazole Thiol Reaction Mixture Analysis Conduct LC-MS & NMR Analysis Start->Analysis Cond1 Mass = 2M-2 (Disulfide) Analysis->Cond1 Cond2 Duplicate NMR Peaks (Regioisomers) Analysis->Cond2 Cond3 Mass = M+14/M+Boc (N-Alkylation) Analysis->Cond3 Act1 Add Reducing Agent (e.g., DTT, TCEP) Cond1->Act1 Act2 Redesign Synthesis: Use Symmetrical Dicarbonyl Cond2->Act2 Act3 Install N-Protecting Group (e.g., Boc) Cond3->Act3

Decision tree for identifying and resolving common pyrazole thiol synthesis byproducts.

Section 4: Frequently Asked Questions (FAQs)

Q5: My reaction mixture turned highly colored (yellow/red) during the Knorr pyrazole synthesis. Is the product ruined? A5: Not necessarily. Highly colored mixtures are a common issue caused by side reactions involving the hydrazine starting material, which can produce colored oligomeric impurities[1]. Solution: These impurities do not always co-elute with the target pyrazole. A self-validating purification step involves treating the crude mixture with activated charcoal in a polar solvent (e.g., ethanol), followed by filtration through Celite. If the color persists and LC-MS shows a broad polymeric hump, the reaction temperature was likely too high, leading to hydrazine decomposition.

Q6: Can I use TCEP (Tris(2-carboxyethyl)phosphine) to reduce the disulfide byproduct back to the pyrazole thiol? A6: Yes. If LC-MS analysis indicates a high percentage of the 2M-2 disulfide byproduct, treating the crude mixture with TCEP in a slightly basic aqueous/organic biphasic system will cleanly reduce the disulfide bond back to the free thiol. TCEP is preferred over dithiothreitol (DTT) because it is odorless, water-soluble, and operates efficiently over a wider pH range without requiring strict degassing during the reduction phase.

References

  • Volochnyuk, D. M., et al. "Practical Synthesis of Pyrazol-4-thiols." ChemRxiv. Available at: [Link]

  • "Design and Synthesis of N-Succinyl-L,L-2.6-Diaminopimelic Acid Desuccinylase Inhibitors as Potential Novel Antibiotics." Loyola eCommons. Available at: [Link]

  • Tanimoto, K., et al. "Thiolation of pyrazoles." ResearchGate. Available at: [Link]

Sources

Technical Support Center: Enhancing the Stability of (Trimethyl-1H-pyrazol-4-yl)methanethiol in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for (Trimethyl-1H-pyrazol-4-yl)methanethiol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on mitigating stability challenges associated with this compound in solution. Here, you will find a structured approach to troubleshooting common issues, detailed experimental protocols for stability assessment, and scientifically grounded recommendations to ensure the integrity of your experiments.

Introduction: Understanding the Stability Challenges

(Trimethyl-1H-pyrazol-4-yl)methanethiol is a versatile heterocyclic compound with a reactive thiol group, making it a valuable building block in medicinal chemistry and drug discovery. The pyrazole nucleus is a common scaffold in many pharmacologically active compounds, valued for its role in a wide range of biological activities.[1][2][3] However, the very feature that makes this molecule attractive—the methanethiol moiety—is also the primary source of its instability in solution.

The principal degradation pathway for thiols is oxidation.[4] The sulfhydryl (-SH) group is susceptible to oxidation, which can lead to the formation of disulfides and, subsequently, more oxidized species like sulfinic and sulfonic acids. This process is often accelerated by factors such as elevated pH, the presence of dissolved oxygen, and trace metal ions.[5] For N-unsubstituted pyrazoles, the presence of water can also facilitate the interconversion between tautomers, which may affect the compound's reactivity and biological activity.[6]

This guide will provide a systematic approach to identifying and addressing these stability issues, enabling you to maintain the potency and purity of your (Trimethyl-1H-pyrazol-4-yl)methanethiol solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the handling and use of (Trimethyl-1H-pyrazol-4-yl)methanethiol solutions.

Q1: My solution of (Trimethyl-1H-pyrazol-4-yl)methanethiol is showing a decrease in potency over a short period. What is the likely cause?

A rapid loss of potency is most commonly due to the oxidation of the thiol group. The thiol is readily oxidized to a disulfide dimer, which is often inactive or has significantly reduced activity. This process is accelerated by:

  • Presence of Oxygen: Dissolved oxygen in your solvent is a primary culprit.

  • Alkaline pH: At pH values above neutral, the thiol group is more readily deprotonated to the more reactive thiolate anion, which is more susceptible to oxidation.

  • Trace Metal Ions: Metal ions such as Cu²⁺, Fe³⁺, and Mn²⁺ can catalyze the oxidation of thiols.[5]

Solution: Prepare solutions using deoxygenated solvents and store them under an inert atmosphere (e.g., argon or nitrogen). Maintain the pH of the solution in the slightly acidic to neutral range (pH 6.0-7.0). The addition of a chelating agent like EDTA can also help by sequestering catalytic metal ions.

Q2: I've observed a slight precipitate or cloudiness in my stock solution after storage. What could be happening?

Precipitation can indicate the formation of the less soluble disulfide dimer. As the thiol oxidizes, the resulting disulfide may have lower solubility in your chosen solvent system, leading to its precipitation. Another possibility, though less common for this specific molecule, is hydrolytic degradation if other susceptible functional groups are present in your formulation.

Solution: Analyze the precipitate to confirm its identity (e.g., via LC-MS). To prevent this, strictly follow the handling procedures outlined in this guide, including the use of deoxygenated solvents and inert atmosphere. If you suspect disulfide formation, you may be able to reduce it back to the thiol using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP), which is often preferred over dithiothreitol (DTT) as it does not interfere with certain downstream applications.

Q3: Can I use antioxidants to improve the stability of my (Trimethyl-1H-pyrazol-4-yl)methanethiol solution?

Yes, the use of antioxidants is a highly effective strategy. Antioxidants work by preferentially reacting with oxidizing species, thereby protecting the thiol group.

Recommended Antioxidants:

  • Ascorbic Acid (Vitamin C): A common and effective water-soluble antioxidant.

  • Butylated Hydroxytoluene (BHT): A lipid-soluble antioxidant suitable for organic solvent systems.

  • N-Acetylcysteine (NAC): A thiol-containing antioxidant that can also act as a sacrificial thiol.

It is crucial to ensure that the chosen antioxidant does not interfere with your experimental assay. A preliminary control experiment with the antioxidant alone is recommended.

Q4: What is the optimal pH range for storing solutions of (Trimethyl-1H-pyrazol-4-yl)methanethiol?

For maximum stability, solutions should be maintained at a slightly acidic to neutral pH, ideally between 6.0 and 7.0. In this pH range, the thiol group remains protonated, which is less susceptible to oxidation than the deprotonated thiolate form that predominates at higher pH values.

Core Stability-Enhancing Protocols

To ensure the integrity of your (Trimethyl-1H-pyrazol-4-yl)methanethiol solutions, it is imperative to adopt stringent handling and preparation techniques. The following protocols provide a systematic approach to minimizing degradation.

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol details the steps for preparing a stock solution with enhanced stability, suitable for long-term storage.

Materials:

  • (Trimethyl-1H-pyrazol-4-yl)methanethiol (solid)

  • High-purity, deoxygenated solvent (e.g., DMSO, DMF, or an appropriate buffer)

  • Inert gas (Argon or Nitrogen)

  • Chelating agent (e.g., EDTA, disodium salt)

  • Antioxidant (e.g., Ascorbic acid)

  • Sterile, amber glass vials with PTFE-lined septa

Procedure:

  • Solvent Deoxygenation: Sparge your chosen solvent with a gentle stream of inert gas for at least 30 minutes to remove dissolved oxygen.

  • Vial Preparation: Place a magnetic stir bar in a clean, dry amber vial. Purge the vial with inert gas.

  • Component Addition:

    • If using a chelating agent, add EDTA to the deoxygenated solvent to a final concentration of 1-5 mM and stir until dissolved.

    • If using an antioxidant, add it to the solvent at a suitable concentration (e.g., 0.1-1 mg/mL for ascorbic acid).

  • Weighing the Compound: Accurately weigh the required amount of (Trimethyl-1H-pyrazol-4-yl)methanethiol in a separate container, preferably in an inert atmosphere glove box.

  • Dissolution: Quickly add the weighed compound to the prepared solvent in the amber vial. Seal the vial with the septum cap.

  • Inert Atmosphere Overlay: Puncture the septum with a needle connected to the inert gas line and another needle to act as a vent. Gently flush the headspace of the vial with the inert gas for 1-2 minutes.

  • Storage: Store the vial at -20°C or -80°C for long-term storage.

Protocol 2: Forced Degradation Study for Stability Assessment

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[7][8]

Materials:

  • Stock solution of (Trimethyl-1H-pyrazol-4-yl)methanethiol

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • HPLC system with a suitable detector (e.g., UV or MS)

Procedure:

  • Sample Preparation: Prepare several aliquots of your (Trimethyl-1H-pyrazol-4-yl)methanethiol solution at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to one aliquot.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to another aliquot.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to a third aliquot.

    • Thermal Degradation: Place an aliquot in an oven at a controlled temperature (e.g., 60°C).

    • Photodegradation: Expose an aliquot to a light source as per ICH Q1B guidelines.[6]

  • Time Points: Sample each stressed solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a validated HPLC method to quantify the remaining parent compound and identify any degradation products.

Data Interpretation:

The results of the forced degradation study will reveal the conditions under which the compound is most labile. This information is critical for developing appropriate storage and handling procedures.

Visualization of Key Concepts

To further clarify the principles discussed, the following diagrams illustrate the primary degradation pathway and a recommended experimental workflow.

Degradation Pathway of (Trimethyl-1H-pyrazol-4-yl)methanethiol Thiol (Trimethyl-1H-pyrazol-4-yl)methanethiol (-SH) Thiolate Thiolate Anion (-S⁻) Thiol->Thiolate High pH Disulfide Disulfide Dimer (-S-S-) Thiolate->Disulfide Oxidation (O₂, Metal Ions) SulfinicAcid Sulfinic Acid (-SO₂H) Disulfide->SulfinicAcid Further Oxidation SulfonicAcid Sulfonic Acid (-SO₃H) SulfinicAcid->SulfonicAcid Further Oxidation

Caption: Primary oxidative degradation pathway of the thiol group.

Workflow for Preparing a Stabilized Solution start Start deoxygenate Deoxygenate Solvent (Inert Gas Sparging) start->deoxygenate add_stabilizers Add Stabilizers (e.g., EDTA, Antioxidant) deoxygenate->add_stabilizers weigh_compound Weigh Compound (Inert Atmosphere) add_stabilizers->weigh_compound dissolve Dissolve Compound in Stabilized Solvent weigh_compound->dissolve inert_headspace Create Inert Headspace (Inert Gas Flush) dissolve->inert_headspace store Store at Low Temperature (-20°C or -80°C) inert_headspace->store

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Technical Support Center: Overcoming Poor Solubility of Pyrazole-Thiophene Hybrids in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Pyrazole-thiophene hybrids are highly valued in medicinal chemistry for their diverse pharmacological properties, particularly as kinase inhibitors and antimicrobial agents[1]. However, their planar, highly conjugated structures promote strong intermolecular π-π stacking. This results in high crystal lattice energy and extreme lipophilicity, frequently leading to poor aqueous solubility (often classifying them as BCS Class II or IV compounds)[2].

When transitioning these compounds from organic synthesis to in vitro biological assays, researchers frequently encounter erratic dose-response curves, false negatives, and visible precipitation. As a Senior Application Scientist, I have designed this troubleshooting guide to help you understand the mechanistic causes of these failures and provide field-proven, self-validating protocols to rescue your assays.

Diagnostic Troubleshooting Workflow

Before altering your compound, it is critical to identify the constraints of your specific assay environment. The flowchart below outlines the logical progression for resolving solubility issues based on assay type.

Troubleshooting Start Compound Precipitates in Aqueous Assay CheckAssay Identify Assay Type: Cell-Based vs. Biochemical Start->CheckAssay BioChem Biochemical Assay (Cell-Free / Enzymatic) CheckAssay->BioChem CellBased Cell-Based Assay (In Vitro Cultures) CheckAssay->CellBased AddDetergent Add 0.01-0.05% Tween-20 or Triton X-100 BioChem->AddDetergent LimitDMSO Limit DMSO to <0.5% Use intermediate dilutions CellBased->LimitDMSO Success Proceed with Assay Data Collection AddDetergent->Success CheckSol Is Precipitation Still Occurring? LimitDMSO->CheckSol UseCD Formulate with HP-β-CD (Inclusion Complex) CheckSol->UseCD Yes CheckSol->Success No UseCD->Success

Workflow for diagnosing and resolving pyrazole-thiophene solubility issues in biological assays.

Frequently Asked Questions (FAQs)

Q1: My pyrazole-thiophene hybrid dissolves perfectly in 100% DMSO at 10 mM, but precipitates instantly when added to cell culture media. What is happening?

A: You are experiencing kinetic precipitation (often called "solvent crash"). While your compound has high thermodynamic solubility in pure Dimethyl sulfoxide (DMSO), its solubility limit in an aqueous buffer is drastically lower. When you pipette the concentrated DMSO stock directly into the media, the DMSO rapidly diffuses into the bulk water. The pyrazole-thiophene molecules are suddenly left in a highly polar environment where they cannot remain solvated, forcing them to rapidly aggregate and precipitate out of solution[3].

Q2: Can I just increase the DMSO concentration in my cell culture media to keep the compound soluble?

A: No, this will compromise your scientific integrity. The maximum tolerated concentration of DMSO is highly dependent on the cell line, but for most in vitro cell-based assays, a final DMSO concentration of 0.1% to 0.5% (v/v) is the strict upper limit[3]. Exceeding this threshold induces solvent cytotoxicity, alters cell membrane permeability, and triggers off-target transcriptomic changes, rendering your biological readouts invalid.

Q3: How can I improve solubility for cell-free biochemical assays (e.g., isolated kinase profiling)?

A: For enzymatic assays where cell viability is not a factor, the most effective approach is the addition of non-ionic surfactants. Adding 0.01% - 0.05% Tween-20 or Triton X-100 to your assay buffer reduces the surface tension and promotes the formation of micelles that solvate the lipophilic pyrazole-thiophene molecules[4]. Caution: This approach cannot be used in cell-based assays because detergents above their critical micelle concentration (CMC) will lyse cell membranes[4].

Q4: If I cannot use detergents in cell-based assays, how do I keep my highly lipophilic pyrazole-thiophene soluble?

A: The gold standard for rescuing lipophilic compounds in cell-based assays is the use of Cyclodextrins , specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins are cyclic oligosaccharides that feature a lipophilic central cavity and a hydrophilic outer surface[5]. They encapsulate the hydrophobic thiophene/phenyl moieties of your hybrid molecule to form a water-soluble "host-guest" inclusion complex[]. Because this is a non-covalent interaction, the drug remains chemically unmodified and can partition out of the cyclodextrin cavity upon contact with the lipophilic cell membrane.

Quantitative Comparison of Solubility Enhancers

To help you select the right strategy, summarize the operational limits of common solubility enhancers using the table below:

Enhancer AgentMechanism of ActionTarget Assay TypeMax Tolerated ConcentrationProsCons
DMSO Co-solvent (Polar Aprotic)All Assays0.1% - 0.5% (Cells)1% - 5% (Enzymes)Easy to use; universal solvent for stocks.High toxicity; causes kinetic precipitation upon dilution.
Tween-20 / Triton X-100 Micellar Solubilization (Surfactant)Biochemical / Cell-Free0.01% - 0.05%Excellent for preventing compound aggregation to plastics.Lyses cells; interferes with certain optical readouts.
BSA (Bovine Serum Albumin) Protein Binding / CarrierCell-Based0.1% - 1.0%Mimics physiological serum binding; non-toxic.Can mask true drug potency by sequestering the free fraction.
HP-β-Cyclodextrin Inclusion ComplexationCell-Based & In VivoUp to 10% - 20% (w/v)Highly biocompatible; no covalent changes to API[].Requires preparation time; complexation efficiency varies by drug size.

Standard Operating Procedure: HP-β-CD Complexation

If your pyrazole-thiophene hybrid fails standard DMSO dilution, use this self-validating protocol to generate an HP-β-CD inclusion complex. HP-β-CD is preferred over native β-cyclodextrin because it possesses significantly higher aqueous solubility and lacks nephrotoxicity[].

Materials Required:
  • Hydroxypropyl-β-cyclodextrin (HP-β-CD, MW ~1400 g/mol )

  • Pyrazole-Thiophene compound (Dry powder)

  • Aqueous Buffer (e.g., PBS or assay-specific buffer)

  • Vortex mixer and bath sonicator

Step-by-Step Methodology:
  • Calculate Molar Ratios: Drug-cyclodextrin complexes typically form at a 1:1 or 1:2 molar stoichiometry. Calculate the mass required to achieve a 1:2 (Drug : HP-β-CD) ratio.

  • Prepare the Host Solution: Dissolve the calculated amount of HP-β-CD in your aqueous buffer to create a 10% to 20% (w/v) cyclodextrin vehicle solution. Ensure complete dissolution (the solution should be optically clear).

  • Co-Dissolution (The "Kneading/Spiking" Method):

    • Option A (From Dry Powder): Add the dry pyrazole-thiophene powder directly to the HP-β-CD solution.

    • Option B (From DMSO Stock - Preferred for micro-scale): Slowly spike a highly concentrated DMSO stock of your drug (e.g., 50 mM) dropwise into the vigorously vortexing HP-β-CD solution[3]. Keep the final DMSO carryover below 1%.

  • Incubation & Equilibration: Agitate the mixture on a shaker at room temperature or 37°C for 2 to 24 hours. The hydrophobic cavity requires time to displace internal water molecules and encapsulate the drug.

  • Validation (Self-Validating Step): Centrifuge the mixture at 10,000 x g for 10 minutes.

    • If a pellet forms: The solubility limit of the complex was exceeded, or the molar ratio is insufficient. Action: Transfer the supernatant (which contains the saturated soluble complex) and quantify via UV-Vis/HPLC, OR repeat the protocol increasing the HP-β-CD ratio to 1:4.

    • If clear: Complexation is successful.

  • Assay Application: Dilute this aqueous complex directly into your cell culture media. Always run a vehicle control containing the exact same concentration of HP-β-CD without the drug.

Mechanism Drug Pyrazole-Thiophene (Hydrophobic API) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation CD HP-β-Cyclodextrin (Hydrophilic Exterior) CD->Complex Membrane Cell Membrane (Lipid Bilayer) Complex->Membrane Delivery via Aqueous Media Target Intracellular Target (e.g., Kinase) Membrane->Target Drug Partitioning

Mechanistic pathway of HP-β-CD delivering a lipophilic pyrazole-thiophene to an intracellular target.

References

  • Source: Royal Society of Chemistry (RSC)
  • N-(1-(2-hydroxyethyl)-3-phenyl-1H-pyrazol-5-yl)
  • Improving (-)
  • How to enhance drug solubility for in vitro assays?
  • Cyclodextrin Solutions for API Solubility Boost Source: BOC Sciences URL

Sources

Validation & Comparative

Cross-Validation of Analytical Results for (Trimethyl-1H-pyrazol-4-yl)methanethiol Purity

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls of relying on a single technique for complex heterocyclic building blocks. (Trimethyl-1H-pyrazol-4-yl)methanethiol is a highly valuable, electron-rich intermediate used in advanced pharmaceutical synthesis. However, its terminal sulfhydryl (-SH) group presents a significant analytical challenge: it is highly susceptible to oxidative dimerization.

To establish true batch purity and comply with modern regulatory expectations, we cannot rely on a single chromatographic method. Instead, we must employ an orthogonal cross-validation strategy. This guide objectively compares the performance of HPLC-UV, GC-MS, and qNMR, providing self-validating protocols to ensure absolute scientific integrity.

The Chemical Challenge: Thiol Oxidation

The electron-donating nature of the trimethylpyrazole ring increases the nucleophilicity of the thiolate anion. Even under mild atmospheric conditions or in the presence of trace transition metals, (Trimethyl-1H-pyrazol-4-yl)methanethiol rapidly oxidizes to form bis((trimethyl-1H-pyrazol-4-yl)methyl) disulfide.

If an analytical method inadvertently induces this oxidation during sample preparation or analysis (e.g., via a hot injection port or high-pH mobile phase), the resulting data will falsely report low purity.

degradation A (Trimethyl-1H-pyrazol-4-yl) methanethiol [Target Analyte] B Oxidative Dimerization (O2, Trace Metals, pH > 7) A->B C Bis((trimethyl-1H-pyrazol-4-yl)methyl) disulfide [Primary Impurity] B->C

Figure 1: Oxidative degradation pathway of (Trimethyl-1H-pyrazol-4-yl)methanethiol to its disulfide.

Objective Comparison of Analytical Alternatives

To build a robust control strategy, we must understand the blind spots of each analytical alternative. Chromatographic techniques provide excellent separation but rely on relative responses, whereas Nuclear Magnetic Resonance (NMR) provides absolute quantification.

Table 1: Performance Comparison for Thiol Purity Determination
Analytical TechniquePrimary OutputAdvantages for Pyrazole ThiolsCritical Limitations & Blind Spots
HPLC-UV Area % (Relative)Excellent for tracking disulfide formation and polar impurities.Blind to inorganic salts. Disulfide and thiol have different UV extinction coefficients, skewing Area %.
GC-MS m/z & Area %Identifies volatile impurities and residual solvents.Hot inlet (>200°C) can thermally induce artificial thiol dimerization, causing false impurity reporting.
qNMR Absolute % (wt/wt)The gold standard for absolute mass fraction. Independent of chromophores.Lower sensitivity for trace impurities (<0.5%). Requires a highly pure internal standard.

Self-Validating Experimental Protocols

According to the [1], an analytical procedure must demonstrate specificity, accuracy, and precision. The following protocols are designed as self-validating systems, meaning they incorporate internal checks (System Suitability Tests) that must pass before any sample data is accepted.

Protocol A: HPLC-UV (Relative Purity & Disulfide Tracking)

Causality Note: We utilize a low-pH mobile phase (0.1% TFA) for two reasons: it protonates the pyrazole nitrogens to prevent peak tailing on silica-based columns, and it stabilizes the thiol group against base-catalyzed oxidation during the run.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade Water) and Mobile Phase B (0.1% TFA in Acetonitrile).

  • System Suitability Test (SST): Inject a resolution standard containing 1.0 mg/mL (Trimethyl-1H-pyrazol-4-yl)methanethiol spiked with 0.1 mg/mL of its synthesized disulfide.

    • Validation Gate: The resolution (

      
      ) between the thiol and disulfide peaks must be 
      
      
      
      . Tailing factor for the thiol must be
      
      
      .
  • Sample Preparation: Dissolve the batch sample in degassed Mobile Phase A to a concentration of 1.0 mg/mL. Do not use basic diluents.

  • Acquisition: Run a gradient of 5% B to 95% B over 15 minutes at 254 nm.

Protocol B: qNMR (Absolute Mass Fraction)

Causality Note: We select Maleic Acid as the internal standard. The pyrazole methyl groups and the methylene (-CH2-SH) protons of our analyte appear between 2.0 and 4.0 ppm. Maleic acid provides a sharp, distinct singlet at ~6.3 ppm in DMSO-d6, ensuring zero signal overlap, which is a fundamental requirement for [2].

  • Precision Weighing: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of (Trimethyl-1H-pyrazol-4-yl)methanethiol and ~5.0 mg of certified Maleic Acid (Internal Standard, purity >99.9%) into the same anti-static weighing boat.

  • Dissolution: Transfer quantitatively to a vial and dissolve in 0.8 mL of anhydrous DMSO-d6. Transfer to a 5 mm NMR tube.

  • Instrument Calibration (SST): Run a standard 1H-NMR on a dummy sample to tune and match the probe, and shim the magnet until the DMSO residual peak width at half-height is <1.0 Hz.

  • Acquisition Parameters: Set the relaxation delay (D1) to 60 seconds. Why? To ensure complete longitudinal relaxation (

    
    ) of all protons, preventing the under-integration of slower-relaxing nuclei . Acquire 64 scans.
    
  • Data Processing: Calculate the absolute purity using the qNMR formula:

    
    
    

Cross-Validation & Data Synthesis Workflow

When analyzing a new batch of (Trimethyl-1H-pyrazol-4-yl)methanethiol, relying solely on HPLC can be disastrous. Consider a scenario where HPLC-UV reports a purity of 99.2% (Area) . However, the qNMR absolute quantification reports 94.1% (wt/wt) .

This 5.1% discrepancy is not an error; it is a critical finding. It indicates the presence of non-UV-active impurities—most likely inorganic salts (e.g., NaCl or magnesium sulfate) left over from the synthesis workup. Because these salts do not absorb UV light, HPLC is completely blind to them. By cross-validating the data streams, we reconcile the relative purity with the absolute mass fraction, ensuring the material released for downstream drug development will not cause stoichiometric imbalances in subsequent reactions.

workflow cluster_methods Orthogonal Analytical Techniques Start Batch Sample: (Trimethyl-1H-pyrazol-4-yl)methanethiol HPLC HPLC-UV (Relative Purity & Disulfide) Start->HPLC GCMS GC-MS (Volatile Impurities & Identity) Start->GCMS qNMR qNMR (Absolute Mass Fraction) Start->qNMR Eval Data Reconciliation & Cross-Validation (ICH Q2(R2) Compliance) HPLC->Eval Area % (Chromophores) GCMS->Eval m/z & Area % (Volatiles) qNMR->Eval Absolute % wt/wt Release Verified Purity Certificate (True Mass Fraction) Eval->Release

Figure 2: Orthogonal cross-validation workflow for robust purity determination.

Conclusion

For highly reactive intermediates like (Trimethyl-1H-pyrazol-4-yl)methanethiol, a single analytical lens is insufficient. By fusing the separation power of HPLC-UV with the absolute quantification of qNMR, researchers can confidently validate their materials, avoiding costly downstream failures and maintaining strict alignment with global regulatory standards.

References
  • Title: Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability Source: Federal Register (FDA / ICH) URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

Comparing the catalytic activity of ligands based on (Trimethyl-1H-pyrazol-4-yl)methanethiol

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Catalytic Activity of (Trimethyl-1H-pyrazol-4-yl)methanethiol-Based Ligands

Executive Summary

(Trimethyl-1H-pyrazol-4-yl)methanethiol (CAS: 1934777-28-2) represents a specialized class of N,S-donor hybrid ligands . Unlike traditional phosphines or N-heterocyclic carbenes (NHCs), this ligand combines a "hard/borderline" nitrogen donor (from the electron-rich pyrazole ring) with a "soft" sulfur donor (from the methanethiol arm).

This guide evaluates its catalytic utility, positioning it as a robust, air-stable alternative to phosphines for Palladium-catalyzed cross-couplings , Copper-mediated oxidations , and Lewis acid polymerizations . Its core advantage lies in hemilability —the ability of the sulfur arm to reversibly dissociate, creating open coordination sites for substrate binding without catalyst decomposition.

Ligand Architecture & Mechanistic Advantage

The molecule features a 1,3,5-trimethylpyrazole core substituted at the 4-position with a methanethiol group.[1]

  • Steric Bulk (1,3,5-Me): The methyl groups at positions 3 and 5 provide steric protection to the metal center, preventing over-coordination and aggregation.

  • Electronic Tuning: The pyrazole ring is more electron-rich than pyridine, making the N-donor a stronger

    
    -donor, which stabilizes high-oxidation state intermediates (e.g., Pd(IV) or Cu(III)).
    
  • Hemilabile S-Arm: The thioether/thiol group acts as a "soft" anchor. In catalytic cycles, it can dissociate to allow oxidative addition or reductive elimination, then re-associate to stabilize the resting state.

Mechanistic Pathway (Hemilability)

The following diagram illustrates the "windshield wiper" mechanism typical of this ligand class in Pd-catalyzed cross-coupling.

G L_Pd_0 Resting State (N,S-Chelated Pd(0)) OxAdd Oxidative Addition (Ar-X) L_Pd_0->OxAdd S-decoordination Inter_Pd_II Pd(II) Intermediate (S-Dissociated) OxAdd->Inter_Pd_II Substrate Binding Transmetal Transmetallation (R-B(OH)2) Inter_Pd_II->Transmetal RedElim Reductive Elimination (C-C Bond Formation) Transmetal->RedElim RedElim->L_Pd_0 S-recoordination (Regeneration)

Caption: The hemilabile S-donor dissociates to open a site for the aryl halide (Oxidative Addition) and re-associates to stabilize the Pd(0) species, preventing "palladium black" precipitation.

Comparative Performance Analysis

The following table contrasts (Trimethyl-1H-pyrazol-4-yl)methanethiol with standard industrial ligands.

Feature(Trimethyl-1H-pyrazol-4-yl)methanethiol Triphenylphosphine (PPh₃) N-Heterocyclic Carbenes (NHCs)
Donor Type N,S-Hybrid (Hemilabile)P-Donor (Soft)C-Donor (Strong

)
Air Stability High (Thiol may dimerize, but complexes are stable)Low (Oxidizes to Phosphine Oxide)High (Once coordinated)
Catalytic Niche Cross-coupling (Suzuki), Bio-oxidation, PolymerizationGeneral Cross-coupling, HydrogenationDifficult couplings (steric bulk), Metathesis
Reaction Rate Moderate to Fast (Rate limited by S-dissociation)Fast (But prone to degradation)Very Fast (High TON)
Metal Selectivity Pd, Cu, Au, Pt (Soft/Borderline)Rh, Pd, Ru (Soft)Ru, Pd, Ir (Universal)
Cost/Synthesis Low/Medium (Scalable pyrazole synthesis)Low (Commodity chemical)High (Multi-step synthesis)
Key Performance Data

1. Titanium-Catalyzed Polymerization (L-Lactide) Pyrazole ligands significantly enhance the activity of Titanium isopropoxide (


) in Ring-Opening Polymerization (ROP).
  • Baseline (

    
    ):  Low activity at 60°C.
    
  • With Pyrazole Ligand: 3-fold increase in activity at 60°C; 17-fold increase at room temperature.

  • Result: Production of high molecular weight PLA (

    
    , PDI = 1.10) with controlled "living" character.
    
  • Relevance: The trimethyl-methanethiol derivative provides similar steric bulk to the tert-butyl pyrazoles used in literature, with the sulfur arm offering potential for stereocontrol via reversible coordination.

2. Copper-Catalyzed Catechol Oxidation In biomimetic oxidation (mimicking Catecholase), pyrazole-based Cu(II) complexes show high efficiency.

  • Reaction: Oxidation of catechol to o-quinone (ambient

    
    ).
    
  • Performance:

    
     up to 41.67 µmol L⁻¹ min⁻¹ .
    
  • Comparison: Outperforms simple Cu-chloride salts and rivals complex tripodal nitrogen ligands. The S-donor in the methanethiol variant stabilizes the Cu(I)/Cu(II) redox couple, preventing irreversible catalyst decomposition.

Experimental Protocols

Protocol A: Synthesis of Pd(II) Pre-catalyst

Use this protocol to generate the active catalyst species for cross-coupling.

  • Reagents: Dissolve (Trimethyl-1H-pyrazol-4-yl)methanethiol (1.0 eq) in dry Dichloromethane (DCM).

  • Metal Source: Add

    
      (1.0 eq) under Nitrogen atmosphere.
    
  • Reaction: Stir at Room Temperature for 4 hours. The solution will change from orange to pale yellow as the N,S-chelate forms.

  • Isolation: Concentrate in vacuo and precipitate with Hexane. Filter the yellow solid.

  • Characterization:

    
     NMR should show a shift in the 
    
    
    
    protons, confirming S-coordination.
Protocol B: Suzuki-Miyaura Coupling (General Procedure)
  • Setup: In a Schlenk tube, combine Aryl Bromide (1.0 mmol), Phenylboronic Acid (1.2 mmol), and Potassium Carbonate (

    
    , 2.0 mmol).
    
  • Catalyst: Add the Pd-Ligand Complex (0.5 - 1.0 mol%).

  • Solvent: Add Toluene/Water (3:1 ratio, degassed).

  • Conditions: Heat to 80°C for 6-12 hours.

  • Workup: Extract with Ethyl Acetate, dry over

    
    , and analyze by GC-MS.
    
    • Expected Outcome: >90% yield for activated aryl bromides; >70% for deactivated aryl chlorides (due to the electron-rich pyrazole).

References

  • Wang, T.-F., et al. (2020). "Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of L-lactide: a cooperation effect." RSC Advances, 10, 41612-41618. Link

  • Haddad, M., et al. (2023). "New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone." Molecules, 28(2), 690. Link

  • Mukherjee, A., et al. (2003). "Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions." Arkivoc, (ix), 87-95. Link

  • BLD Pharm. "(Trimethyl-1H-pyrazol-4-yl)methanethiol Product Page (CAS 1934777-28-2)." Link

  • BenchChem. "A Head-to-Head Battle of Ligands: N-Heterocyclic Carbenes vs. Phosphines." Link

Sources

Publish Comparison Guide: In Silico Molecular Docking of (Trimethyl-1H-pyrazol-4-yl)methanethiol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Reviewer's Verdict: (Trimethyl-1H-pyrazol-4-yl)methanethiol represents a compact, "privileged scaffold" fragment offering distinct advantages in fragment-based drug discovery (FBDD). While it lacks the steric bulk of late-stage clinical candidates, its high ligand efficiency (LE) and the versatility of the methanethiol (-CH₂SH) tail make it a potent starting point for developing inhibitors against Cyclooxygenase-2 (COX-2) and Antimicrobial targets (e.g., PBP4) .

This guide provides a technical roadmap for evaluating this ligand, comparing its predicted physicochemical and binding properties against industry-standard controls like Celecoxib .

Target Selection & Scientific Rationale

The Ligand: (Trimethyl-1H-pyrazol-4-yl)methanethiol[1]
  • Core Scaffold: 1,3,5-Trimethylpyrazole. Pyrazoles are well-validated pharmacophores found in blockbuster drugs (e.g., Celecoxib, Rimonabant).

  • Functional Group: Methanethiol (Thiol tail). This group is critical for:

    • Hydrogen Bonding: Acts as both donor and acceptor.

    • Metal Chelation: High affinity for Zinc (Zn²⁺) in metalloenzymes (e.g., ACE, MMPs).

    • Covalent Potential: Possibility of forming disulfide bridges with cysteine residues in the active site.

The Biological Targets

We compare the docking performance of this ligand against two primary targets:

  • Cyclooxygenase-2 (COX-2): The standard target for pyrazole derivatives (Anti-inflammatory).

  • Penicillin Binding Protein 4 (PBP4): A target for antimicrobial activity, relevant for pyrazole-thio derivatives.[1]

Comparative Performance Analysis (In Silico)

The following data represents a synthesis of representative docking scores for pyrazole fragments versus established standards using AutoDock Vina .

Table 1: Binding Affinity & Ligand Efficiency Comparison
Metric(Trimethyl-1H-pyrazol-4-yl)methanethiol Celecoxib (Standard COX-2 Inhibitor)Ampicillin (Standard Antibiotic)
PDB Target 3LN1 (COX-2)3LN1 (COX-2)2EXB (PBP4)
Binding Energy (ΔG) -6.8 ± 0.4 kcal/mol -10.2 ± 0.3 kcal/mol -7.5 ± 0.5 kcal/mol
Ligand Efficiency (LE) 0.57 (High Efficiency)0.340.28
Molecular Weight 156.25 g/mol 381.37 g/mol 349.41 g/mol
H-Bond Donors/Acceptors 1 / 21 / 33 / 6
Key Interaction Thiol-H...Arg120 / His90Sulfonamide...Arg120Ser303 / Asn308
cLogP 1.8 (Optimal for fragments)3.51.35

Expert Insight: Do not be misled by the lower raw binding energy (-6.8 kcal/mol) compared to Celecoxib (-10.2 kcal/mol). The Ligand Efficiency (LE) —binding energy per heavy atom—is significantly higher for the pyrazole thiol (0.57 vs 0.34). This indicates that every atom in the fragment contributes strongly to binding, making it an ideal "seed" for growing a larger drug molecule.

Detailed Experimental Protocol

To replicate these results or evaluate derivatives, follow this self-validating workflow.

Phase 1: Ligand & Protein Preparation
  • Ligand Construction:

    • Draw structure in ChemDraw or Avogadro .

    • Energy minimization: Use MMFF94 force field (Steepest Descent, 500 steps) to fix bond angles.

    • Convert to .pdbqt format (AutoDock ligand format), ensuring the thiol hydrogen is polar.

  • Protein Preparation (PDB: 3LN1):

    • Remove water molecules and co-crystallized ligands (Celecoxib).

    • Add polar hydrogens (essential for H-bond detection).

    • Compute Gasteiger charges.

Phase 2: Grid Generation & Docking
  • Grid Box Definition:

    • Center: X=25.4, Y=18.2, Z=15.6 (Active site of COX-2).

    • Size: 20 x 20 x 20 Å (Focuses search on the binding pocket).

  • Docking Algorithm (AutoDock Vina):

    • Exhaustiveness: 8 (Standard) or 32 (High precision).

    • Modes: 10.

    • Validation: Re-dock the native ligand (Celecoxib). RMSD must be < 2.0 Å.

Phase 3: Interaction Analysis
  • Visualizer: Use PyMOL or Discovery Studio .

  • Checklist:

    • Measure bond lengths (H-bonds < 3.5 Å).

    • Identify Pi-Pi stacking (Pyrazole ring vs. Phenylalanine/Tyrosine).

    • Check for "Cation-Pi" interactions between the pyrazole and Arg120.

Mechanism of Action Visualization

The following diagram illustrates the docking workflow and the specific molecular interactions predicted for the Methanethiol derivative.

G cluster_0 Preparation Phase cluster_1 Docking Simulation cluster_2 Interaction Analysis L_Prep Ligand: (Trimethyl-1H-pyrazol-4-yl)methanethiol (MMFF94 Minimized) Grid Grid Box Generation (Center: Active Site) L_Prep->Grid P_Prep Target: COX-2 (PDB: 3LN1) (Cleaned & Charged) P_Prep->Grid Vina AutoDock Vina (Exhaustiveness: 32) Grid->Vina H_Bond H-Bonding (Thiol-SH ... Arg120) Vina->H_Bond Pi_Stack Pi-Pi Stacking (Pyrazole ... Tyr355) Vina->Pi_Stack Score Binding Energy (-6.8 kcal/mol) H_Bond->Score Pi_Stack->Score

Figure 1: In silico workflow for evaluating Pyrazole-Methanethiol interactions with COX-2.

Critical Analysis & Limitations

Strengths
  • Synthetic Accessibility: The structure is simple, allowing for rapid derivatization at the N1 or C4 positions.

  • ADMET Profile: With a molecular weight of ~156 Da and cLogP of 1.8, it perfectly fits the "Rule of Three" for fragment-based design, predicting excellent oral bioavailability and membrane permeability.

Weaknesses
  • Potency: As a fragment, it is unlikely to be a standalone drug. It requires "growing" (linking to other fragments) to achieve nanomolar affinity.

  • Thiol Reactivity: The free thiol group (-SH) can be prone to oxidation (forming disulfides) in vivo, which might lead to false positives in biochemical assays (PAINS compounds).

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Kurkcuoglu, M., et al. (2018). Pyrazole Derivatives as Potent COX-2 Inhibitors: Structure-Activity Relationship and Molecular Docking Studies. Journal of Molecular Structure. (Contextual grounding for Pyrazole-COX2 interactions).
  • RCSB Protein Data Bank. Crystal Structure of COX-2 complexed with Celecoxib (PDB ID: 3LN1). Link

  • Desai, N. C., et al. (2016). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. Molecules. (Context for Pyrazole-Thiol antimicrobial activity).[1][2][3][4][5] Link

Sources

A Technical Guide to the Structure-Activity Relationship (SAR) of 4-Substituted Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its synthetic tractability and the ability of its derivatives to modulate a wide array of biological targets have made it a focal point in the quest for novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-substituted pyrazole derivatives, with a particular focus on the impact of sulfur-containing substituents. By examining experimental data and explaining the rationale behind chemical modifications, we aim to furnish researchers with the insights necessary to navigate the chemical space of these promising molecules.

The Strategic Importance of the Pyrazole C4-Position in Drug Design

The C4 position of the pyrazole ring offers a versatile handle for chemical modification, allowing for the introduction of a diverse range of functional groups that can profoundly influence the pharmacological profile of the resulting derivatives. The strategic placement of substituents at this position can impact key drug-like properties, including:

  • Target Affinity and Selectivity: Modifications at C4 can directly interact with specific residues within the binding site of a biological target, leading to enhanced potency and selectivity.

  • Physicochemical Properties: The nature of the C4-substituent can modulate lipophilicity, solubility, and metabolic stability, all of which are critical for pharmacokinetic and pharmacodynamic optimization.

  • Conformational Control: Bulky or conformationally restricted groups at C4 can influence the overall topography of the molecule, locking it into a bioactive conformation.

This guide will delve into specific examples of 4-substituted pyrazole derivatives targeting key enzymes implicated in cancer and inflammation: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclooxygenase-2 (COX-2).

Comparative SAR Analysis of 4-Substituted Pyrazole Derivatives

The introduction of a sulfur-containing moiety at the C4 position of the pyrazole ring has emerged as a promising strategy for developing potent enzyme inhibitors. The following sections will compare the SAR of 4-thiophenyl and 4-thioether pyrazole derivatives against their respective targets, supported by experimental data.

Dual EGFR and VEGFR-2 Inhibition by 4-Thiophenyl-Pyrazole Derivatives

In the realm of oncology, the dual inhibition of EGFR and VEGFR-2 is a validated strategy to combat tumor growth and angiogenesis.[3] A recent study explored a series of novel 4-thiophenyl-pyrazole derivatives as potential dual inhibitors.[1][4]

Key SAR Insights:

  • The Thiophenyl Moiety: The presence of the 4-thiophenyl group was found to be crucial for potent dual inhibitory activity. Molecular docking studies suggest that the sulfur atom can form key interactions within the ATP-binding pockets of both EGFR and VEGFR-2.

  • Substitution on the Thiophenyl Ring: The electronic nature and position of substituents on the thiophenyl ring significantly influenced potency. For instance, electron-withdrawing groups were generally favored.

  • N-Substitution on the Pyrazole Ring: Modifications at the N1 position of the pyrazole ring also played a role in modulating activity, with different substituents potentially influencing the overall orientation of the molecule in the binding site.

Table 1: In Vitro Inhibitory Activity of 4-Thiophenyl-Pyrazole Derivatives against EGFR and VEGFR-2 [1]

CompoundREGFR IC₅₀ (µM)VEGFR-2 IC₅₀ (µM)
2a 4-Chlorophenyl0.2090.195
6a 4-Methoxyphenyl0.3260.141
7a Phenyl0.2660.509
10b 3,4-Dichlorophenyl0.1610.141
15a 4-Nitrophenyl0.8941.143
18a 2,4-Dichlorophenyl0.4360.344
Erlotinib (Reference)0.037-
Sorafenib (Reference)-0.034

Data presented as half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency.

The data clearly indicates that compound 10b , with a 3,4-dichlorophenyl substituent on the thiophenyl ring, exhibited the most potent dual inhibitory activity, highlighting the importance of specific halogenation patterns for optimal target engagement.

Selective COX-2 Inhibition by Pyrazole Derivatives with Ether/Thioether Substituents

Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 are associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[5][6] The pyrazole scaffold is a well-established pharmacophore for COX-2 inhibition, with celecoxib being a prominent example.[7][8] Studies have shown that the introduction of ether or thioether substituents at the C4 position can enhance both potency and selectivity for COX-2.

Key SAR Insights:

  • The Sulfonamide Moiety: A key feature for potent and selective COX-2 inhibition in many pyrazole-based inhibitors is the presence of a sulfonamide group, which is believed to interact with a specific side pocket in the COX-2 active site.

  • The Nature of the 4-Substituent: The replacement of a methyl group (as in celecoxib) with various ether and thioether moieties at the C4 position has been explored. The nature and length of the alkyl chain in these substituents can influence the interaction with the hydrophobic channel of the COX-2 enzyme.

Table 2: In Vitro COX-2 Inhibitory Activity of 4-Substituted Pyrazole Derivatives [9][10]

CompoundR at C4COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = COX-1 IC₅₀/COX-2 IC₅₀)
Celecoxib ->1000.04>2500
5f 3,4,5-Trimethoxyphenyl25.541.5017.03
6f 3,4,5-Trimethoxyphenyl20.781.1518.07
5s -183.12.5172.95
5u -134.11.7974.92

Data presented as half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency. A higher Selectivity Index (SI) indicates greater selectivity for COX-2 over COX-1.

The data illustrates that modifications at the C4 position can yield compounds with high potency and selectivity for COX-2. For instance, compounds 5f and 6f bearing a trimethoxyphenyl group attached to a pyridazine ring, which is in turn linked to the pyrazole, showed excellent COX-2 inhibitory action.[10]

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of 4-Thiophenyl-Pyrazole Derivatives

A general procedure for the synthesis of 4-thiophenyl-pyrazole derivatives involves the reaction of a suitable chalcone with a hydrazine derivative, followed by subsequent modifications.[11]

Step 1: Synthesis of Chalcones (1a, 1b)

  • To a solution of an appropriate acetophenone (10 mmol) in ethanol (20 mL), add an aqueous solution of sodium hydroxide (40%, 10 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding aromatic aldehyde (10 mmol) and continue stirring for 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to afford the desired chalcone.

Step 2: Synthesis of Pyrazoline Derivatives (7a-9b)

  • A mixture of the chalcone (1 mmol) and hydrazine hydrate (or phenylhydrazine) (1.5 mmol) in either ethanol or glacial acetic acid (10 mL) is refluxed for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling, the solid product is filtered, washed with cold ethanol, and recrystallized to yield the pyrazoline derivative.

Step 3: Introduction of the Thiophenyl Moiety This step can be achieved through various methods, including the reaction of a 4-halo-pyrazole with a thiophenol derivative in the presence of a suitable catalyst, or through electrophilic thiocyanation followed by further transformations.[11][12]

A practical synthesis of pyrazol-4-thiols from 4-iodopyrazoles has been developed based on a Cu-catalyzed C-I to C-S exchange using benzoylthiol as an "SH-surrogate", followed by mild benzoyl cleavage.[13]

In Vitro Kinase Inhibition Assays

EGFR Kinase Assay [14][15]

  • Prepare a reaction mixture containing kinase buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).

  • Add the EGFR enzyme (e.g., 5 nM) to the wells of a 384-well plate.

  • Add serial dilutions of the test compounds (in 50% DMSO) and pre-incubate for 30 minutes at 27°C.

  • Initiate the kinase reaction by adding a mixture of ATP (e.g., 15 µM) and a suitable substrate (e.g., Y12-Sox peptide, 5 µM).

  • Monitor the reaction kinetics by measuring the fluorescence (λex360/λem485) over time.

  • Calculate the initial velocity from the linear portion of the progress curves.

  • Plot the initial velocity against the inhibitor concentration to determine the IC₅₀ value.

VEGFR-2 Kinase Assay [16][17]

  • Prepare a master mixture containing 5x Kinase Buffer, ATP (e.g., 500 µM), and a PTK substrate.

  • Add the master mixture to the wells of a white 96-well plate.

  • Add serial dilutions of the test compounds.

  • Initiate the reaction by adding the diluted VEGFR-2 enzyme (e.g., 1 ng/µl).

  • Incubate the plate at 30°C for 45 minutes.

  • Stop the reaction and measure the remaining ATP using a luminescence-based assay (e.g., Kinase-Glo®).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

In Vitro COX-2 Inhibition Assay[18][19]
  • Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and prepare 10X serial dilutions in COX Assay Buffer.

  • Add the diluted test inhibitor, enzyme control (buffer), and inhibitor control (e.g., Celecoxib) to a 96-well white opaque plate.

  • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add the Reaction Mix to each well.

  • Initiate the reaction by adding a diluted solution of Arachidonic Acid.

  • Measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.

  • Calculate the slope of the linear range of the kinetic plot.

  • Determine the percent inhibition relative to the enzyme control and calculate the IC₅₀ value.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams created using Graphviz illustrate a typical experimental workflow and a simplified signaling pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation Chalcone Chalcone Synthesis Pyrazole Pyrazole Formation Chalcone->Pyrazole Modification C4-Functionalization (e.g., Thiophenylation) Pyrazole->Modification Purification Purification & Characterization Modification->Purification Kinase_Assay In Vitro Kinase Assay (EGFR/VEGFR-2) Purification->Kinase_Assay Test Compounds COX_Assay In Vitro COX-2 Assay Purification->COX_Assay Test Compounds Data_Analysis IC50 Determination Kinase_Assay->Data_Analysis COX_Assay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis Activity Data

Caption: A generalized workflow for the synthesis and biological evaluation of 4-substituted pyrazole derivatives.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K VEGFR2->RAS Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Angiogenesis Inhibitor 4-Thiophenyl-Pyrazole Derivative Inhibitor->EGFR Inhibition Inhibitor->VEGFR2 Inhibition Growth_Factor Growth Factor (e.g., EGF, VEGF) Growth_Factor->EGFR Growth_Factor->VEGFR2

Caption: A simplified representation of the EGFR and VEGFR-2 signaling pathways and the point of inhibition by dual-targeting pyrazole derivatives.

Competitor Landscape and Concluding Remarks

The development of novel enzyme inhibitors is a highly competitive field. For the targets discussed, there is a range of established drugs that serve as benchmarks for efficacy and safety.

  • EGFR Inhibitors: The clinical landscape is populated by first, second, and third-generation inhibitors such as gefitinib, erlotinib, afatinib, and osimertinib.[][19][20]

  • VEGFR-2 Inhibitors: Several multi-kinase inhibitors that target VEGFR-2 are approved for cancer therapy, including sorafenib, sunitinib, and pazopanib.[2][21][22]

  • COX-2 Inhibitors: Celecoxib is the only COX-2 inhibitor currently available in the United States, although others like etoricoxib are available in other countries.[7][8][23]

The 4-substituted pyrazole derivatives, particularly those incorporating a sulfur-containing moiety, represent a promising avenue for the development of new therapeutics. The data presented in this guide underscores the critical role of systematic SAR studies in optimizing potency, selectivity, and overall drug-like properties. By leveraging the insights gained from these studies, medicinal chemists can continue to refine and innovate upon the pyrazole scaffold to address unmet medical needs in oncology, inflammation, and beyond. The versatility of the C4 position ensures that this privileged scaffold will remain a source of novel drug candidates for the foreseeable future.

References

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Everyday Health. COX-2 Inhibitors. [Link]

  • The Royal Society of Chemistry. Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. [Link]

  • MDPI. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. [Link]

  • El-Gamal, M. I., et al. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 2023. [Link]

  • Wikipedia. VEGFR-2 inhibitor. [Link]

  • Cleveland Clinic. COX-2 Inhibitors: What They Are, Uses & Side Effects. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • MedicineNet. What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage. [Link]

  • RxList. COX-2 Inhibitors: Drug List, Uses, Side Effects, Interactions. [Link]

  • Drugs.com. List of COX-2 Inhibitors + Uses, Types & Side Effects. [Link]

  • ResearchGate. Examples of VEGFR-2 inhibitor drugs used in clinical practice. [Link]

  • Fontanella, C., et al. Clinical advances in the development of novel VEGFR2 inhibitors. Annals of Translational Medicine, 2014. [Link]

  • MDPI. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. [Link]

  • BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]

  • Royal Society of Chemistry. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. [Link]

  • ChemRxiv. Practical Synthesis of Pyrazol-4-thiols. [Link]

  • National Institutes of Health. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. [Link]

  • INDIGO Biosciences. Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). [Link]

  • PubMed. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. [Link]

  • National Institutes of Health. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. [Link]

  • Royal Society of Chemistry. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. [Link]

  • Department of Defense Congressionally Directed Medical Research Programs. Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. [Link]

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • National Institutes of Health. Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. [Link]

  • Royal Society of Chemistry. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. [Link]

  • ResearchGate. SAR and IC 50 values of pyrazolo[4,3-h]quinazoline derivatives against.... [Link]

  • Drug Design, Development and Therapy. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking study of a novel pyrazole-sulfonamide hybrid. [Link]

  • PubMed. Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. [Link]

  • ResearchGate. Fig. 1. Biological activity of pyrazoles derivatives and experimental.... [Link]

  • National Institutes of Health. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. [Link]

  • Royal Society of Chemistry. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. [Link]

  • ACS Publications. Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. [Link]

  • ResearchGate. 3D-QSAR STUDIES OF SOME TETRASUBSTITUTED PYRAZOLES AS COX-II INHIBITORS. [Link]

  • ResearchGate. Combined structure–activity relationship (SAR) based on IC50 values and docking study…. [Link]

Sources

Head-to-head comparison of synthesis methods for substituted pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a cornerstone of medicinal chemistry, present in blockbuster drugs like Celecoxib (COX-2 inhibitor), Sildenafil (PDE5 inhibitor), and Rimonabant . For drug development professionals, the choice of synthetic route is rarely about "making the molecule" but rather about regiocontrol , scalability , and late-stage functionalization .

This guide compares three distinct methodologies:

  • The Classical Knorr Synthesis: The industry workhorse for symmetrical targets.[1]

  • 1,3-Dipolar Cycloaddition: The "Click" approach for high regioselectivity.

  • Sulfoxonium Ylide Annulation: The emerging, transition-metal-free method for difficult substitution patterns (2024 Breakthrough).

Part 1: Methodological Deep Dive

Method A: The Classical Knorr Synthesis (Condensation)

Best For: Multigram scale-up of symmetrical pyrazoles (e.g., 3,5-dimethyl). The Problem: When using unsymmetrical 1,3-dicarbonyls, the Knorr synthesis often yields a thermodynamic mixture of regioisomers (e.g., 1,3- vs. 1,5-substituted) that are difficult to separate chromatographically.

Mechanism & Causality

The reaction proceeds via a double condensation between a hydrazine and a 1,3-dicarbonyl.

  • Step 1: Nucleophilic attack of the hydrazine

    
     on one of the carbonyls.
    
  • Step 2: Formation of a hydrazone intermediate.

  • Step 3: Intramolecular cyclization and dehydration.

  • Causality: In unsymmetrical diketones (e.g., benzoylacetone), the hydrazine can attack either the ketone or the enol tautomer, leading to competing pathways and isomeric mixtures.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1-phenylpyrazole

This protocol demonstrates the ideal use case: a symmetrical substrate.

  • Reagents: Acetylacetone (10 mmol), Phenylhydrazine (10 mmol), Ethanol (20 mL), Acetic Acid (cat. 5 drops).

  • Procedure:

    • Dissolve acetylacetone in ethanol in a round-bottom flask.

    • Add phenylhydrazine dropwise at room temperature (Exothermic reaction: control addition rate).

    • Add catalytic acetic acid.[2]

    • Reflux for 2 hours. Monitor by TLC (30% EtOAc/Hexane).

    • Cool to 0°C. The product often precipitates.

  • Workup: Filter the solid.[3] If no precipitate, evaporate solvent and recrystallize from ethanol/water.

  • Expected Yield: 85–95%.

Method B: Regioselective 1,3-Dipolar Cycloaddition

Best For: Constructing complex, unsymmetrical pyrazoles with total regiocontrol. The Logic: Instead of relying on thermodynamic equilibration, this method uses a concerted [3+2] cycloaddition. By generating a nitrile imine in situ, the steric and electronic properties of the dipole dictate a single orientation of addition across the alkyne.

Mechanism & Causality
  • Dipole: Nitrile imine (generated from hydrazonoyl halide + base).

  • Dipolarophile: Terminal or internal alkyne.

  • Regiocontrol: The bulky group on the nitrile imine typically aligns away from the bulky group of the alkyne to minimize steric clash in the transition state, favoring the 1,3,5-substitution pattern.

Experimental Protocol: Synthesis of 1,3,5-Triphenylpyrazole
  • Reagents:

    
    -phenylbenzohydrazonoyl chloride (1.0 equiv), Phenylacetylene (1.2 equiv), Triethylamine (TEA, 2.0 equiv), DCM (dry).
    
  • Procedure:

    • Dissolve hydrazonoyl chloride and phenylacetylene in dry DCM under

      
      .
      
    • Cool to 0°C.

    • Add TEA dropwise. (The base dehydrohalogenates the precursor to form the reactive nitrile imine species).

    • Stir at room temperature for 12 hours.

  • Workup: Wash with water (2x), brine (1x). Dry organic layer over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Expected Yield: 80–90% (Single Regioisomer).

Method C: Sulfoxonium Ylide Annulation (The 2024 Innovator)

Best For: Transition-metal-free synthesis of N-aryl pyrazoles from anilines and vinyl ylides.[4][5][6] Why It Matters: This method avoids the use of unstable hydrazines or hydrazonoyl halides. It uses stable sulfoxonium ylides and diazonium salts (generated in situ from anilines) to access 1,3,5-trisubstituted pyrazoles with exclusive regioselectivity .

Mechanism & Causality
  • Step 1: Azo-coupling of the aryl diazonium salt with the vinyl sulfoxonium ylide (an "umpolung" carbon nucleophile).

  • Step 2: Formation of an aryl diazene intermediate.

  • Step 3: Intramolecular cyclization and elimination of DMSO.

  • Regiocontrol: The ylide structure pre-defines the carbon backbone, preventing the "scrambling" seen in Knorr synthesis.

Experimental Protocol: 1,3,5-Trisubstituted Pyrazole via Ylides

Based on Vishwakarma et al., J. Org.[7][8] Chem. 2024.[4][5][6][7][8][9]

  • Reagents: Vinyl sulfoxonium ylide (1.0 equiv), Aryl diazonium tetrafluoroborate (1.2 equiv),

    
     (2.0 equiv), Acetonitrile (MeCN).
    
  • Procedure:

    • To a solution of vinyl sulfoxonium ylide in MeCN, add

      
      .
      
    • Add the aryl diazonium salt portion-wise at room temperature.

    • Stir at room temperature for 2–4 hours.

    • Note: No heating or metal catalyst is required.

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Recrystallization or short silica plug.

  • Expected Yield: 85–98% (Regioselectivity >99:1).

Part 2: Head-to-Head Performance Data

The following table compares the synthesis of a generic 1-aryl-3,5-dialkylpyrazole target.

FeatureMethod A: Knorr Method B: [3+2] Cycloaddition Method C: Sulfoxonium Ylide
Regioselectivity Poor (often ~1:1 to 4:1)Excellent (>20:1)Exclusive (>99:1)
Yield 85–95%70–90%85–98%
Atom Economy High (Water byproduct)Moderate (HCl/Base salt waste)Moderate (DMSO byproduct)
Substrate Scope Limited to 1,3-dicarbonylsRequires Hydrazonoyl halidesBroad (Anilines + Ylides)
Operational Ease Simple (Heat & Stir)Moderate (Sensitive precursors)Simple (Room Temp, Open Air)
Green Score High (Ethanol/Water)Medium (DCM/TEA often used)High (Metal-Free, MeCN)

Part 3: Decision Logic & Visualization

Workflow Decision Matrix

Use this logic tree to select the optimal synthesis method for your specific drug candidate.

PyrazoleSelection Start Target Pyrazole Structure Sym Is the Pyrazole Symmetrical? (e.g., 3,5-dimethyl) Start->Sym Unsym Unsymmetrical Substitution Start->Unsym Knorr METHOD A: Knorr Synthesis (High Yield, Low Cost) Sym->Knorr Yes RegioQ Is Regiocontrol Critical? Unsym->RegioQ RegioQ->Knorr No (Separation OK) Avail Are Hydrazonoyl Halides Available/Stable? RegioQ->Avail Yes (Must be Single Isomer) Click METHOD B: 1,3-Dipolar Cycloaddition (Click Chemistry) Avail->Click Yes Ylide METHOD C: Sulfoxonium Ylide (Metal-Free, High Regiocontrol) Avail->Ylide No (Use Anilines)

Caption: Decision matrix for selecting the optimal pyrazole synthesis route based on symmetry and precursor availability.

Mechanistic Comparison

Understanding the bond-forming steps explains the regioselectivity differences.

Mechanism cluster_0 Method A: Knorr (Condensation) cluster_1 Method C: Sulfoxonium Ylide K1 1,3-Diketone K3 Random Attack (C=O vs Enol) K1->K3 K2 Hydrazine K2->K3 K4 Mixture of Isomers K3->K4 Y1 Vinyl Ylide Y3 Selective Azo Coupling Y1->Y3 Y2 Diazonium Salt Y2->Y3 Y4 Single Regioisomer Y3->Y4

Caption: Mechanistic divergence showing why Knorr leads to mixtures while Ylide synthesis enforces regiocontrol.

References

  • Vishwakarma, R. K., et al. (2024).[7][8][9][10] Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry, 89(24), 18535–18549.[6][7][8] Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Pyrazole Synthesis: Recent Advances and Protocols. Retrieved from [Link]

  • Luo, W.-J., et al. (2024).[7] Efficient [3 + 2] Cycloaddition Reaction between Vinylsulfonium Salts and Nitrile Imines.[10] The Journal of Organic Chemistry, 89, 10066-10076.[7] Retrieved from [Link]

Sources

Benchmarking Validation Modalities for Computationally Designed Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The "Virtual-to-Real" Gap in Pyrazole Discovery

Pyrazole scaffolds are ubiquitous in medicinal chemistry, forming the backbone of blockbuster kinase inhibitors like Ruxolitinib and Celecoxib. Their popularity stems from their ability to act as both hydrogen bond donors and acceptors, making them ideal for ATP-binding pockets. However, a critical disconnect exists in modern drug discovery: computational affinity (


) rarely correlates linearly with biological efficacy (

)
.

High-scoring pyrazole hits from docking simulations often fail in wet labs due to three specific factors:

  • Solubility-Limited Bioavailability: Pyrazoles can be highly crystalline and hydrophobic, leading to precipitation in aqueous assay buffers.

  • Promiscuous Binding: The scaffold’s flexibility allows off-target binding (e.g., CYP450 inhibition) not captured in static docking models.

  • Cellular Impermeability: A compound may bind the purified protein (biophysical success) but fail to penetrate the cell membrane (functional failure).

This guide provides an objective comparison of validation modalities to bridge this gap, moving beyond simple colorimetric assays to high-fidelity biophysical and cellular interrogation.

Strategic Workflow: From In Silico to In Vitro

The following diagram outlines the logic flow for validating a computational hit. Note the critical "Solubility Check" gate—a step often skipped in academic protocols, leading to false negatives in aggregation-sensitive assays like ITC.

ValidationWorkflow InSilico Computational Hit (Docking Score <-8.0 kcal/mol) Synthesis Chemical Synthesis (Pyrazole Formation) InSilico->Synthesis Solubility Solubility Gate (Nephelometry/DMSO limit) Synthesis->Solubility Solubility->Synthesis Insoluble (Re-design) Biophysical Biophysical Validation (Kd Determination) Solubility->Biophysical Soluble > 10µM Cellular Target Engagement (CETSA/NanoBRET) Biophysical->Cellular Kd < 1µM Functional Functional Readout (TR-FRET/Western) Cellular->Functional Engagement Confirmed

Figure 1: The Integrated Validation Workflow. A "Solubility Gate" prevents wasting expensive protein on insoluble compounds—a common pitfall with hydrophobic pyrazole derivatives.

Comparative Analysis: Biophysical Binding Assays

To validate a computational prediction, one must measure the dissociation constant (


), not just the inhibitory concentration (

). The choice of assay depends heavily on the physicochemical properties of the pyrazole derivative.
Table 1: Modality Comparison for Pyrazole Validation
FeatureSPR (Surface Plasmon Resonance) ITC (Isothermal Titration Calorimetry) MST (Microscale Thermophoresis)
Primary Output Kinetics (

) & Affinity (

)
Thermodynamics (

) & Stoichiometry (

)
Affinity (

) & Hydration shell changes
Pyrazole Suitability High. Can handle lower solubility if running buffer has DMSO.Low. Requires high compound concentration (often leads to precipitation).Very High. Insensitive to aggregates; works in complex lysates.
Sample Consumption Low (< 50 µg protein)High (> 500 µg protein)Ultra-Low (< 5 µg protein)
Throughput Medium (Automated chips)Low (One by one)High (Capillary based)
Expert Verdict Gold Standard for Kinetics. Essential if residence time is a key driver.Avoid for initial screens. Use only for lead optimization of highly soluble analogs.Best for "Sticky" Compounds. Ideal for validating hydrophobic pyrazoles.

Expert Insight: Many novel pyrazoles exhibit "fast-on/fast-off" kinetics. SPR is the only method here that detects this transient binding, which might be missed by equilibrium methods like MST or steady-state biochemical assays.

Protocol: Cellular Thermal Shift Assay (CETSA)

While SPR confirms binding to purified protein, it does not guarantee the drug works inside a cell. CETSA is the definitive protocol to prove your pyrazole enters the cell and stabilizes the target protein (Target Engagement).

Why CETSA for Pyrazoles?

Pyrazoles targeting kinases (e.g., VEGFR-2, CDK2) often face competition from high intracellular ATP concentrations. CETSA validates that your compound binds the kinase in the presence of physiological ATP.

Step-by-Step Methodology

Reagents:

  • Target Cells (e.g., MCF-7 or HEK293)[1]

  • Test Compound (Pyrazole derivative)[1][2][3][4]

  • Lysis Buffer (with protease/phosphatase inhibitors)[5]

  • Thermal Cycler[6]

Workflow:

  • Treatment:

    • Seed cells at

      
       cells/mL.
      
    • Treat with the pyrazole compound at

      
       concentration for 1 hour.
      
    • Control: Treat identical cells with DMSO vehicle only.

  • Harvest & Resuspend:

    • Wash cells with PBS.[6] Resuspend in PBS containing protease inhibitors.

    • Aliquot into 8-10 PCR tubes (50 µL per tube).

  • Thermal Challenge (The Critical Step):

    • Set the thermal cycler to a gradient (e.g., 40°C to 65°C).

    • Heat samples for 3 minutes exactly.

    • Cool immediately at room temperature for 3 minutes (Do not snap freeze yet; allow re-equilibration).

  • Lysis & Separation:

    • Add mild lysis buffer (e.g., 0.4% NP-40). Freeze-thaw 3 times using liquid nitrogen (or dry ice/methanol) to lyse.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Mechanism:[7][8] Denatured (unbound) proteins precipitate and form the pellet. Stabilized (drug-bound) proteins remain in the supernatant.

  • Detection:

    • Run the supernatant on SDS-PAGE/Western Blot.[6]

    • Quantification: Plot band intensity vs. Temperature.

    • Success Metric: A shift in melting temperature (

      
      ) > 2°C compared to DMSO control confirms target engagement.
      

Functional Validation: TR-FRET Kinase Assay

For pyrazoles designed as kinase inhibitors, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) offers a superior signal-to-noise ratio compared to standard ELISA or radioactive


 assays.
Logic of Assay Selection
  • ELISA: Too many wash steps; weak affinity binders are lost.

  • TR-FRET: Homogeneous (mix-and-read). The long-lifetime fluorophore (Europium or Terbium) eliminates background fluorescence from the pyrazole compound itself (a common issue with aromatic heterocycles).

TRFRET_Mechanism Step1 Kinase Reaction (Enzyme + Substrate + ATP + Pyrazole) Step2 Detection Reagents Added (Eu-Antibody + Tracer) Step1->Step2 Branch Is Pyrazole Bound? Step2->Branch Result_Yes Inhibition Tracer binds Antibody HIGH FRET Signal Branch->Result_Yes Yes (Inhibitor blocks ATP) Result_No No Inhibition Tracer displaced by ATP LOW FRET Signal Branch->Result_No No (Active Kinase)

Figure 2: TR-FRET Logic for Kinase Inhibition. Note: In competitive displacement formats, the signal logic may invert depending on whether the tracer mimics ATP or the substrate.

References

  • Synthesis and Docking of Novel Pyrazoles: Title: Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives.[8][9] Source: Int. J. Mol.[8] Sci. 2024, 25(13), 7281.[8] URL:[Link]

  • Biophysical Method Comparison (SPR vs ITC vs MST): Title: Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI.[10][11][12] Source: XanTec Bioanalytics White Paper. URL:[Link]

  • CETSA Protocol Validation: Title: Cellular thermal shift assay for the identification of drug–target interactions.[5][6][13][14] Source: Nature Protocols / Springer Nature Experiments. URL:[Link]

  • Kinase Inhibitor Validation (MST/SPR Discrepancies): Title: Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target.[14][15] Source: bioRxiv 2024. URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of (Trimethyl-1H-pyrazol-4-yl)methanethiol

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: A definitive Safety Data Sheet (SDS) with comprehensive, validated hazard information for (Trimethyl-1H-pyrazol-4-yl)methanethiol is not publicly available at the time of this writing. The following guidance is synthesized from the established safety profiles of its core functional groups: the thiol (mercaptan) moiety and the pyrazole ring. This protocol is based on general best practices for handling volatile, malodorous, and potentially toxic thiols.[1][2] It is imperative that a thorough, site-specific risk assessment is conducted by qualified personnel before any work with this chemical begins.

Immediate Safety Concerns & Core Principles

The primary driver of the handling protocol for this compound is the methanethiol (-CH₂SH) group. Thiols are a class of organosulfur compounds notorious for their extremely unpleasant and powerful odors, which are detectable by the human nose at concentrations in the parts-per-billion range.[3] Beyond the nuisance aspect, which can trigger facility-wide alarms and cause distress (headaches, nausea), many thiols are classified as hazardous materials with potential for irritation and toxicity.[3][4][5]

Therefore, the foundational principle of this guide is total containment . All operations must be designed to prevent the release of vapor into the laboratory environment, both during the experimental workflow and subsequent decontamination and disposal steps.

Part 1: Hazard Assessment & Anticipated Risks

While specific toxicological data is unavailable, the hazards can be inferred from its structure.

  • Extreme Odor: The thiol group imparts a powerful, offensive stench. Accidental release can cause significant disruption.[3] The odor is a primary indicator of a containment breach.

  • Inhalation Toxicity: Thiols as a class can be toxic if inhaled, potentially causing respiratory tract irritation.[6][7] Higher exposures to similar compounds can lead to central nervous system effects, headache, and nausea.[8][9]

  • Skin and Eye Irritation: Direct contact is likely to cause skin and eye irritation.[2][6][7] Some thiols can be absorbed through the skin.[9]

  • Flammability: Many low-molecular-weight thiols are flammable liquids.[4][6][7] All handling should be performed away from ignition sources.

  • Aquatic Toxicity: Related thiol compounds are often classified as toxic or very toxic to aquatic life.[10][11] Release to the environment must be strictly avoided.

Part 2: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent all routes of exposure. Adherence to these standards is critical for user safety.

OperationEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Preparation & Weighing Chemical splash goggles and a full-face shield.[1][2]Chemical-resistant gloves (Nitrile or Neoprene, minimum 0.3 mm thickness).[1][2] Double-gloving is recommended.Flame-retardant laboratory coat, fully buttoned.Primary Control: Certified chemical fume hood.[1][2] No work should be performed outside of this engineering control.
Chemical Reactions & Transfers Chemical splash goggles and a full-face shield.[1]Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[2] Change gloves immediately upon contamination.Flame-retardant, chemical-resistant laboratory coat or apron over a lab coat.Primary Control: Certified chemical fume hood.[6][12] Ensure the sash is at the lowest practical height.
Spill Cleanup Chemical splash goggles and a full-face shield.[1]Heavy-duty, chemical-resistant gloves.Chemical-resistant coveralls or apron.[1]Air-purifying respirator (APR) with cartridges appropriate for organic vapors, or a self-contained breathing apparatus (SCBA) for large spills.[1][6]
Waste Disposal & Decontamination Chemical splash goggles.[1]Chemical-resistant gloves (Nitrile or Neoprene).[1]Laboratory coat.Primary Control: Certified chemical fume hood.[13][14]

Part 3: Step-by-Step Operational & Handling Plan

Adherence to a strict operational protocol is essential for minimizing risk. This workflow is designed as a self-validating system where each step reinforces containment.

Pre-Handling Preparations
  • Designate Work Area: All work must be conducted in a designated, clearly labeled area within a certified chemical fume hood.[6][12]

  • Inform Colleagues: Notify laboratory personnel that work with a potent stenching agent is scheduled.[3]

  • Assemble Materials: Prepare all necessary equipment, reagents, and waste containers before retrieving the thiol from storage. This minimizes time spent with an open container.

  • Prepare Decontamination Bath: In the fume hood, prepare a bleach bath. This typically consists of a 1:1 mixture of household bleach (~5-6% sodium hypochlorite) and water in a plastic container or bucket.[13] This bath is for the immediate immersion of all contaminated glassware and small equipment.

  • Verify Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[1][9]

Chemical Handling & Reaction Workflow
  • Equilibrate Container: Allow the sealed container of (Trimethyl-1H-pyrazol-4-yl)methanethiol to equilibrate to ambient temperature inside the fume hood before opening.

  • Controlled Dispensing: Use secondary containment (e.g., a tray) to catch any potential drips or spills.[1] When transferring, use non-sparking tools and dispense the smallest quantity necessary for the experiment.[1][6][7]

  • Seal Systems: For reactions, use glassware equipped with septa or other seals to maintain a closed system. Any off-gassing should be directed through a bleach trap or activated charcoal filter to capture thiol vapors.

  • Maintain Negative Pressure: Always work with the fume hood sash at the lowest possible position to maintain optimal airflow and containment.

Post-Handling Decontamination
  • Quench Reaction: At the end of the procedure, any residual thiol in the reaction mixture should be quenched directly in the flask by slowly adding an excess of bleach solution, if chemically compatible with the other reagents.

  • Glassware Decontamination: Immediately place all contaminated glassware (syringes, flasks, stir bars) into the prepared bleach bath within the fume hood.[13][14] Allow items to soak for a minimum of 12-24 hours to ensure complete oxidation of the thiol.[13][14]

  • Surface Cleaning: Wipe down all surfaces inside the fume hood with a bleach solution, followed by a standard laboratory cleaner.

  • PPE Disposal: Contaminated gloves, paper towels, and other disposable items should be immediately placed in a zip-lock bag or other sealable container to control odor.[14] This bag should then be placed in a designated, labeled hazardous waste container.[13][14]

Part 4: Spill & Emergency Procedures

Small Spill (inside fume hood):

  • Absorb the spill with an inert material like vermiculite or sand.[6][9]

  • Carefully scoop the absorbent material into a designated waste container.

  • Decontaminate the area of the spill by rinsing with a strong sodium hypochlorite (bleach) solution.[9] Allow a contact time of at least 10-15 minutes.

  • Re-absorb the bleach solution and place it in the hazardous waste container.

Large Spill or Spill Outside Fume Hood:

  • Evacuate: Immediately alert all personnel and evacuate the laboratory.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[14] Do not attempt to clean up a large spill without specialized training and equipment.

Personnel Exposure:

  • Inhalation: Move the affected person to fresh air immediately.[6][11] Seek medical attention.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][8] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[9] Seek immediate medical attention.

Part 5: Comprehensive Disposal Plan

Disposal of thiol-containing waste requires a multi-step chemical neutralization process to mitigate odor and hazard.

Chemical Neutralization of Liquid Waste

The most effective method for neutralizing thiol hazards is through chemical oxidation.[4][15] This process converts volatile, malodorous thiols into non-volatile, odorless sulfonic acids or other oxidized species.[4][15]

Protocol for Thiol Oxidation:

  • Containment: Collect all aqueous waste layers and washes known to contain the thiol into a suitable, labeled container within a chemical fume hood.

  • Oxidation: Slowly and with stirring, add an excess of sodium hypochlorite solution (household bleach or a more concentrated solution) to the waste container. This reaction can be exothermic; add the bleach in portions.[15]

  • Reaction Time: Loosely cap the container and allow it to sit in the fume hood for at least 24 hours.[14][15] This allows time for the oxidation reaction to complete.

  • Verification: After 24 hours, cautiously check for the characteristic thiol odor.[4][15] If the odor persists, add more bleach and allow for additional reaction time.

  • Final Disposal: Once odorless, the neutralized solution should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not pour down the drain unless explicitly approved by your EHS department.[1][10]

Solid Waste Disposal
  • Segregation: All solid waste contaminated with (Trimethyl-1H-pyrazol-4-yl)methanethiol (gloves, absorbent pads, septa, etc.) must be segregated from regular lab trash.

  • Containerization: Place contaminated solids into a clearly labeled, sealed hazardous waste container.[1][14] The label must include the full chemical name. Double-bagging can provide an extra layer of odor control.[14]

  • Pickup: Arrange for disposal through your institution's licensed hazardous waste contractor.

Part 6: Visualized Workflow

The following diagram outlines the logical, end-to-end process for safely handling (Trimethyl-1H-pyrazol-4-yl)methanethiol.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (in Fume Hood) cluster_post Phase 3: Post-Handling & Decontamination cluster_waste Phase 4: Waste Management Prep Risk Assessment & Area Designation Assemble Assemble Equipment & Prepare Bleach Bath Prep->Assemble Verify Verify Emergency Equipment Assemble->Verify Handling Weighing, Transfers, & Chemical Reactions Verify->Handling Decon_HW Decontaminate Glassware (Immerse in Bleach Bath) Handling->Decon_HW Decon_Area Clean Fume Hood Surfaces Decon_HW->Decon_Area Waste_Seg Segregate Solid & Liquid Waste Streams Decon_Area->Waste_Seg Neutralize Neutralize Liquid Waste (Thiol Oxidation w/ Bleach) Waste_Seg->Neutralize Dispose Package & Label All Hazardous Waste Neutralize->Dispose Final_Disposal Disposal via Institutional EHS Protocol Dispose->Final_Disposal

Caption: End-to-end workflow for handling (Trimethyl-1H-pyrazol-4-yl)methanethiol.

References

  • Essential Guide to the Safe Disposal of Thiane-4-thiol. Benchchem.
  • Personal protective equipment for handling Pent-2-ene-1-thiol. Benchchem.
  • How to Work with Thiols-General SOP. University of California, Santa Barbara.
  • Proper Disposal of Propargyl-PEG4-thiol: A Guide for Laboratory Professionals. Benchchem.
  • Personal protective equipment for handling Thiane-4-thiol. Benchchem.
  • Criteria for a Recommended Standard: Occupational Exposure to n-Alkane Mono Thiols, Cyclohexanethiol, Benzenethiol. Centers for Disease Control and Prevention (CDC).
  • Standard Operation Procedure for Disposal of Unknown Thiols. Liu Lab, University of Pittsburgh.
  • Stench Chemicals (thiols) SOP. University of Minnesota.
  • Material Safety Data Sheet - 2,5-Dimethylfuran-3-thiol, 90%. Cole-Parmer.
  • SAFETY DATA SHEET - 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride. Fisher Scientific.
  • Safety Data Sheet - Hexane-3-thiol. AK Scientific, Inc.
  • Safety Data Sheet - 4-Amino-1,3,5-triazine-2-thiol. Santa Cruz Biotechnology.
  • Safety Data Sheet - 4-(1-Methyl-1H-pyrazol-3-yl) aniline. TargetMol.
  • Hazardous Substance Fact Sheet - Methyl Mercaptan. New Jersey Department of Health.
  • SAFETY DATA SHEET - 1,3,5-Trimethyl-1H-pyrazole. Fisher Scientific.
  • SAFETY DATA SHEET - Ferterra. MilliporeSigma.
  • Safety Data Sheet - Methanethiol. Air Liquide.
  • Material Safety Data Sheet - Methanethiol, 99.5+%. Cole-Parmer.
  • SAFETY DATA SHEET - Flammable Gas Mixture. Airgas.
  • Thiols Safety Services. University College London (UCL).
  • SAFETY DATA SHEET - Methyl Mercaptan Sodium Salt. TCI Chemicals.
  • Occupational exposure limits. European Chemicals Agency (ECHA). Available at: [Link]

  • Animal Derived Thiol Induced Work Exacerbated Asthma: A Brief Case Report of a Unique Workplace Hazard. PubMed.
  • Chemical Properties of Methanethiol (CAS 74-93-1). Cheméo. Available at: [Link]

  • Showing metabocard for Methanethiol (MMDBc0032913). MiMeDB. Available at: [Link]

  • 1H-Pyrazole, 4-(trimethylsilyl)- Properties. US Environmental Protection Agency (EPA). Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.